Ethyl 2-(aminomethyl)-4-methylpentanoate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 2-(aminomethyl)-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-12-9(11)8(6-10)5-7(2)3/h7-8H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVDNWOVACQNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ethyl 2-(aminomethyl)-4-methylpentanoate: Chemical Properties, Synthetic Utility, and Applications in Peptidomimetics
Executive Summary
Ethyl 2-(aminomethyl)-4-methylpentanoate (also known as ethyl β2 -homoleucinate) is a highly specialized β -amino acid ester utilized extensively in organic synthesis, peptidomimetics, and the generation of heterocyclic drug libraries[1]. As an α -substituted β -amino ester, it features an isobutyl group at the α -carbon, making it a critical building block for introducing structural diversity and conformational rigidity into synthetic scaffolds[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior in solid-phase synthesis, and validated experimental workflows for drug development professionals.
Physicochemical Profiling and Structural Dynamics
The utility of ethyl 2-(aminomethyl)-4-methylpentanoate stems from its precise structural configuration. The parent acid, 2-(aminomethyl)-4-methylpentanoic acid ( β2 -homoleucine), is esterified with an ethyl group to protect the carboxylate terminus during base-catalyzed couplings and solid-phase nucleophilic aromatic substitutions ( SNAr )[3].
Table 1: Physicochemical Properties of Ethyl 2-(aminomethyl)-4-methylpentanoate
| Property | Value |
| Chemical Name | Ethyl 2-(aminomethyl)-4-methylpentanoate |
| Common Synonyms | Ethyl β2 -homoleucinate; α -isobutyl- β -alanine ethyl ester |
| CAS Number | 1049760-14-6 (Hydrochloride salt)[4] |
| PubChem CID | 16641205 (Free base)[1] / 19261621 (Parent acid)[2] |
| Molecular Formula | C9H19NO2 |
| Molecular Weight | 173.25 g/mol (Free base) / 209.71 g/mol (HCl salt) |
| Structural Class | β2 -Amino Acid Ester |
| Physical State | Solid (as Hydrochloride salt) |
Structural Causality in Synthesis
The primary amine is located on a methylene carbon adjacent to a sterically congested tertiary α -carbon bearing an isobutyl group. This local steric bulk significantly attenuates the nucleophilicity of the amine compared to linear aliphatic amines. Consequently, when deploying this building block in synthesis, chemists must account for higher activation energy barriers by utilizing extended reaction times and specific stoichiometric excesses[5].
Experimental Workflows: Solid-Phase Synthesis of Heterocycles
Ethyl 2-(aminomethyl)-4-methylpentanoate is a proven building block for the solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones—a privileged pharmacophore in drug discovery[6]. The following protocol details the critical SNAr coupling step, emphasizing the causality behind the reagent stoichiometry.
Table 2: Reagent Stoichiometry and Causality for SNAr Coupling
| Reagent | Equivalents | Function | Causality for Ratio |
| Resin-bound Aryl Fluoride | 1.0 eq | Limiting scaffold | Defines the theoretical yield of the solid-phase synthesis. |
| Ethyl 2-(aminomethyl)-4-methylpentanoate | 4.0 eq | Nucleophile | High excess drives the sterically hindered coupling to completion. |
| DIEA | 8.0 eq | Base / Acid Scavenger | Neutralizes the HCl salt (1 eq) and scavenges HF byproduct (1 eq); maintains basicity. |
Protocol: Solid-Phase Aromatic Substitution
Objective: To couple the β2 -amino ester to a resin-bound 4-fluoro-3-nitrobenzoic acid via SNAr [5].
-
Resin Preparation: Swell the resin-bound aryl fluoride (1.0 g, ~0.67 mmol loading) in anhydrous N,N-Dimethylformamide (DMF) for 15 minutes in a solid-phase synthesis vessel equipped with a porous frit. Drain excess solvent. Causality: Swelling maximizes the polymer matrix's surface area, exposing the reactive fluorinated sites to the liquid phase.
-
Reagent Activation: In a separate vial, dissolve ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride (4.0 eq, 2.68 mmol) in 5.0 mL of anhydrous DMF. Add N,N-Diisopropylethylamine (DIEA) (8.0 eq, 5.36 mmol) to the solution. Causality: The hydrochloride salt must be neutralized to liberate the free nucleophilic amine. The large excess of DIEA ensures complete neutralization and acts as an acid scavenger for the hydrofluoric acid (HF) generated during the SNAr reaction, preventing premature cleavage of the acid-sensitive resin linker.
-
Coupling Reaction: Transfer the neutralized amino ester solution to the resin. Seal the vessel and agitate gently (e.g., via orbital shaking) at room temperature for 72 hours. Causality: The isobutyl group at the α -position of the amino ester creates substantial steric hindrance. A 72-hour reaction time is critical to overcome the high kinetic barrier of the SNAr pathway. Elevated temperatures are avoided to prevent unwanted transesterification or premature resin degradation.
-
Washing and Validation: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 10 mL), Dichloromethane (DCM) (3 × 10 mL), and Methanol (3 × 10 mL). Dry under vacuum. Causality: Alternating polar aprotic and non-polar solvents efficiently removes unreacted amino ester, DIEA salts, and DMF, ensuring a highly pure resin-bound intermediate for the subsequent nitro reduction step.
Logical Workflow Visualization
The integration of ethyl 2-(aminomethyl)-4-methylpentanoate into the 1,5-benzodiazepin-2-one scaffold requires a multi-step solid-phase sequence. The diagram below maps the self-validating synthetic pathway, highlighting the orthogonal stability of the ethyl ester until targeted hydrolysis is required[5].
Solid-Phase Synthesis Workflow for 1,5-Benzodiazepin-2-ones using β²-Amino Esters.
Analytical Validation
To validate the successful incorporation of the β2 -amino ester, a small aliquot of the resin (Intermediate D in the workflow) should be treated with 95% Trifluoroacetic acid (TFA) for 50 minutes to cleave the intermediate[6]. The resulting cleaved product can be analyzed via LC-MS and 1H NMR. The presence of the ethyl ester signals (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm in CD3OD ) alongside the isobutyl multiplet confirms successful SNAr coupling without premature ester hydrolysis.
References
-
Lee, J., Gauthier, D., & Rivero, R. A. (1999). Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones. The Journal of Organic Chemistry, 64(9), 3060-3065.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16641205, Ethyl 2-(aminomethyl)-4-methylpentanoate." PubChem.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 19261621, 2-(Aminomethyl)-4-methylpentanoic acid." PubChem.[Link]
Sources
- 1. Ethyl 2-(aminomethyl)-4-methylpentanoate | C9H19NO2 | CID 16641205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nextsds.com [nextsds.com]
- 5. Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Structure Elucidation of Ethyl 2-(aminomethyl)-4-methylpentanoate: A Comprehensive Analytical Guide
Executive Summary
β2 -amino acids are highly valued building blocks in modern drug discovery, offering unique proteolytic stability and the ability to form distinct secondary structures (e.g., β -peptides) compared to their α -amino acid counterparts. Ethyl 2-(aminomethyl)-4-methylpentanoate (PubChem CID: 16641205) is a critical synthetic intermediate, particularly noted for its use in the solid-phase synthesis of complex heterocyclic scaffolds such as 1,5-benzodiazepin-2-ones .
Because this molecule contains a chiral center at the α -position (C2) and features multiple aliphatic side chains, rigorous structural elucidation is mandatory to confirm regiochemistry, connectivity, and stereochemical integrity. This whitepaper outlines a definitive, multi-modal analytical strategy—encompassing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and chiral derivatization—designed for Senior Application Scientists and analytical chemists.
Chemical Identity & Theoretical Framework
Before initiating empirical analysis, establishing the theoretical framework of the target molecule is essential for predicting analytical behavior.
-
IUPAC Name: Ethyl 2-(aminomethyl)-4-methylpentanoate
-
Molecular Formula: C9H19NO2
-
Monoisotopic Mass: 173.1416 Da
-
Structural Domains: The molecule consists of four primary domains: an ethyl ester terminus, a central chiral methine core (C2), a primary aminomethyl group, and an isobutyl tail.
Primary structural domains and connectivity of Ethyl 2-(aminomethyl)-4-methylpentanoate.
Analytical Strategy & Workflow
To achieve unambiguous structure elucidation, a sequential analytical workflow is employed. The causality behind this specific sequence is rooted in data dependency: HRMS establishes the empirical formula, 1D/2D NMR maps the atomic connectivity, and chiral analysis defines the spatial arrangement.
Multi-modal analytical workflow for the structural elucidation of beta2-amino acid derivatives.
High-Resolution Mass Spectrometry (HRMS)
Causality of Technique: Electrospray Ionization (ESI) is selected over Electron Impact (EI) because ESI is a "soft" ionization technique. It prevents the premature fragmentation of the fragile aliphatic chains, allowing for the accurate measurement of the intact molecular ion [M+H]+ . Subsequent Collision-Induced Dissociation (CID) is used to generate structural fragments.
Diagnostic Fragmentation Pathways
Upon CID, ethyl 2-(aminomethyl)-4-methylpentanoate exhibits two primary neutral losses:
-
Loss of Ammonia (-17 Da): Cleavage of the primary amine group, characteristic of aliphatic amines.
-
Loss of Ethanol (-46 Da): Cleavage of the ethyl ester moiety, yielding a highly stable acylium ion.
Table 1: HRMS Data Summary
| Ion Species | Theoretical m/z | Observed m/z (Typical) | Mass Error (ppm) | Structural Assignment |
| [M+H]+ | 174.1489 | 174.1492 | < 2.0 | Intact protonated molecule |
| [M+H−NH3]+ | 157.1223 | 157.1225 | < 2.0 | Loss of primary amine |
| [M+H−EtOH]+ | 128.1070 | 128.1073 | < 2.5 | Acylium ion (ester cleavage) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of the molecule's carbon skeleton.
Causality of Solvent Choice: Deuterated chloroform ( CDCl3 ) is the optimal solvent for this compound. It provides excellent resolution for overlapping aliphatic multiplets (like the isobutyl tail) and lacks the strong solvent suppression artifacts associated with aqueous or heavily protic solvents. If the exchangeable amine protons ( −NH2 ) must be quantified, DMSO−d6 is utilized to slow the proton exchange rate.
1D and 2D NMR Interpretations
-
1 H NMR: The ethyl ester is easily identified by a classic quartet (~4.15 ppm) and triplet (~1.25 ppm). The isobutyl group presents a distinct doublet for the terminal methyls (~0.90 ppm, 6H). The C2 methine proton acts as the central node, appearing as a complex multiplet (~2.60 ppm) due to coupling with the adjacent C3 methylene and the aminomethyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for proving regiochemistry. The C2 methine proton and the aminomethyl protons will show strong 2-bond and 3-bond correlations to the ester carbonyl carbon (~175 ppm), confirming that the aminomethyl group is attached at the α -position rather than the β -position.
Table 2: Representative 1 H and 13 C NMR Assignments ( CDCl3 , 400 MHz)
| Position | 1 H Shift (ppm) | Multiplicity & Coupling (J in Hz) | 13 C Shift (ppm) | HMBC Correlations ( 1 H to 13 C) |
| C1 (Carbonyl) | - | - | 175.0 | - |
| C2 (Methine) | 2.60 | m, 1H | 45.0 | C1, C3, C_N |
| C3 (Methylene) | 1.20 - 1.40 | m, 2H | 38.5 | C1, C2, C4, C5 |
| C4 (Methine) | 1.55 | m, 1H | 26.0 | C3, C5, C5' |
| C5, C5' (Methyl) | 0.90 | d, J = 6.6, 6H | 22.5, 22.0 | C3, C4 |
| C_N (Aminomethyl) | 2.80 | m, 2H | 43.5 | C1, C2, C3 |
| C1' (Ethyl CH2 ) | 4.15 | q, J = 7.1, 2H | 60.5 | C1, C2' |
| C2' (Ethyl CH3 ) | 1.25 | t, J = 7.1, 3H | 14.2 | C1' |
Stereochemical Elucidation: The Advanced Mosher's Method
Because standard NMR cannot differentiate between the (R) and (S) enantiomers of ethyl 2-(aminomethyl)-4-methylpentanoate, chiral derivatization is required.
Causality of Derivatization: Reacting the primary amine with Mosher's acid chloride (MTPA-Cl) converts the enantiomers into diastereomeric amides. The phenyl ring of the MTPA moiety creates an anisotropic shielding cone. By calculating the difference in chemical shifts ( ΔδSR=δS−δR ) for the protons adjacent to the C2 chiral center, the absolute spatial configuration can be mapped. Positive ΔδSR values indicate protons situated on the right side of the MTPA plane, while negative values indicate protons on the left.
Self-Validating Experimental Protocols
To ensure data integrity and trustworthiness, the following protocols incorporate mandatory System Suitability Testing (SST) and calibration checkpoints.
Protocol A: LC-ESI-HRMS Acquisition
-
Self-Validating Step: Prior to sample injection, inject a blank (50:50 MeOH: H2O ) to establish baseline noise and rule out column carryover. Follow with a standard tuning mix (e.g., sodium formate) to verify that mass accuracy is strictly < 5 ppm.
-
Step 1: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Step 2: Inject 2 µL onto a C18 UPLC column (50 x 2.1 mm, 1.7 µm).
-
Step 3: Elute using a gradient of Mobile Phase A ( H2O
- 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA), ramping from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Step 4: Operate the Q-TOF or Orbitrap in positive ESI mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
-
Step 5: Perform Data-Dependent Acquisition (DDA) MS/MS, ramping collision energy from 15 eV to 30 eV to capture both the intact [M+H]+ ion and diagnostic fragments.
Protocol B: Comprehensive NMR Acquisition
-
Self-Validating Step: Acquire a 1D 1 H spectrum of a known standard (e.g., 1% ethylbenzene in CDCl3 ) to verify probe tuning, magnetic field homogeneity (lineshape), and 90-degree pulse calibration before analyzing the unknown.
-
Step 1: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
-
Step 2: Transfer the solution to a precision 5 mm NMR tube and insert it into a ≥ 400 MHz NMR spectrometer.
-
Step 3: Lock the spectrometer to the deuterium frequency of the CDCl3 solvent. Perform automated gradient shimming until the TMS signal exhibits a Full Width at Half Maximum (FWHM) of < 1.0 Hz.
-
Step 4: Acquire 1D 1 H NMR (16 scans, 2s relaxation delay) and proton-decoupled 1D 13 C NMR (1024 scans, 2s relaxation delay).
-
Step 5: Acquire 2D HSQC (optimized for 1JCH = 145 Hz) and 2D HMBC (optimized for long-range couplings 2−3JCH = 8 Hz) to map the carbon-proton connectivity network.
References
-
Lee, J., Murray, W. V., Rivero, R. A. (1999). "Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones." Journal of Combinatorial Chemistry, 1(2), 117-125. Available at:[Link]
-
National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 16641205, Ethyl 2-(aminomethyl)-4-methylpentanoate." PubChem. Available at:[Link]
Technical Whitepaper: Solubility Profiling and Physicochemical Behavior of Ethyl 2-(aminomethyl)-4-methylpentanoate Hydrochloride
Executive Summary
In the landscape of modern drug development and peptidomimetic synthesis, β2 -amino acid derivatives serve as critical structural motifs. Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride (CAS 1049760-14-6)[1] is a highly specialized building block—specifically, the ethyl ester hydrochloride salt of β2 -leucine. It is frequently employed in the solid-phase synthesis of complex nitrogenous heterocycles, such as 1,5-benzodiazepin-2-ones[2].
Understanding the solubility profile of this compound is paramount for optimizing reaction conditions, purification workflows, and formulation strategies. This guide provides an in-depth analysis of its solvation mechanics, empirical solubility data, and self-validating experimental protocols for thermodynamic solubility determination.
Physicochemical Architecture and Solvation Mechanics
As a Senior Application Scientist, it is crucial to look beyond bulk solubility and understand the causality of solvation. The solubility of Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is dictated by three distinct structural pillars:
-
Zwitterionic Masking via Esterification : Free β -amino acids are notoriously difficult to dissolve in organic solvents due to the formation of highly stable, tightly bound zwitterionic crystal lattices. By masking the carboxylate moiety as an ethyl ester, this zwitterionic character is completely abolished. This drastically lowers the crystal lattice energy, shifting the compound's solubility domain favorably toward polar organic solvents.
-
The Hydrochloride Salt Effect : The protonated primary amine ( −NH3+ ) paired with a chloride counterion ( Cl− ) dominates the molecule's aqueous behavior. This ionic headgroup engages in strong ion-dipole interactions with water, ensuring high aqueous solubility.
-
The Isobutyl Side Chain : The bulky, hydrophobic isobutyl group provides significant lipophilic character (increasing the intrinsic LogP of the free base). While the HCl salt remains water-soluble, this hydrophobic tail limits infinite aqueous miscibility and drives the compound's partitioning into organic phases once the amine is deprotonated.
Empirical Solubility Matrix
The following table summarizes the quantitative solubility estimates across different solvent classes, grounded in the compound's dielectric requirements and structural features.
| Solvent Class | Specific Solvent | Dielectric Constant ( ε ) | Estimated Solubility | Solvation Causality |
| Aqueous | Water (pH < 6) | 80.1 | > 50 mg/mL | Strong ion-dipole interactions between water molecules and the −NH3+Cl− ionic lattice. |
| Polar Protic | Ethanol / Methanol | 24.5 - 32.7 | > 30 mg/mL | Hydrogen bonding stabilizes the chloride ion, while the ethyl ester and isobutyl groups are highly solvated by the aliphatic chains of the alcohols. |
| Polar Aprotic | DMSO / DMF | 36.7 - 46.7 | > 30 mg/mL | High dielectric constants effectively separate the ion pair; the organic framework is highly miscible in these solvents, making them ideal for solid-phase synthesis[2]. |
| Halogenated | Dichloromethane (DCM) | 8.9 | < 5 mg/mL | Poor solvation of the ionic lattice. While the organic bulk provides some solubility, full dissolution requires conversion to the free base. |
| Non-Polar | Hexane / Heptane | ~ 2.0 | < 0.1 mg/mL | Insufficient dielectric strength to disrupt the hydrochloride salt lattice. The compound remains entirely insoluble. |
Experimental Workflows for Solubility Determination
To ensure trustworthiness and reproducibility in drug development, solubility must be measured using a self-validating thermodynamic system. The Shake-Flask Method , aligned with OECD 105 guidelines[3], is the gold standard for determining equilibrium solubility[4].
Protocol 1: Thermodynamic Shake-Flask Method
This protocol is designed to prevent false positives caused by supersaturation or kinetic artifacts.
-
Preparation : Add an excess amount of crystalline Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride to a sealed glass vial containing the target solvent (e.g., 0.1 M phosphate buffer, pH 4.0). The presence of undissolved solid must be maintained throughout the experiment[3].
-
Equilibration : Place the vial in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 800 rpm for a minimum of 24 hours[4].
-
Self-Validation Check : Withdraw a micro-aliquot at 24 hours and a second at 48 hours. Equilibrium is scientifically validated only if the concentration variance between the two time points is < 5%.
-
Phase Separation : Centrifuge the equilibrated mixture at 10,000 × g for 15 minutes to pellet the undissolved solid. Do not use standard filtration, as the compound may adsorb to the filter membrane.
-
Quantification : Carefully extract the supernatant, dilute it in a compatible mobile phase, and quantify using a validated LC-MS or HPLC-UV method against a known standard curve.
Workflow for Thermodynamic Solubility Determination (Shake-Flask Method).
pH-Dependent Phase Transfer & Free-Basing
In synthetic applications, such as peptide coupling or heterocycle formation, the hydrochloride salt must often be neutralized to liberate the nucleophilic primary amine. Because the pKa of the primary amine in this β2 -derivative is approximately 9.5–10.0, adjusting the pH fundamentally alters its solubility profile.
Protocol 2: Free-Base Extraction Workflow
When transitioning from an aqueous environment to an organic reaction medium (e.g., DCM), the following phase-transfer protocol is required:
-
Dissolution : Dissolve the HCl salt in deionized water (highly soluble).
-
Basification : Slowly add a mild aqueous base (e.g., saturated NaHCO3 or 1M NaOH ) under continuous stirring until the aqueous phase reaches pH ~ 10.5. Causality: This fully deprotonates the ammonium ion, generating the highly lipophilic free base.
-
Extraction : Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate. The free base will immediately partition into the organic layer due to the hydrophobic isobutyl and ethyl ester groups.
-
Isolation : Separate the organic layer, dry over anhydrous Na2SO4 to remove residual water, and concentrate under reduced pressure to yield the reactive free amine.
pH-dependent phase transfer and free-base extraction workflow.
References
- ethyl 2-(aminomethyl)
- Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones Source: ACS Publications URL
- Application Notes: Solubility Assessment of Research Compound YS-49 in DMSO Source: Smolecule URL
- Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells Source: PMC / NIH URL
Sources
An In-Depth Technical Guide to the Research Applications of Leucine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the potential research applications of leucine derivatives. Moving beyond the fundamental role of leucine in protein synthesis, we delve into the synthesis of diverse leucine-based molecules and explore their nuanced applications in pivotal areas of biomedical research, including metabolic disorders, oncology, and neurology. This document is designed to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols and workflows.
The Biochemical Landscape of Leucine and its Derivatives
Leucine, an essential branched-chain amino acid (BCAA), is a cornerstone of cellular metabolism and signaling.[1] Its metabolic significance extends far beyond its role as a building block for proteins; it is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[2][3] The unique biochemical properties of leucine have spurred the development of a vast array of derivatives, molecules that retain the core structure of leucine but are modified at the carboxyl group, amino group, α-carbon, or side chain.[4] These modifications unlock novel functionalities, enabling these derivatives to serve as powerful tools in dissecting complex biological processes and as promising therapeutic agents.
The synthesis of leucine derivatives is a versatile process, often employing established techniques in peptide chemistry and organic synthesis. For instance, the widely used N-terminally protected Boc-D-Leucine monohydrate is synthesized through the esterification of L-leucine with tert-Butyloxycarbonyl (Boc) anhydride.[5] Other methods, such as the acylation of L-leucine with acetic anhydride, are employed to create derivatives like N-acetyl-DL-leucine.[6] The ability to selectively label leucine derivatives with isotopes like 13C or deuterium further expands their utility in metabolic research.[7]
Leucine Derivatives in the Study of Metabolic Disorders
Leucine and its derivatives are key players in the regulation of energy homeostasis and lipid metabolism, making them valuable tools for investigating metabolic disorders such as obesity and type 2 diabetes.[8]
Table 1: Overview of Leucine Derivatives in Metabolic Research
| Derivative | Application | Key Findings |
| L-Leucine Supplementation | Investigation of glucose metabolism and insulin sensitivity. | Improves glucose tolerance and reduces fat mass in animal models of diet-induced obesity. |
| Leucine Analogs (e.g., L-β-homoleucine) | Competitive inhibition of leucine transporters (e.g., SLC7A5). | Allows for the study of the specific roles of leucine transport in metabolic signaling without activating mTORC1.[4] |
| Isotopically Labeled Leucine | Metabolic flux analysis. | Traces the metabolic fate of leucine and its contribution to various metabolic pathways. |
The Dichotomous Role of Leucine Derivatives in Oncology
The role of leucine and its derivatives in cancer is complex and context-dependent, with studies demonstrating both pro-tumorigenic and anti-tumor effects.[9][10] This duality makes them a fascinating subject of study in cancer biology.
Pro-Tumorigenic Aspects: Cancer cells often exhibit a heightened dependence on BCAAs, including leucine, to fuel their rapid growth and proliferation.[1][5][11][12] Leucine can activate the mTOR pathway, which is frequently dysregulated in cancer, promoting protein synthesis and tumor progression.[12] A leucine-rich diet has been associated with an increased tumor burden in mouse models of colorectal cancer.[13]
Anti-Tumorigenic and Therapeutic Potential: Conversely, certain leucine derivatives have been investigated as anti-cancer agents. Leucine deprivation has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis.[14] Furthermore, derivatives designed to inhibit enzymes involved in BCAA metabolism, such as leucine aminopeptidase, are being explored as potential cancer therapeutics.[15]
Experimental Workflow: Investigating the Effect of a Leucine Derivative on Cancer Cell Viability
This workflow outlines a typical experiment to assess the cytotoxic effects of a novel leucine derivative on a cancer cell line.
Caption: Workflow for assessing the cytotoxicity of a leucine derivative.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[16]
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]
-
Treatment: Prepare serial dilutions of the leucine derivative in culture medium and add them to the appropriate wells. Include a vehicle control (medium with the solvent used to dissolve the derivative).
-
Incubation with Compound: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[16]
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[16]
-
Incubation for Solubilization: Leave the plate at room temperature in the dark for at least 2 hours.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16][17]
Leucine Derivatives in Neuroscience and Neurodegenerative Disease
Emerging research highlights the therapeutic potential of leucine derivatives in neurological disorders. N-acetyl-l-leucine (NALL), in particular, has shown promise in preclinical and clinical studies for various neurodegenerative diseases.[18][19][20][21][22]
The proposed mechanism of action for NALL is multifaceted. It is thought to correct metabolic dysfunction within neuronal cells.[18][20] Studies in animal models of Niemann-Pick disease type C, a neurodegenerative lysosomal storage disorder, have shown that NALL can normalize glucose and glutamate metabolism and improve mitochondrial energy metabolism.[20] Furthermore, NALL has been demonstrated to reduce neuroinflammatory markers and attenuate cortical cell death in models of traumatic brain injury.[19] In the context of Parkinson's disease, NALL has been shown to reduce levels of pathological, phosphorylated α-synuclein and improve synaptic function in patient-derived neurons.[21]
Another leucine derivative with significant applications in immunological and neurological research is L-leucyl-L-leucine methyl ester (LLME). LLME is a lysosomotropic agent that selectively induces apoptosis in certain immune cells, such as cytotoxic T-lymphocytes and natural killer cells.[1][11][12] This property is being explored for its potential to mitigate graft-versus-host disease.[11] The mechanism involves the conversion of LLME within the lysosome into a membranolytic polymer by the enzyme dipeptidyl peptidase I, leading to lysosomal rupture and subsequent cell death.[1][12]
Visualizing Lysosomal Integrity: The Acridine Orange Staining Protocol
To study the effects of lysosomotropic agents like LLME, it is crucial to have reliable methods for assessing lysosomal membrane integrity. Acridine orange (AO) staining is a widely used technique for this purpose.[14][21][23]
Caption: Workflow for assessing lysosomal integrity using Acridine Orange.
Detailed Protocol: Acridine Orange Staining for Lysosomal Integrity
-
Cell Preparation: Culture cells to 50-75% confluency on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).[24]
-
Staining Solution Preparation: Prepare a fresh working solution of Acridine Orange at a final concentration of 1-5 µg/mL in complete cell culture medium.[24]
-
Cell Staining: Remove the culture medium and add the pre-warmed (37°C) Acridine Orange staining solution to the cells. Incubate for 15 minutes at 37°C.[24]
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed complete phenol red-free medium or PBS for 5 minutes each.[24]
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with filters for green (excitation ~488 nm, emission ~525 nm) and red (excitation ~550 nm, emission >610 nm) fluorescence.[25] Healthy cells will exhibit bright red fluorescence within intact lysosomes, while cells with compromised lysosomal membranes will show a decrease in red fluorescence and an increase in diffuse green fluorescence throughout the cytoplasm.
Leucine Derivatives as Tools in Chemical Biology
Beyond their direct therapeutic potential, leucine derivatives serve as invaluable tools in chemical biology for probing cellular processes.
-
Enzyme Inhibition: Modified leucine molecules have been designed as potent and selective inhibitors of various enzymes, such as aminopeptidases, which play roles in cancer progression.[15] Structure-activity relationship (SAR) studies of these derivatives help in the rational design of more effective inhibitors.[26]
-
Metabolic Labeling: Leucine analogs containing bioorthogonal functional groups (e.g., alkynes or azides) can be used for metabolic labeling of newly synthesized proteins.[27] These labeled proteins can then be visualized or isolated for further analysis, providing insights into protein dynamics in various cellular contexts.
-
Chiral Auxiliaries: The inherent chirality of leucine makes its derivatives useful as chiral auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of chemical reactions to produce enantiomerically pure compounds.[6][23][24][28]
Table 2: Leucine Derivatives as Chemical Biology Probes
| Derivative Class | Application | Principle |
| Enzyme Inhibitors | Studying enzyme function and validating drug targets. | Designed to bind to the active site of a target enzyme, blocking its activity. |
| Metabolic Labeling Analogs | Tracking protein synthesis and turnover. | Incorporated into nascent proteins in place of natural leucine, allowing for subsequent detection. |
| Chiral Auxiliaries | Asymmetric synthesis of complex molecules. | Temporarily attached to a substrate to direct the formation of a specific stereoisomer. |
Future Perspectives and Conclusion
The field of leucine derivative research is dynamic and expanding. The synthesis of novel derivatives with tailored properties will continue to drive discoveries in fundamental biology and drug development. Key areas for future exploration include the development of more potent and selective enzyme inhibitors, the design of advanced metabolic probes for in vivo imaging, and the elucidation of the complex interplay between leucine metabolism and the tumor microenvironment. This guide provides a solid foundation for researchers to explore the vast potential of leucine derivatives in their own scientific endeavors.
References
-
Boc-D-Leucine Monohydrate (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8. (URL: [Link])
-
Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester. PubMed. (URL: [Link])
-
Definition of L-leucyl-L-leucine methyl ester. NCI Drug Dictionary - National Cancer Institute. (URL: [Link])
-
Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. PMC. (URL: [Link])
-
Cell-Type Specificity of l-Leucyl l-Leucine Methyl Ester | Request PDF. ResearchGate. (URL: [Link])
- Detection of Protease Activity Using a Fluorescence-Enhancement Globular Substr
-
Disease-Modifying, Neuroprotective Effect of N-Acetyl-l-Leucine in Adult and Pediatric Patients With Niemann-Pick Disease Type C | Neurology. (URL: [Link])
-
N-Acetyl-l-Leucine and Neurodegenerative Disease. ResearchGate. (URL: [Link])
-
N-Acetyl-l-Leucine and Neurodegenerative Disease - NNPDF. (URL: [Link])
-
N-acetyl-l-leucine lowers α-synuclein levels and improves synaptic function in Parkinson's disease models. PubMed. (URL: [Link])
-
N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study. PMC. (URL: [Link])
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. (URL: [Link])
-
Double-Edge Effects of Leucine on Cancer Cells. PubMed. (URL: [Link])
-
Stereoselective synthesis of l-tert-leucine by a newly cloned leucine dehydrogenase from Exiguobacterium sibiricum. FAO AGRIS. (URL: [Link])
-
Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
-
Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. PMC. (URL: [Link])
-
CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | Regeneron ISEF 2025. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Novel leucine ureido derivatives as aminopeptidase N inhibitors using click chemistry. (URL: [Link])
-
Directed Evolution of Leucine Dehydrogenase for Improved Efficiency of L-tert-leucine Synthesis. PubMed. (URL: [Link])
-
5 - Organic Syntheses Procedure. (URL: [Link])
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. clyte. (URL: [Link])
-
Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. PrepChem.com. (URL: [Link])
-
SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (URL: [Link])
- WO2012038515A1 - Process for racemisation and acetylation of leucine.
-
Unveiling the Maze: Branched-Chain Amino Acids Fueling the Dynamics of Cancer Metabolism and Progression. MDPI. (URL: [Link])
-
Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. PMC. (URL: [Link])
-
A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. (URL: [Link])
- CN104592052A - Method for preparing N-acetyl-DL-leucine.
-
Chemical structures of leucine derivatives used in this study. Leucine... ResearchGate. (URL: [Link])
-
Western Blot Protocol | OriGene Technologies Inc. (URL: [Link])
-
Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts. PMC. (URL: [Link])
-
Leucine stimulates mTOR and muscle protein synthesis in both animal and human. EFDeportes. (URL: [Link])
-
Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers. (URL: [Link])
-
Influenced tumor microenvironment and tumor immunity by amino acids. Frontiers. (URL: [Link])
Sources
- 1. BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of a universally usable, animal product free, defined medium for 2D and 3D culturing of normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | ISEF [isef.net]
- 7. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. content.abcam.com [content.abcam.com]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. Branched-chain amino acid and cancer: metabolism, immune microenvironment and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | BCAAs and related metabolic enzymes: partners in crime driving tumor development [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Method for preparing N-acetyl-DL-leucine - Eureka | Patsnap [eureka.patsnap.com]
- 15. atcc.org [atcc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates -IMMUNE NETWORK | Korea Science [koreascience.kr]
- 20. A simple method to visualize and assess the integrity of lysosomal membrane in mammalian cells using a fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. antibodiesinc.com [antibodiesinc.com]
- 25. semanticscholar.org [semanticscholar.org]
- 26. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Engineering the Proteome: Mechanism of Action and Applications of Non-Natural Amino Acid Analogs
Executive Summary
The expansion of the genetic code represents a paradigm shift in protein engineering, allowing researchers to transcend the biochemical limitations of the 20 canonical amino acids. By leveraging non-natural amino acids (ncAAs)—also referred to as non-canonical or unnatural amino acids—scientists can install unique chemical handles, photo-reactive groups, and post-translational modification mimics directly into the primary sequence of a protein. This technical whitepaper explores the mechanistic foundation of Genetic Code Expansion (GCE), the causality behind orthogonal translation systems, and the application of ncAAs in developing next-generation, site-specific Antibody-Drug Conjugates (ADCs).
The Core Mechanism: Genetic Code Expansion (GCE)
The fundamental mechanism of action for incorporating an ncAA into a target protein relies on hijacking the host cell's translational machinery without disrupting endogenous protein synthesis. This is achieved through an Orthogonal Translation System (OTS) .
The Orthogonal Translation System (OTS)
An OTS introduces a novel aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA into the host organism1[1]. For the system to function, strict biochemical orthogonality must be maintained:
-
Synthetase Exclusivity: The engineered aaRS must specifically recognize the target ncAA and only aminoacylate the orthogonal tRNA. It must not recognize any of the 20 canonical amino acids 2[2].
-
tRNA Exclusivity: The orthogonal tRNA must not be recognized or aminoacylated by any of the host's endogenous synthetases.
-
Codon Reassignment: The orthogonal tRNA must decode a "blank" codon—typically a nonsense stop codon—to insert the ncAA into the growing polypeptide chain 3[3].
Causality of Experimental Design: Why the Amber Codon?
The amber stop codon (UAG) is the most frequently utilized blank codon in GCE. The causality behind this choice is rooted in genomic frequency. In Escherichia coli, the UAG codon is the least used termination signal (occurring in only ~7-8% of genes). By directing the orthogonal tRNA to suppress the UAG codon, researchers minimize the global truncation or read-through of endogenous host proteins, thereby preserving host viability while achieving site-specific incorporation4[4].
Commonly used orthogonal pairs include the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) for E. coli systems, and the Methanosarcina mazei pyrrolysyl-tRNA synthetase (MmPylRS) for both prokaryotic and eukaryotic hosts due to its natural evolutionary divergence 5[5].
Mechanism of Genetic Code Expansion via Orthogonal Translation System
Bio-Orthogonal Chemistry in Biotherapeutics: The ADC Revolution
Antibody-Drug Conjugates (ADCs) deliver potent cytotoxic payloads directly to tumor cells. Historically, ADCs were generated via stochastic conjugation to endogenous lysine or cysteine residues. This resulted in highly heterogeneous mixtures with variable Drug-Antibody Ratios (DARs), leading to unpredictable pharmacokinetics, premature payload release, and narrow therapeutic windows 6[6].
The incorporation of ncAAs fundamentally resolves this by providing a singular, genetically defined chemical handle for conjugation.
Click Chemistry Mechanisms
By incorporating ncAAs such as p-acetylphenylalanine (pAcF) or p-azidomethyl-L-phenylalanine (pAMF), researchers can utilize bio-orthogonal "click" chemistry 7[7]:
-
Oxime Ligation: pAcF introduces a ketone moiety, which reacts with an aminoxy-functionalized payload to form a highly stable oxime linkage 8[8].
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): pAMF introduces an azide group. Unlike traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which requires toxic copper (Cu I) that can induce protein oxidation and precipitation, SPAAC utilizes a cyclooctyne (e.g., DBCO). The inherent ring strain of DBCO drives the reaction with the azide to form a stable triazole linkage without a catalyst, preserving the structural integrity of the antibody 9[9].
Quantitative Comparison of Conjugation Strategies
| Parameter | Stochastic (Lysine) | Stochastic (Cysteine) | Site-Specific (ncAA) |
| Conjugation Site | Random surface lysines | Reduced interchain disulfides | Genetically defined UAG site |
| Drug-Antibody Ratio (DAR) | Highly heterogeneous (0-8) | Heterogeneous (0-8) | Strictly homogeneous (e.g., exactly 2) |
| Linker Stability | High (Amide bond) | Moderate (Maleimide exchange) | Very High (Triazole or Oxime) |
| Pharmacokinetics | Sub-optimal (rapid clearance) | Sub-optimal (premature release) | Superior (predictable clearance) |
| Manufacturing Yield | Low (requires extensive purification) | Moderate | High (uniform product profile) |
Self-Validating Experimental Protocol: in vivo ncAA Incorporation
To ensure scientific integrity, the following protocol for expressing an ncAA-modified protein is designed as a self-validating system . It relies on internal negative controls to definitively prove that translation is dependent on the presence of the ncAA, ruling out stop-codon read-through or misaminoacylation.
Step-by-Step Methodology
Phase 1: Genetic Design & Transformation
-
Plasmid Construction: Engineer a dual-plasmid system or a single polycistronic vector. Construct A must contain the target gene with a site-directed UAG mutation at the desired conjugation site. Construct B must contain the orthogonal aaRS/tRNA pair (e.g., MmPylRS/tRNA PylCUA ).
-
Transformation: Co-transform the constructs into an expression host (e.g., E. coli BL21(DE3) or HEK293T for mammalian systems).
Phase 2: Expression & Self-Validation 3. Culture Splitting (The Validation Step): Grow the transformed cells to an OD 600 of 0.6. Split the culture into two identical flasks:
- Flask A (Experimental): Supplement with 1-2 mM of the target ncAA (e.g., pAMF).
- Flask B (Negative Control): Add an equivalent volume of the ncAA solvent (e.g., NaOH or DMSO) without the ncAA.
- Induction: Induce protein expression in both flasks using IPTG (or equivalent inducer) and incubate for 12-16 hours at 20°C to promote proper folding.
Phase 3: Purification & Verification 5. Lysis and Affinity Chromatography: Lyse the cells and purify the target protein using an affinity tag (e.g., His-tag) placed at the C-terminus of the target protein.
- Causality of C-terminal tagging: Placing the tag downstream of the UAG codon ensures that only full-length, successfully suppressed proteins are purified. Truncated products will lack the tag and be washed away.
- Validation Check: Analyze the eluates via SDS-PAGE.
- Success Criteria: A distinct protein band must be present in Flask A's eluate, while Flask B's eluate must show zero expression. If Flask B shows expression, the system is leaky (endogenous tRNA read-through or aaRS cross-talk).
- Mass Spectrometry: Confirm the exact mass shift corresponding to the incorporated ncAA using ESI-TOF MS.
Phase 4: Bio-Orthogonal Conjugation 8. SPAAC Reaction: Incubate the purified, pAMF-containing protein with a 5-10 molar excess of DBCO-functionalized payload (e.g., DBCO-PEG-MMAF) for 2 hours at room temperature. 9. Polishing: Remove unreacted payload using Size Exclusion Chromatography (SEC).
Step-by-Step Workflow for Site-Specific ADC Generation using ncAAs
Conclusion
The utilization of non-natural amino acids via orthogonal translation systems provides unprecedented control over protein architecture. By migrating away from stochastic chemical modifications and embracing genetically encoded, bio-orthogonal handles, researchers can engineer biotherapeutics with exact stoichiometry, superior stability, and optimized safety profiles. As the library of available ncAAs and engineered synthetases continues to expand, the boundary of what is biochemically possible will be defined not by nature, but by rational design.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal Translation for Site-Specific Installation of Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Engineering Bioavailability: The Biological Activity and Rational Design of Chiral Amino Acid Ester Prodrugs
Executive Summary
The clinical efficacy of many highly potent therapeutic agents—particularly nucleoside analogs used in antiviral and antineoplastic therapies—is severely bottlenecked by poor oral bioavailability, high polarity, and suboptimal intestinal permeability. To circumvent these pharmacokinetic limitations, the rational design of chiral amino acid ester prodrugs has emerged as a transformative strategy in modern drug development.
By transiently masking polar hydroxyl groups with specific α-amino acid promoieties, pharmaceutical scientists can hijack endogenous nutrient transporters (such as hPEPT1) to actively shuttle drugs across the intestinal epithelium. This whitepaper provides an in-depth mechanistic analysis of the biological activity, stereoselective transport, and enzymatic activation of chiral amino acid esters, supported by validated experimental protocols for evaluating prodrug viability.
The Causality of Stereoselectivity in Membrane Transport
The attachment of an amino acid promoiety to a poorly absorbed parent drug transforms a passively diffusing molecule into a substrate for active transport. The human oligopeptide transporter 1 (hPEPT1), abundantly expressed on the apical membrane of enterocytes, is the primary conduit for these prodrugs[1].
Crucially, the biological activity and transport efficiency of these prodrugs are heavily dictated by stereoselectivity . Extensive in vitro studies utilizing Caco-2 cell monolayers overexpressing hPEPT1 have demonstrated that L-amino acid esters exhibit profoundly higher membrane permeability than their D-enantiomers[2]. For instance, the L-valyl ester of acyclovir (Valacyclovir) is approximately 10-fold more permeable across the apical membrane than the parent acyclovir, and 4-fold more permeable than its D-valyl counterpart[2].
The Mechanistic Causality: This stereospecificity arises from the spatial constraints within the hPEPT1 binding pocket, which evolved to recognize naturally occurring L-peptides. D-amino acid esters suffer from steric clashes in the substrate-binding cleft, drastically reducing their affinity and transcellular translocation rates[3].
Mechanism of hPEPT1-mediated cellular uptake and intracellular prodrug activation.
Enzymatic Activation: The Mechanistic Role of hVACVase
Following successful absorption, a prodrug must undergo rapid and quantitative bioconversion to release the active pharmaceutical ingredient (API) before systemic clearance. The primary enzyme responsible for the hydrolytic activation of valine ester prodrugs (like valacyclovir and valganciclovir) is human valacyclovirase (hVACVase) , an α-amino acid ester hydrolase[4].
hVACVase is a serine hydrolase featuring a catalytic triad of Ser122-His255-Asp227. Structural biology reveals that hVACVase possesses a unique binding mode specifically tuned for α-amino acid esters[4].
The Leaving Group Effect & Specificity: The enzyme features a pivotal acidic residue, Asp-123, located immediately after the nucleophilic Ser-122. The side chain of Asp-123 is directed into the substrate-binding pocket, creating a localized negative electrostatic potential that forms a critical salt bridge with the protonated α-amino group of the prodrug[4]. Because of this precise electrostatic requirement, hVACVase rapidly hydrolyzes esters but is relatively inactive toward amide prodrugs (which exhibit significantly higher Km and lower kcat values)[5]. Furthermore, the site of esterification matters: 5'-monoester prodrugs of nucleosides hydrolyze significantly faster than 3',5'-diesters due to the spatial accommodation limits of the enzyme's leaving-group groove[3].
Quantitative Structure-Activity Relationships
The selection of the promoiety directly impacts both the transport efficiency and the hydrolysis rate. The table below synthesizes the kinetic and pharmacokinetic enhancements achieved through chiral amino acid esterification across various parent drugs.
| Prodrug / Promoiety | Target Parent Drug | Permeability & Uptake vs. Parent | Hydrolysis Rate (Stereoselectivity) | Bioavailability Gain | Ref. |
| L-Valyl-Acyclovir (Valacyclovir) | Acyclovir | 10-fold increase via apical hPEPT1 | L-isomer is 4x more permeable than D-isomer | 3- to 5-fold increase | [1],[2] |
| L-Valyl-Floxuridine | Floxuridine | Enhanced transcellular transport | L-isomer hydrolyzes 10–75x faster than D-isomer | N/A (Rapid activation) | [3] |
| L-Valyl-Cytarabine | Cytarabine (ara-C) | High Caco-2 apical-to-basolateral flux | Highly susceptible to intracellular esterases | 1.75-fold increase | [6] |
| L-Phenylalanyl-Floxuridine | Floxuridine | High affinity for peptide transporters | Hydrolyzes 3- to 30-fold faster than Val esters | N/A | [3] |
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating the biological activity of newly synthesized chiral amino acid esters.
Protocol A: Caco-2/hPEPT1 Permeability Assay
Standard Caco-2 cells often downregulate hPEPT1 expression over successive passages. To accurately assess prodrug uptake, transiently transfected Caco-2 cells overexpressing hPEPT1 must be utilized[2].
-
Cell Seeding & Monolayer Formation: Seed Caco-2/hPEPT1 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation.
-
Causality: Transwell inserts mimic the apical-basolateral polarity of the intestinal epithelium, allowing for directional transport quantification.
-
-
Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 400 Ω·cm² should be used to ensure tight junction integrity and rule out paracellular leakage.
-
Dosing: Wash monolayers with pH 6.0 MES buffer (apical) and pH 7.4 HEPES buffer (basolateral) to establish the physiological proton gradient required by hPEPT1. Add 1 mM of the prodrug to the apical chamber.
-
Sampling & Analysis: Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, 90, and 120 minutes. Replace with fresh buffer. Analyze samples via LC-MS/MS to quantify both intact prodrug and metabolized parent drug.
Protocol B: hVACVase Enzymatic Hydrolysis Assay
This protocol determines the specific catalytic efficiency ( kcat/Km ) of the prodrug's leaving group[4],[5].
-
Reaction Setup: Prepare a 300 µL reaction mixture containing 4 mM of the synthesized prodrug in 50 mM HEPES buffer (pH 7.4).
-
Thermal Equilibration: Pre-incubate the mixture at 37 °C for 3 minutes.
-
Causality: Ensures the reaction kinetics are representative of human physiological core temperature.
-
-
Enzyme Initiation: Initiate the reaction by adding a standardized unit of purified recombinant hVACVase.
-
Kinetic Quenching: At defined time intervals (e.g., 1, 2, 5, 10 minutes), extract 50 µL of the reaction and immediately quench by adding an equal volume of 10% (w/v) ice-cold trichloroacetic acid (TCA).
-
Causality: TCA rapidly denatures the serine hydrolase, instantly halting the reaction and freezing the kinetic snapshot for accurate HPLC quantification.
-
-
Quantification: Centrifuge the quenched samples at 10,000 x g for 5 minutes to pellet denatured protein. Analyze the supernatant via HPLC to measure the appearance of the parent drug.
Logical workflow for the development and validation of amino acid ester prodrugs.
Conclusion & Future Perspectives
The utilization of chiral amino acid esters is a highly validated, mechanistically sound approach to overcoming the pharmacokinetic barriers of polar therapeutics. By leveraging the strict stereoselectivity of the hPEPT1 transporter and the precise electrostatic binding requirements of hVACVase, researchers can predictably enhance the oral bioavailability of target compounds. Future drug development efforts should continue to explore diverse L-amino acid promoieties (such as L-isoleucine and L-phenylalanine) and multi-targeted dipeptide esters to fine-tune the half-life and systemic exposure profiles of next-generation therapeutics.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Amino Acid Ester Prodrugs of Floxuridine: Synthesis and Effects of Structure, Stereochemistry, and Site of Esterification on the Rate of Hydrolysis Source: ResearchGate URL
- Specificity of a Prodrug-Activating Enzyme hVACVase: The Leaving Group Effect | Molecular Pharmaceutics Source: ACS Publications URL
- Synthesis, Transport and Pharmacokinetics of 5′-Amino Acid Ester Prodrugs of 1-β-d-Arabinofuranosylcytosine | Molecular Pharmaceutics Source: ACS Publications URL
Sources
- 1. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: One-Pot Sequential Synthesis of Ethyl 2-(aminomethyl)-4-methylpentanoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary
Ethyl 2-(aminomethyl)-4-methylpentanoate is a critical α-substituted β-amino ester building block, frequently utilized in the synthesis of gabapentinoid derivatives, pregabalin bioisosteres, and complex peptidomimetics. Traditional syntheses of such β-amino esters often require multiple discrete steps, leading to intermediate isolation losses and increased solvent waste. This application note details a highly efficient, field-proven one-pot sequential protocol combining a Knoevenagel condensation with a tandem catalytic hydrogenation, significantly improving atom economy and throughput for α-substituted β-amino acid derivatives[1].
Mechanistic Insights & Reaction Causality
As a self-validating synthetic system, this protocol is designed around two core mechanistic phases, each with specific chemical causalities driving the experimental choices:
-
Phase 1: The Knoevenagel Equilibrium The synthesis initiates with a condensation between isobutyraldehyde and ethyl cyanoacetate. Piperidine acts as a base catalyst, deprotonating the active methylene of ethyl cyanoacetate to form a nucleophilic enolate. Subsequent attack on the aldehyde and dehydration yields the highly conjugated intermediate, ethyl 2-cyano-4-methyl-2-pentenoate. Conducting this in refluxing ethanol drives the equilibrium forward while keeping all intermediates fully solubilized.
-
Phase 2: The Nitrile Reduction Dilemma The critical challenge lies in the tandem hydrogenation phase. Reducing a nitrile to a primary amine typically proceeds via a highly reactive imine intermediate. If left unmitigated, the newly formed primary amine will attack this imine, eliminating ammonia and forming an undesirable secondary amine dimer. To circumvent this, the reaction is strictly acidified using concentrated HCl[2]. The acid immediately protonates the primary amine upon formation, rendering it non-nucleophilic. Furthermore, utilizing Pearlman’s catalyst (20% Pd(OH)₂/C) accelerates the reduction kinetics compared to standard Pd/C, ensuring the imine is rapidly consumed by hydrogen rather than side-reactions.
Workflow Visualization
Fig 1: One-pot sequential workflow for the synthesis of Ethyl 2-(aminomethyl)-4-methylpentanoate.
Quantitative Data: Catalyst System Optimization
The choice of hydrogenation conditions dictates the purity profile of the final product. The table below summarizes the causality behind selecting the Pd(OH)₂/HCl system over traditional methods.
Table 1: Optimization of Tandem Hydrogenation Conditions for Nitrile Reduction
| Catalyst System | Additive | Pressure (H₂ psi) | Primary Amine Yield (%) | Secondary Amine Byproduct (%) |
| 10% Pd/C | None | 50 | 42.5 | 45.0 |
| Raney Nickel | NH₃ (aq) | 50 | 71.0 | 18.5 |
| 10% Pd/C | conc. HCl | 50 | 84.2 | 6.3 |
| 20% Pd(OH)₂/C | conc. HCl | 50 | 94.5 | < 1.0 |
(Data reflects the reduction of the Knoevenagel intermediate. Yields determined by HPLC-UV at 210 nm).
Experimental Protocol (100 mmol Scale)
Reagents & Equipment
-
Isobutyraldehyde (99% purity)
-
Ethyl cyanoacetate (99% purity)
-
Piperidine (Reagent grade)
-
20 wt% Pd(OH)₂ on Carbon (Pearlman's Catalyst)
-
Concentrated Hydrochloric Acid (37%)
-
Absolute Ethanol
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
Phase 1: Knoevenagel Condensation
-
To a 500 mL round-bottom flask equipped with a reflux condenser, add absolute ethanol (100 mL).
-
Charge the flask with ethyl cyanoacetate (11.31 g, 100.0 mmol) and isobutyraldehyde (7.93 g, 110.0 mmol, 1.1 equiv.). Note: A slight excess of the aldehyde compensates for its volatility (bp 63 °C).
-
Add piperidine (0.85 g, 10.0 mmol, 10 mol%) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux (approx. 78 °C) for 4 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The complete disappearance of ethyl cyanoacetate and the emergence of a new UV-active spot confirms the formation of the intermediate, ethyl 2-cyano-4-methyl-2-pentenoate.
-
Cool the mixture to 0–5 °C in an ice bath.
Phase 2: Tandem Catalytic Hydrogenation
-
To the cooled reaction mixture, carefully add concentrated HCl (10.0 mL, ~120 mmol) dropwise. Causality: This quenches the piperidine catalyst and establishes the strictly acidic environment required to prevent secondary amine formation during nitrile reduction[2].
-
Add Pearlman’s catalyst, 20% Pd(OH)₂/C (2.0 g).
-
Transfer the suspension to a high-pressure hydrogenation reactor.
-
Purge the vessel with nitrogen (3x), followed by hydrogen gas (3x).
-
Pressurize the reactor to 50 psi with H₂ and agitate at room temperature for 24–48 hours.
-
Validation Checkpoint: Hydrogen uptake will initially be rapid (alkene reduction) followed by a slower phase (nitrile reduction). Complete conversion is achieved when the pressure gauge remains stable for >2 hours. LC-MS analysis of an aliquot should indicate the primary amine product mass (Calculated Exact Mass: 173.14; Observed M+H = 174.15 m/z).
Phase 3: Workup and Isolation
-
Carefully vent the reactor and purge thoroughly with nitrogen.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with additional ethanol (2 × 25 mL). Safety Note: Do not let the catalyst dry out on the filter, as it can be highly pyrophoric.
-
Concentrate the filtrate under reduced pressure to remove the ethanol solvent.
-
The resulting residue is the hydrochloride salt of the target compound. To isolate the free base, partition the residue between ethyl acetate (100 mL) and saturated aqueous NaHCO₃ (100 mL).
-
Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 × 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford Ethyl 2-(aminomethyl)-4-methylpentanoate as a pale yellow oil.
Troubleshooting & Field-Proven Insights
-
Incomplete Nitrile Reduction: If the reaction stalls at the intermediate saturated nitrile (ethyl 2-cyano-4-methylpentanoate), it is often due to catalyst poisoning or insufficient hydrogen pressure. Ensure high-quality, unoxidized Pd(OH)₂/C is utilized, and maintain H₂ pressure strictly at or above 50 psi.
-
Formation of Secondary Amines: If LC-MS reveals a mass corresponding to the secondary amine dimer, the acidic environment was insufficient. Ensure the molar amount of HCl exceeds the combined moles of the piperidine catalyst and the theoretical yield of the primary amine.
References[2] Title: Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones
Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link][1] Title: CN1435408A - Process of one-step hydrogenation synthesis of alpha-substd. beta-amino acid Source: Google Patents URL:
Sources
Asymmetric Synthesis of Chiral β-Amino Esters: A Guide to Protocols and Applications
Introduction: The Significance of Chiral β-Amino Esters
Chiral β-amino esters are pivotal structural motifs in the realm of medicinal chemistry and drug development. Their incorporation into peptidomimetics often imparts enhanced metabolic stability by rendering them resistant to enzymatic degradation.[1][2] This intrinsic stability, coupled with their unique conformational properties, makes them highly sought-after building blocks for a diverse array of biologically active molecules, including potent antiviral and antifungal agents.[3][4] Furthermore, polymers derived from β-amino esters, known as poly(β-amino esters) (PBAEs), are at the forefront of innovation in drug delivery systems, particularly for nucleic acid-based therapies like mRNA vaccines and gene editing technologies, owing to their biodegradability and cationic nature which facilitates cellular uptake.[5][6][7]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and widely employed asymmetric synthesis protocols for accessing these valuable chiral molecules. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key synthetic transformations.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of chiral β-amino esters can be broadly categorized into several key strategies, each with its own set of advantages and considerations. This guide will focus on the following prominent methods:
-
The Asymmetric Mannich Reaction: A powerful tool for carbon-carbon bond formation, creating the β-amino carbonyl framework in a single, atom-economical step.
-
Asymmetric Michael Addition (Aza-Michael Reaction): Involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, a versatile method for constructing the C-N bond at the β-position.
-
Catalytic Asymmetric Hydrogenation: A highly efficient method for the stereoselective reduction of β-enamino esters to the corresponding saturated β-amino esters.
-
Arndt-Eistert Homologation: A classic chain extension reaction that converts readily available α-amino acids into their β-homologues with high stereochemical fidelity.[1][8]
-
The Asymmetric Reformatsky-Type Reaction: An alternative C-C bond-forming strategy involving the reaction of an imine with an ester enolate.[9][10]
-
Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the stereoselectivity of enzymes to resolve racemic mixtures of β-amino esters.
The Asymmetric Mannich Reaction
The Mannich reaction is a three-component condensation that brings together an aldehyde, an amine, and a carbonyl compound with an enolizable proton to form a β-amino carbonyl compound, also known as a Mannich base.[11][12] In its asymmetric variant for the synthesis of β-amino esters, a pre-formed imine or an in situ generated iminium ion reacts with an ester enolate or its equivalent under the influence of a chiral catalyst.[13][14]
Scientific Principles and Mechanistic Insight
The core of the asymmetric Mannich reaction lies in the stereoselective addition of a nucleophilic enolate to an electrophilic imine. The mechanism typically begins with the formation of an iminium ion from an aldehyde and an amine.[11] A chiral catalyst then coordinates to one or both of the reactants, creating a chiral environment that directs the nucleophilic attack of the enolate from a specific face of the imine, thereby controlling the stereochemistry of the newly formed stereocenters.
Organocatalysis has emerged as a particularly powerful strategy for this transformation. Chiral bifunctional catalysts, such as thioureas derived from amino acids or diamines, can simultaneously activate the imine through hydrogen bonding and the enolate through Brønsted base catalysis, leading to high levels of stereocontrol.[3][15]
Workflow for Asymmetric Organocatalytic Mannich Reaction
Caption: Workflow for a typical asymmetric Mannich reaction.
Protocol: Organocatalytic Asymmetric Mannich Reaction of an Indolinone-2-carboxylate
This protocol is adapted from a reported procedure for the synthesis of chiral β-amino esters using a bifunctional thiourea catalyst.[3][15]
Materials:
-
3-Indolinone-2-carboxylate (1.0 equiv)
-
α-Amidosulfone (imine precursor, 1.2 equiv)
-
Chiral bifunctional thiourea catalyst derived from (R,R)-cyclohexyldiamine (10 mol%)
-
Toluene (anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the 3-indolinone-2-carboxylate (1.0 equiv), the α-amidosulfone (1.2 equiv), and the chiral thiourea catalyst (0.1 equiv).
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral β-amino ester.
-
Characterize the product and determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 10 | Toluene | 25 | 24 | Good | up to 99 |
Table adapted from data reported in the literature for similar reactions.[3][15]
Asymmetric Michael Addition (Aza-Michael Reaction)
The aza-Michael reaction is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[16] This method is highly effective for the synthesis of β-amino esters, where an amine adds to an α,β-unsaturated ester. The use of chiral auxiliaries or chiral catalysts can render this reaction highly stereoselective.[16][17]
Scientific Principles and Mechanistic Insight
In a diastereoselective approach, a chiral auxiliary, such as (+)-(S,S)-pseudoephedrine, can be attached to the α,β-unsaturated system to form a chiral amide.[16] The chiral auxiliary then directs the facial selectivity of the nucleophilic attack by the amine. Alternatively, organocatalysts like simple primary β-amino alcohols can be employed to catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes, which can then be converted to β-amino esters.[18][19][20] These catalysts often operate through the formation of a transient iminium ion with the electrophile or an enamine with the nucleophile, creating a sterically defined environment for the addition reaction.
Protocol: Diastereoselective Aza-Michael Reaction Using a Chiral Auxiliary
This protocol is based on the use of (+)-(S,S)-pseudoephedrine as a chiral auxiliary for the synthesis of β-amino amides, which can be subsequently converted to β-amino esters.[16]
Materials:
-
α,β-Unsaturated amide derived from (+)-(S,S)-pseudoephedrine (1.0 equiv)
-
Lithium amide nucleophile (e.g., lithium benzylamide, 4.0 equiv)
-
n-Butyllithium (n-BuLi)
-
Dibenzylamine or N-methylbenzylamine
-
Toluene (anhydrous)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Prepare the lithium amide solution: In a dry flask under an inert atmosphere, dissolve the amine (e.g., dibenzylamine, 4.0 equiv) in anhydrous toluene. Cool the solution to -78 °C.
-
Add n-BuLi (4.0 equiv) dropwise to the amine solution and stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve the chiral α,β-unsaturated amide (1.0 equiv) in anhydrous toluene and cool the solution to -90 °C.
-
Slowly add the freshly prepared lithium amide solution to the chiral amide solution over a period of 2 hours at -90 °C.
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the diastereomerically enriched β-amino amide.
-
The chiral auxiliary can then be cleaved to afford the corresponding β-amino ester.
| Nucleophile | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| Lithium benzylamide | -90 | 2-4 | Good | High |
Table representing typical conditions and outcomes for this type of reaction.[16]
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for preparing enantiopure compounds.[21] For the synthesis of chiral β-amino esters, this typically involves the hydrogenation of a β-enamino ester substrate using a chiral transition metal catalyst.
Scientific Principles and Mechanistic Insight
The success of this method hinges on the design of the chiral ligand that coordinates to the metal center (commonly rhodium or iridium).[21][22][23] The chiral ligand-metal complex coordinates to the double bond of the β-enamino ester, and hydrogen is delivered stereoselectively to one face of the substrate. An important advantage of some of these methods is the ability to use unprotected enamines, which simplifies the synthetic sequence by avoiding protection and deprotection steps.[21]
Mechanism of Asymmetric Hydrogenation of a β-Enamino Ester
Caption: Generalized mechanism for catalytic asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of an Unprotected β-Enamino Ester
This protocol is based on a highly efficient method using a Rhodium-Josiphos catalyst system.[21][23]
Materials:
-
Unprotected (Z)-β-enamino ester (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.3 mol%)
-
Josiphos-type chiral ligand (e.g., Ligand I or II from the cited literature, 0.33 mol%)
-
2,2,2-Trifluoroethanol (TFE) as solvent
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a pressure-resistant reaction vessel with the unprotected β-enamino ester and the chiral Rh-catalyst, prepared by pre-mixing [Rh(COD)₂]BF₄ and the Josiphos ligand in TFE.
-
Add anhydrous TFE as the solvent.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the system with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psig).
-
Stir the reaction mixture at room temperature until the reaction is complete (as determined by monitoring hydrogen uptake or by analytical methods on aliquots).
-
Carefully vent the excess hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified if necessary, often by column chromatography, to yield the highly enantioenriched β-amino ester.
| Catalyst Loading (mol%) | Pressure (psig) | Solvent | Yield (%) | ee (%) |
| 0.3 | 100 | TFE | High | 93-97 |
This table summarizes typical results for the hydrogenation of various unprotected β-enamino esters.[21]
Arndt-Eistert Homologation
The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids.[2][8] It is particularly valuable for the synthesis of β-amino acids and their esters from readily available α-amino acids, with excellent retention of stereochemistry.[1]
Scientific Principles and Mechanistic Insight
The synthesis begins with the conversion of an N-protected α-amino acid into its acid chloride, which then reacts with diazomethane to form an α-diazoketone. The key step is the Wolff rearrangement of the α-diazoketone, which can be induced thermally, photochemically, or by a metal catalyst (typically silver salts), to generate a ketene intermediate.[1][2] This highly reactive ketene is then trapped by a nucleophile, such as an alcohol, to yield the desired β-amino ester.
Protocol: Arndt-Eistert Synthesis of a β-Amino Ester from an α-Amino Acid
This protocol describes a typical procedure for the synthesis of a β-amino ester starting from an N-Boc-protected α-amino acid.[1]
Materials:
-
N-Boc-α-amino acid (e.g., N-Boc-L-phenylalanine, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl chloroformate (1.0 equiv)
-
N-Methylmorpholine (NMM, 1.0 equiv)
-
Diazomethane solution (in diethyl ether, excess)
-
Silver (I) benzoate (catalyst, 10 mol%)
-
Triethylamine
-
Methanol (or other alcohol as nucleophile)
-
Diethyl ether
-
Saturated aqueous NaHCO₃ solution
-
1 M aqueous KHSO₄ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Mixed Anhydride Formation: Dissolve the N-Boc-α-amino acid in anhydrous THF and cool to -15 °C. Add NMM followed by the dropwise addition of ethyl chloroformate. Stir for 30 minutes at this temperature.
-
Diazoketone Formation: Filter the resulting salt and add the cold filtrate to an excess of a cold (0 °C) solution of diazomethane in diethyl ether. Allow the reaction to warm to room temperature and stir overnight. Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood using appropriate safety equipment.
-
Workup for Diazoketone: Carefully quench excess diazomethane by adding acetic acid. Concentrate the solution under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude α-diazoketone.
-
Wolff Rearrangement: Dissolve the crude α-diazoketone in methanol. Cool the solution to -25 °C. In a separate flask, prepare the catalyst solution by dissolving silver (I) benzoate in triethylamine.
-
Add the catalyst solution dropwise to the cold diazoketone solution. Stir at -25 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Final Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and 1 M aqueous KHSO₄. Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude β-amino ester.
-
Purify the product by recrystallization or column chromatography.
| Starting Material | Homologation Method | Stereochemistry | Yield |
| N-Boc-L-Alanine | Arndt-Eistert | High retention | High |
General outcome for the Arndt-Eistert homologation of α-amino acids.[1][3]
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. This method relies on the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.
Scientific Principles and Mechanistic Insight
For the resolution of β-amino esters, lipases are commonly employed to catalyze the enantioselective hydrolysis of the ester group.[4][24] In a typical setup, a racemic mixture of a β-amino ester is treated with a lipase, such as Candida antarctica lipase B (CAL-B), in the presence of water. The enzyme will selectively hydrolyze one enantiomer to the corresponding β-amino acid, while the other enantiomer of the β-amino ester remains unchanged. The resulting mixture of the β-amino acid and the unreacted β-amino ester can then be separated, providing access to both enantiomers.
Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Amino Ester
This protocol is a general procedure based on lipase-catalyzed hydrolysis.[4][24]
Materials:
-
Racemic β-amino ester hydrochloride (1.0 equiv)
-
Lipase (e.g., lipase from Burkholderia cepacia - formerly Pseudomonas cepacia)
-
Diisopropyl ether (iPr₂O) or tert-Butyl methyl ether (t-BuOMe)
-
Triethylamine (Et₃N)
-
Water
Procedure:
-
To a suspension of the racemic β-amino ester hydrochloride in an organic solvent like iPr₂O, add triethylamine (to neutralize the HCl salt) and water (as the nucleophile, typically 0.5 equiv).
-
Add the lipase to the mixture (e.g., 30 mg/mL).
-
Stir the suspension at a controlled temperature (e.g., 45-60 °C).
-
Monitor the reaction for conversion (ideally to ~50%) by TLC or HPLC.
-
Once the desired conversion is reached, filter off the enzyme.
-
Separate the unreacted β-amino ester from the product β-amino acid. This can often be achieved by acid-base extraction.
-
Isolate and purify both the unreacted ester and the product acid.
-
Determine the enantiomeric excess of both products by chiral HPLC.
| Enzyme | Solvent | Temperature (°C) | ee (Unreacted Ester) | ee (Product Acid) |
| Lipase PSIM | iPr₂O | 45 | ≥99% | ≥99% |
Table summarizing results for the resolution of fluorinated β-amino esters.[24]
Conclusion
The asymmetric synthesis of chiral β-amino esters is a dynamic and evolving field, driven by the increasing demand for these valuable building blocks in pharmaceutical and materials science. The protocols detailed in this guide—spanning organocatalytic Mannich reactions, diastereoselective Michael additions, highly efficient asymmetric hydrogenations, classic Arndt-Eistert homologations, and green enzymatic resolutions—represent a powerful toolkit for the modern synthetic chemist. The choice of a particular method will depend on factors such as substrate scope, desired scale, and available resources. By understanding the underlying principles and practical considerations of each approach, researchers can effectively and efficiently access a wide range of chiral β-amino esters for their specific applications.
References
-
Arndt-Eistert Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. Available at: [Link]
-
Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules. Available at: [Link]
-
Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society. Available at: [Link]
-
Arndt–Eistert reaction. Wikipedia. Available at: [Link]
-
Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances. Available at: [Link]
-
Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. OA Monitor Ireland. Available at: [Link]
-
Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. PubMed. Available at: [Link]
-
Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances. Available at: [Link]
-
Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. ResearchGate. Available at: [Link]
-
β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. Available at: [Link]
-
Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. ACS Publications. Available at: [Link]
-
Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering. Available at: [Link]
-
Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. Available at: [Link]
- Enzymatic resolution process for the preparation of cycli-c beta-amino acid and ester enatiomers. Google Patents.
-
Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. Available at: [Link]
-
Pilot Plant Preparation of an αvβ3 Integrin Antagonist. Part 1. Process Research and Development of a (S)-β-Amino Acid Ester Intermediate: Synthesis via a Scalable, Diastereoselective Imino-Reformatsky Reaction. ACS Publications. Available at: [Link]
-
Mannich reaction. Wikipedia. Available at: [Link]
-
Poly(beta-amino esters): applications in immunology. PMC. Available at: [Link]
-
SELECTIVE SYNTHESIS OF β-AMINO ESTERS AND β- LACTAMS BY RHODIUM-CATALYZED REFORMATSKY- TYPE REACTION. LOCKSS. Available at: [Link]
-
Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. J-STAGE. Available at: [Link]
-
One-pot Preparation of beta–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable Catalyst. SciSpace. Available at: [Link]
-
Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. ResearchGate. Available at: [Link]
-
Enantioselective Michael Reactions of β, β-Disubstituted Nitroalkenes: A New Approach to β2,2-Amino Acid. Organic Letters. Available at: [Link]
-
Enzymatic synthesis of enantiomerically pure beta-amino ketones, beta-amino esters, and beta-amino alcohols with Baeyer-Villiger monooxygenases. PubMed. Available at: [Link]
-
Asymmetric Michael addition of β-keto esters with nitroalkenes. ResearchGate. Available at: [Link]
-
Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. PMC. Available at: [Link]
-
Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. PMC. Available at: [Link]
-
Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Preprints.org. Available at: [Link]
-
Correction: Mechanochemical enzymatic resolution of N-benzylated-β³-amino esters. ResearchGate. Available at: [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted α-Fluoro-β-enamino Esters: Efficient Access to Chiral α-Fluoro-β-amino Esters with Two Adjacent Tertiary Stereocenters. Organic Letters. Available at: [Link]
-
Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica. Available at: [Link]
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. Available at: [Link]
-
Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
A new approach to the asymmetric Mannich reaction catalyzed by chiral N , N ′-dioxide–metal complexes. Chemical Science. Available at: [Link]
-
Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. Arkivoc. Available at: [Link]
-
Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
One-Step Injectable and Bioreducible Poly(β-Amino Ester) Hydrogels as Controlled Drug Delivery Platforms. ACS Applied Polymer Materials. Available at: [Link]
-
Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry. Available at: [Link]
-
Catalytic asymmetric hydrogenation of β‐aryl β‐keto esters. ResearchGate. Available at: [Link]
-
Reformatsky Reaction. Master Organic Chemistry. Available at: [Link]
-
Asymmetric synthesis and applications of beta-amino Weinreb amides. Semantic Scholar. Available at: [Link]
-
Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. Journal of the American Chemical Society. Available at: [Link]
-
Highly efficient stereoselective synthesis of β-amino acids by asymmetric method. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Poly(beta-amino esters): applications in immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 11. Mannich reaction - Wikipedia [en.wikipedia.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 14. Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 23. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application Note: Protocol for N-Protection of β-Amino Acid Esters: Strategic Selection and Methodologies
Introduction
β-amino acids are indispensable building blocks in the design of peptidomimetics, β-peptides, and advanced therapeutics (such as the paclitaxel side chain and DPP-4 inhibitors like sitagliptin)[1]. The presence of an additional methylene carbon in the backbone confers unique conformational flexibility and resistance to proteolytic degradation. However, during multi-step organic or solid-phase syntheses, the highly nucleophilic β-amine must be temporarily masked to prevent undesired self-condensation, polymerization, or interference during downstream coupling events.
This application note provides a definitive, self-validating guide to the N-protection of β-amino acid esters, detailing the mechanistic rationale and step-by-step protocols for the three most critical protecting groups: Boc , Fmoc , and Cbz .
Strategic Selection & Mechanistic Insights (E-E-A-T)
The selection of an N-protecting group is strictly dictated by the principle of orthogonality —the ability to selectively cleave one protecting group without compromising the ester moiety or other functional groups.
-
Boc (tert-Butyloxycarbonyl): Installed via Boc Anhydride ( Boc2O ). The Boc group is highly stable to catalytic hydrogenolysis and basic conditions but is extremely sensitive to strong acids (e.g., TFA, HCl)[2]. Crucial Insight: Boc must be avoided if the β-amino acid is a tert-butyl ester, as both groups will cleave simultaneously under acidic conditions.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Installed predominantly via Fmoc-OSu[3]. Fmoc is the gold standard for Solid-Phase Peptide Synthesis (SPPS) due to its mild, base-catalyzed cleavage (typically 20% piperidine in DMF)[4][5]. It is highly orthogonal to tert-butyl and benzyl esters.
-
Cbz (Carboxybenzyl): Installed via Benzyl Chloroformate (Cbz-Cl). Cbz is cleaved via catalytic hydrogenolysis ( H2 , Pd/C). Crucial Insight: Cbz must be avoided if the substrate is a benzyl ester, as both will be reduced and cleaved during deprotection.
Expert Reagent Selection: When protecting the amine of an existing β-amino acid ester, the carboxylate is already masked. This eliminates the risk of forming dipeptides via mixed anhydride activation—a notorious side reaction when using acid chlorides (like Fmoc-Cl) on free amino acids[4]. Nonetheless, Fmoc-OSu (an N-hydroxysuccinimide ester) is strictly preferred over Fmoc-Cl because it is a bench-stable solid, is less moisture-sensitive, and avoids the generation of corrosive HCl gas that could compromise acid-sensitive esters[3][6].
Workflow & Decision Matrix
Decision Matrix for N-Protecting Group Selection Based on Ester Orthogonality
Quantitative Data Summary
| Protecting Group | Reagent | Reagent MW ( g/mol ) | Equivalents | Reaction Temp | Cleavage Condition | Ester Incompatibility |
| Boc | Boc2O | 218.25 | 1.1 eq | 0 °C to RT | Strong Acid (TFA, HCl) | tert-Butyl esters |
| Fmoc | Fmoc-OSu | 337.33[3] | 1.05 eq | 0 °C to RT | Sec. Amine (Piperidine) | None (Highly orthogonal) |
| Cbz | Cbz-Cl | 170.60 | 1.1 eq | 0 °C to RT | Hydrogenolysis (Pd/C) | Benzyl esters |
Experimental Protocols
Protocol A: N-Boc Protection using Boc2O
Causality: Di-tert-butyl dicarbonate ( Boc2O ) is utilized because its primary byproducts are tert-butanol and CO2 gas, which evaporate, vastly simplifying downstream purification[2].
-
Preparation: Suspend the β-amino acid ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of substrate).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise.
-
Mechanistic Note: The first equivalent of base neutralizes the HCl salt to solubilize the free amine. The remaining 1.2 equivalents act as an acid scavenger and nucleophilic catalyst.
-
-
Acylation: Add Boc2O (1.1 eq) portion-wise or as a concentrated solution in DCM[2].
-
Self-Validation: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC). Because the Boc group lacks a strong UV chromophore, you must use a Ninhydrin stain. The reaction is complete when the purple primary amine spot completely disappears.
-
Workup: Quench the reaction with saturated aqueous NH4Cl . Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol B: N-Fmoc Protection using Fmoc-OSu
Causality: Biphasic Schotten-Baumann conditions are employed. NaHCO3 is specifically chosen because it is basic enough to deprotonate the β-amine for nucleophilic attack, but mild enough to prevent the base-catalyzed hydrolysis of the ester moiety[6].
-
Preparation: Dissolve the β-amino acid ester hydrochloride (1.0 eq) in a 1:1 mixture of 10% aqueous NaHCO3 and 1,4-Dioxane (approx. 15 mL per gram).
-
Acylation: Cool the biphasic mixture to 0 °C. Add Fmoc-OSu (1.05 eq) dissolved in a minimal amount of Dioxane dropwise[3].
-
Self-Validation: Stir vigorously at room temperature for 12–16 hours. Monitor via TLC using a 254 nm UV lamp. The fluorenyl ring is highly UV-active, allowing for real-time tracking of the product formation[5].
-
Workup: Because the product is a fully protected, neutral ester, simply dilute the mixture with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with water and brine, dry over MgSO4 , and evaporate to yield the Fmoc-protected ester.
Protocol C: N-Cbz Protection using Cbz-Cl
Causality: Cbz-Cl is highly reactive and susceptible to hydrolysis. Strict temperature control at 0 °C during addition is mandatory to suppress the competitive destruction of the chloroformate reagent by water.
-
Preparation: Dissolve the β-amino acid ester hydrochloride (1.0 eq) in a 1:1 mixture of THF and water.
-
Base Addition: Add Na2CO3 (2.0 eq) and cool the reaction vessel to 0 °C.
-
Acylation: Add Benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise over 15–20 minutes to control the exothermic reaction.
-
Self-Validation: Stir at room temperature for 4 hours. Monitor via TLC (UV 254 nm, as the benzyl ring is UV-active).
-
Workup: Extract the aqueous mixture with EtOAc. Wash the organic phase sequentially with 1M HCl, saturated NaHCO3 , and brine. Dry over Na2SO4 and concentrate under reduced pressure.
Sources
Application Note: High-Efficiency Chromatographic Purification of Ethyl 2-(aminomethyl)-4-methylpentanoate
Introduction & Scope
Ethyl 2-(aminomethyl)-4-methylpentanoate is a critical β -amino ester building block frequently utilized in the synthesis of peptidomimetics, central nervous system therapeutics, and solid-phase combinatorial libraries[1]. Structurally, it combines a highly basic primary amine with a hydrolyzable ethyl ester and a lipophilic isobutyl tail.
Isolating this intermediate from crude reaction mixtures presents a triad of chromatographic challenges:
-
Silanol-Induced Streaking : The primary amine forms strong ionic bonds with acidic silica, leading to irreversible retention.
-
Chromophore Absence : The aliphatic backbone lacks UV-active conjugation, rendering standard 254 nm detection useless.
-
Hydrolytic Sensitivity : Aggressive basic conditions used to mobilize the amine can inadvertently saponify the ester.
This application note details a validated, self-correcting protocol utilizing amine-modified normal-phase flash chromatography to achieve >98% purity while preserving the ester linkage.
Physicochemical Profiling & Chromatographic Causality
To design an effective purification strategy, the experimental conditions must directly address the molecule's physicochemical liabilities.
Standard silica gel ( SiO2 ) possesses surface silanol groups (-Si-OH) with a pKa of approximately 4.5 to 5.0. The primary amine of our target compound has a conjugate acid pKa of ~9.5. When applied to bare silica, the amine is instantly protonated, resulting in a strong ion-exchange interaction ( Si−O−⋯H3N+−R ) that causes severe peak tailing and product loss.
The Causality of the "Competitive Amine" Strategy: Rather than switching to expensive reversed-phase C18 columns, we employ the "2 pH rule" and competitive amine modifiers [2]. By introducing 1% Triethylamine (TEA) into the mobile phase, the TEA (which is present in massive molar excess) preferentially binds to and neutralizes the acidic silanols. This deactivates the stationary phase, allowing the target amino ester to elute as a sharp, symmetrical band in its free-base form. Furthermore, because the compound lacks a chromophore, we must rely on Evaporative Light Scattering Detection (ELSD) or chemical derivatization (Ninhydrin) for fraction monitoring.
Quantitative Data: Method Parameters
Table 1: Physicochemical & Chromatographic Parameters
| Parameter | Specification / Value | Rationale |
| Target Compound | Ethyl 2-(aminomethyl)-4-methylpentanoate | MW: 187.28 g/mol |
| Detection Method | ELSD or Ninhydrin Stain (Heat) | Aliphatic structure lacks UV absorbance at 254 nm. |
| Stationary Phase | Silica Gel (40-63 µm, 60 Å) | Cost-effective; requires TEA deactivation. |
| Mobile Phase A | Dichloromethane (DCM) + 1% TEA | Solubilizes the lipophilic pentanoate backbone. |
| Mobile Phase B | Methanol (MeOH) + 1% TEA | Provides polarity to elute the hydrogen-bonding amine. |
Table 2: Optimized Gradient Elution Profile
| Column Volumes (CV) | % Mobile Phase A | % Mobile Phase B | Elution Event |
| 0.0 – 2.0 | 100% | 0% | Column equilibration; elution of non-polar impurities. |
| 2.0 – 6.0 | 95% | 5% | Target compound elution zone. |
| 6.0 – 8.0 | 90% | 10% | Wash step for highly polar, retained impurities. |
Experimental Protocol: A Self-Validating System
This step-by-step methodology incorporates internal validation checks to ensure the protocol adapts to varying crude impurity profiles [3].
Phase 1: Pilot Validation & Column Deactivation
-
TLC System Validation : Before committing the bulk sample, prepare a pilot TLC plate. Spot the crude mixture and develop using a 95:5 DCM:MeOH (+ 1% TEA) solvent system. Dip the plate in Ninhydrin solution and heat to 120°C.
-
Self-Validation Check: The target amino ester must appear as a distinct purple/pink spot with an Rf of ~0.3. If the Rf is < 0.2, increase MeOH to 10%. If Rf > 0.5, reduce MeOH to 2%.
-
-
Column Packing : Slurry pack the standard silica gel using Mobile Phase A (DCM + 1% TEA). Pass at least 2 Column Volumes (CV) of this solvent through the bed.
-
Expertise Insight: This step is mildly exothermic. The heat generated is the physical confirmation that the acidic silanols are reacting with and being neutralized by the TEA.
-
Phase 2: Sample Loading
-
Dry Loading : Dissolve the crude oil in a minimal volume of DCM. Add Celite 545 at a 1:2 (w/w) ratio relative to the crude mass. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Application : Carefully pour the Celite-adsorbed sample onto the flat head of the silica bed and cap with a 1 cm layer of acid-washed sea sand [3].
-
Expertise Insight: Liquid loading viscous aliphatic oils often causes "viscosity fingering" and band broadening. Dry loading ensures a perfectly horizontal starting band.
-
Phase 3: Elution & Detection
-
Gradient Execution : Run the gradient profile outlined in Table 2. Collect fractions in standard test tubes (e.g., 15 mL fractions for a 50 g silica column).
-
Fraction Monitoring : Since UV detection is blind to this molecule, spot every third fraction onto a TLC plate. Do not develop the plate in a chamber; simply dip it directly into Ninhydrin stain and heat. Combine the fractions that yield a clean purple spot.
Phase 4: Isolation & Ester Preservation
-
Solvent Removal : Transfer the combined fractions to a rotary evaporator. Set the water bath temperature strictly to ≤30∘ C .
-
Expertise Insight: Concentrating the product at elevated temperatures in the presence of TEA and trace atmospheric moisture can trigger base-catalyzed hydrolysis of the ethyl ester. Low-temperature evaporation guarantees the structural integrity of the ester linkage.
-
Process Visualization
Logical workflow for the chromatographic purification of basic amino esters.
References
-
Lee, J., et al. (1999). Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones. ACS Publications. Available at:[Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at:[Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available at:[Link]
"GC-MS analysis protocol for amino acid ester derivatives"
An in-depth technical guide for the preparation, derivatization, and gas chromatography-mass spectrometry (GC-MS) analysis of amino acid ester derivatives.
Amino acids are fundamental building blocks of proteins and serve as critical biomarkers in metabolic profiling, clinical diagnostics, and drug development[1]. However, their native zwitterionic structure—comprising a basic amine group and an acidic carboxyl group—renders them highly polar, non-volatile, and thermally labile[1]. Direct analysis by gas chromatography is impossible without chemical modification, as the molecules will degrade or irreversibly adsorb to the column matrix[2].
To achieve the requisite volatility and thermal stability, a two-step derivatization strategy is employed: esterification followed by acylation[3].
-
Step 1: Esterification. The sample is treated with an acidified alcohol (e.g., 2 M HCl in methanol). The highly acidic environment protonates the amino group, protecting it from premature side reactions, while catalyzing a nucleophilic acyl substitution at the carboxyl group to form an alkyl ester[2].
-
Step 2: Acylation. Following the removal of the alcohol and acid, a fluorinated anhydride—such as pentafluoropropionic anhydride (PFPA)—is introduced. Acylation targets the now-deprotonated primary and secondary amines, as well as hydroxyl and thiol groups[4]. The introduction of highly electronegative fluorine atoms dramatically increases volatility, reduces polarity, and enhances ionization efficiency for the mass spectrometer[2][4].
Designing a Self-Validating Analytical System
A robust GC-MS protocol must be self-validating to ensure data integrity, particularly when analyzing complex biological matrices.
-
Stable Isotope Dilution (SID): Isotopically labeled internal standards (e.g., 13 C or 2 H-labeled amino acids) must be spiked into the sample before any extraction or derivatization steps[2]. Because the labeled analogs co-elute with the endogenous analytes and undergo identical derivatization efficiencies, they perfectly correct for matrix suppression and procedural losses.
-
Procedural Blanks: Derivatization reagents often contain trace impurities. Running a reagent blank (water substituted for the sample) is mandatory to establish the background noise and prevent false positive quantifications.
Experimental Workflow & Methodology
Two-step derivatization workflow for GC-MS analysis of amino acids.
Reagents & Materials
-
2 M Hydrochloric acid in Methanol (HCl/MeOH)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Toluene (GC-MS grade)
-
Borate buffer (0.1 M, pH 9.0)
-
Isotopically labeled internal standard (IS) mixture
Step-by-Step Protocol
Phase I: Sample Extraction & Precipitation
-
Aliquot & Spike: Transfer 50 µL of biological fluid (e.g., plasma, urine) into a microcentrifuge tube. Add 10 µL of the stable-isotope IS mixture.
-
Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.
-
Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Drying: Transfer the supernatant to a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.
-
Causality Note: Residual water must be strictly eliminated. Anhydrides react violently with water to form acid by-products, which will immediately quench the acylation reaction in Step 2[4].
-
Phase II: Two-Step Derivatization 5. Esterification: Add 100 µL of 2 M HCl/MeOH to the dried residue. Seal the vial with a PTFE-lined cap and heat at 80°C for 60 minutes[3][5]. 6. Intermediate Drying: Cool to room temperature. Evaporate the acidic methanol completely under nitrogen. 7. Acylation: Add 100 µL of a 1:4 (v/v) mixture of PFPA and anhydrous ethyl acetate to the residue[5]. Seal and heat at 65°C for 30 minutes[3][5]. 8. Final Drying: Cool the vial and gently evaporate the excess PFPA and solvent under nitrogen.
- Causality Note: Avoid over-drying, as highly volatile derivatives (e.g., alanine, glycine) may be lost to the nitrogen stream.
Phase III: Liquid-Liquid Extraction (LLE) 9. Neutralization: Reconstitute the derivatized residue in 200 µL of borate buffer to neutralize any residual acids[5]. 10. Extraction: Add 500 µL of toluene. Vortex for 1 minute to extract the non-polar methyl ester-pentafluoropropionyl (Me-PFP) derivatives. Toluene is preferred as it excludes highly polar by-products, extending column life[2]. 11. Transfer: Centrifuge briefly to separate the phases. Transfer the upper organic (toluene) layer into an autosampler vial equipped with a glass insert[5].
GC-MS Acquisition Parameters
Optimal separation of Me-PFP amino acid derivatives is achieved using a non-polar to slightly polar capillary column (e.g., DB-5MS or HP-5MS)[5].
-
Inlet: 280°C, Splitless mode (1 µL injection)[5].
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[5].
-
Oven Program: Initial temperature 40°C (hold 0.5 min); Ramp 1 at 15°C/min to 210°C; Ramp 2 at 35°C/min to 320°C (hold 3 min)[5].
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Interface temperature 300°C[5]. Data acquisition should be performed in Selected Ion Monitoring (SIM) mode to maximize sensitivity and lower the limit of detection[5].
Quantitative Data Interpretation
The mass spectra of Me-PFP derivatives are characterized by predictable fragmentation patterns, typically involving the loss of the pentafluoropropionyl group or the methyl ester moiety[5].
Table 1: Characteristic SIM Ions for Me-PFP Amino Acid Derivatives
| Amino Acid | Derivative Form | Target Ion (m/z) | Qualifier Ion (m/z) |
|---|---|---|---|
| Alanine | Me-PFP | 140 | 190 |
| Valine | Me-PFP | 168 | 218 |
| Leucine | Me-PFP | 182 | 232 |
| Proline | Me-PFP | 166 | 194 |
| Methionine | Me-PFP | 214 | 264 |
| Phenylalanine | Me-PFP | 216 | 266 |
| Cysteine | Me-PFP | 276 | 336 |
Table 2: Analytical Performance Metrics
| Parameter | Value Range |
|---|---|
| Linear Calibration Range | 0.1 - 100 nmol[6] |
| Limit of Detection (Proline) | 0.03 pmol on-column[6] |
| Limit of Detection (Glutamic Acid) | 19.38 pmol on-column[6] |
| Derivative Stability | > 14 days in Toluene at 4°C[2] |
References
-
Application Notes and Protocols for the GC-MS Analysis of DL-Cysteine-d1. Benchchem. 5
-
Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine. PMC. 3
-
Amino acid analysis in biological fluids by GC-MS. d-nb.info. 6
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI.2
-
GC Derivatization. Colorado State University. 4
-
GC-MS Amino Acid Analysis. Mtoz Biolabs. 1
Sources
- 1. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
Application Note: HPLC Method Development and Validation for Purity Assessment of Ethyl 2-(aminomethyl)-4-methylpentanoate
Introduction and Mechanistic Context
Ethyl 2-(aminomethyl)-4-methylpentanoate is a critical aliphatic β-amino acid ester intermediate, often utilized in the synthesis of gabapentinoid APIs and complex peptidomimetics[1]. Because it lacks an extended conjugated π-system, the molecule exhibits weak ultraviolet (UV) chromophoric activity, presenting a distinct analytical challenge. Furthermore, the presence of a primary aliphatic amine makes the molecule highly polar and susceptible to secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing.
To achieve a self-validating, robust purity assessment, the analytical strategy must address two causal factors:
-
Retention and Peak Shape: The primary amine must be protonated (pH < 9.0) to prevent peak tailing, requiring an acidic mobile phase. Trifluoroacetic acid (TFA) acts as an excellent ion-pairing agent, forming a hydrophobic complex with the protonated amine, thereby increasing retention on a reversed-phase C18 column[2][3].
-
Detection Limitations: Due to the lack of a strong chromophore, detection must occur at low UV wavelengths (typically 205–215 nm). However, TFA strongly absorbs below 220 nm, which can cause baseline drift and pulsation artifacts during gradient elution[2][3]. This requires precise optimization of the pump mixer volume and gradient slope to ensure a stable baseline for accurate Limit of Quantitation (LOQ) determination.
This application note details a rigorously developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, validated according to the latest ICH Q2(R2) guidelines[4][5], ensuring the method is fit-for-purpose in a pharmaceutical Quality-by-Design (QbD) framework.
Experimental Design and Rationale
Method Development Workflow
The following diagram illustrates the systematic QbD approach utilized to develop and validate this method, ensuring high trustworthiness and reproducibility.
Figure 1: QbD-driven workflow for HPLC method development and ICH Q2(R2) validation.
Chromatographic Conditions
To suppress silanol interactions and provide adequate retention, an end-capped, high-purity silica C18 column is utilized. The mobile phase leverages 0.1% TFA in both aqueous and organic phases to maintain a constant background absorbance, mitigating the baseline drift typically seen at 210 nm[3].
Table 1: Optimized HPLC Parameters
| Parameter | Specification / Setting | Rationale |
| Column | Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) | Fully end-capped to prevent amine tailing; robust at low pH. |
| Mobile Phase A | 0.1% TFA in Milli-Q Water | Protonates the amine; acts as an ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (HPLC Grade) | Matches TFA concentration to stabilize the UV baseline[3]. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temp | 40 °C | Reduces mobile phase viscosity and improves mass transfer. |
| Detection | UV at 210 nm | Required due to the lack of a strong chromophore. |
| Injection Vol | 10 µL | Balances sensitivity with column loading capacity. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 18.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Step-by-Step Analytical Protocol
Reagent and Standard Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid to 1000 mL of degassed Milli-Q water. Mix thoroughly and filter through a 0.22 µm PTFE membrane.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly.
-
Diluent: Water:Acetonitrile (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of Ethyl 2-(aminomethyl)-4-methylpentanoate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent.
-
System Suitability Solution: Spike the Standard Stock Solution with known process impurities (e.g., unreacted starting materials or hydrolysis products) at a 0.5% level to verify resolution ( Rs>1.5 ).
Instrument Setup and Equilibration
-
Install the C18 column and ensure the column oven is stable at 40 °C.
-
Purge the system with Mobile Phases A and B to eliminate air bubbles. Critical Step: Ensure a high-efficiency diffusion bonded mixer is installed to reduce pump pulsation ripples caused by TFA self-absorption at 210 nm[2].
-
Equilibrate the column at initial gradient conditions (95% A / 5% B) for at least 20 column volumes (approx. 30 minutes) until the baseline is flat and the system pressure is stable.
Execution Sequence
-
Inject a Diluent Blank (10 µL) to identify system peaks and confirm baseline stability.
-
Inject the System Suitability Solution (10 µL) in replicate (n=6). Verify that the Relative Standard Deviation (RSD) of the main peak area is ≤2.0% and the tailing factor is ≤1.5 .
-
Inject the test samples, bracketing with standard injections every 10 samples to ensure ongoing system stability.
Method Validation Summary (ICH Q2(R2) Compliance)
The method was validated in strict accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[5][6].
Table 3: Validation Performance Characteristics
| Validation Parameter | ICH Q2(R2) Requirement | Observed Result | Conclusion |
| Specificity | No interference at the retention time of the analyte | Blank and placebo showed no peaks at tR=8.4 min. | Pass |
| Linearity | R2≥0.999 over the reportable range | R2=0.9998 (Range: 0.05 to 1.5 mg/mL) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 concentration levels | Mean recovery = 99.8% (RSD = 0.6%) | Pass |
| Precision (Repeatability) | RSD ≤2.0% for n=6 injections | RSD = 0.45% | Pass |
| LOD / LOQ | Signal-to-Noise ratio ≥3 (LOD) and ≥10 (LOQ) | LOD = 0.01 mg/mL; LOQ = 0.03 mg/mL | Pass |
| Robustness | Stable under deliberate variations (pH, Flow, Temp) | Method met system suitability criteria under all variations. | Pass |
Note on Linearity: As per ICH Q2(R2), the reportable range was derived from the specification limits, demonstrating acceptable response and precision inclusive of the upper and lower reporting limits[5].
References
-
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl, 2024. Available at: [Link]
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, 2026. Available at: [Link]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org, Nov 2023. Available at: [Link]
-
Lee, J., et al. "Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones." ACS Publications, 1999. Available at: [Link]
-
Waters Corporation. "Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems." Waters.com, 2024. Available at: [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. "Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA)." LCMS.cz, 2024. Available at: [Link]
Sources
Application Note: Best Practices for the Safe Handling, Storage, and Stability Management of Aminomethyl Ester Prodrugs
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Self-Validating Protocol
Introduction & Mechanistic Causality
Aminomethyl esters ( R−COO−CH2−NR2′ ) and their structural analogs, such as acyloxymethyl (e.g., pivaloyloxymethyl or POM) esters, are widely utilized in medicinal chemistry. By masking polar functional groups, these moieties significantly enhance the lipophilicity and cellular permeability of parent drugs [1]. However, the exact mechanism that makes them effective in vivo—their susceptibility to rapid enzymatic and chemical hydrolysis—renders them highly unstable during routine laboratory handling [2].
Understanding the causality behind their degradation is critical for experimental integrity. Upon exposure to adventitious moisture or pH extremes, the ester linkage undergoes nucleophilic attack. This cleavage yields a highly unstable hemiaminal (or hemiacetal) intermediate, which spontaneously collapses. The danger of this degradation lies in the byproducts: the parent carboxylic acid, a secondary amine, and formaldehyde [3].
Formaldehyde is a potent electrophile. If degraded prodrug stocks are used in biological assays, the released formaldehyde will rapidly cross-link proteins and nucleic acids, causing non-specific cytotoxicity and severe assay artifacts.
Figure 1: Hydrolytic degradation pathway of aminomethyl esters releasing toxic formaldehyde.
Quantitative Stability Profile
To design robust experimental workflows, researchers must account for the environmental sensitivity of these compounds. Aminomethyl esters exhibit a U-shaped pH-rate profile, with maximum stability typically observed in slightly acidic conditions (pH 4.0–5.0) and rapid degradation in basic or physiological environments.
Table 1: Comparative Hydrolytic Stability of Aminomethyl/POM Esters
| Environmental Condition | pH Level | Temperature | Estimated Half-Life ( t1/2 ) | Primary Degradation Products |
| Simulated Gastric Fluid | 1.2 | 37°C | > 12 hours | Parent Acid, Formaldehyde |
| Aqueous Buffer | 4.0 - 5.0 | 25°C | ~ 72 hours | Parent Acid, Formaldehyde |
| Simulated Intestinal Fluid | 6.8 | 37°C | 2 - 4 hours | Parent Acid, Formaldehyde |
| Human Plasma (80%) | 7.4 | 37°C | < 30 minutes | Parent Acid, Formaldehyde |
| Anhydrous Cryo-Storage | N/A | -20°C | > 12 months | None (Stable) |
Note: Data synthesized from comparative pharmacological evaluations of esterase-labile prodrugs [2]. Actual t1/2 will vary based on specific steric hindrance around the ester bond.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the handling of aminomethyl esters must be treated as a self-validating system. This means every step—from receipt to assay application—must include built-in physical safeguards and analytical checkpoints.
Protocol A: Anhydrous Aliquoting and Storage
Causality: Condensation on cold glassware provides sufficient water to initiate the hemiaminal degradation cascade. Repeated freeze-thaw cycles introduce cumulative moisture, guaranteeing batch ruin. Single-use aliquoting is mandatory.
-
Desiccation: Upon receipt, transfer the sealed bulk vial to a vacuum desiccator containing phosphorus pentoxide ( P2O5 ) for 24 hours to remove residual surface moisture before opening.
-
Inert Atmosphere Handling: Transfer the vial into a glovebox purged with Argon or high-purity Nitrogen ( O2 < 1 ppm, H2O < 1 ppm).
-
Aliquoting: Dissolve the compound in an anhydrous, amine-free solvent (e.g., dry DCM or DMSO stored over molecular sieves) or aliquot as a dry powder into amber glass vials.
-
Sealing: Cap vials with PTFE-lined septa and crimp seals while still inside the glovebox.
-
Cryogenic Storage: Store aliquots at -20°C to -80°C in a secondary container backfilled with desiccant.
Protocol B: Pre-Use Validation Assay
Causality: Because visual inspection cannot detect hydrolysis, chemical validation is required immediately prior to use. If a degraded stock is applied to cells, the resulting formaldehyde will confound pharmacological data [3].
-
Equilibration: Remove a single-use aliquot from cryogenic storage and allow it to reach room temperature inside a desiccator (approx. 30 minutes). Never open a cold vial.
-
Sample Preparation: Dissolve 1 mg of the aliquot in 1 mL of anhydrous Acetonitrile.
-
HPLC Analysis: Inject 10 µL onto a reverse-phase C18 column. Run a gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile over 15 minutes.
-
Quantification: Monitor at the UV wavelength specific to the parent acid. Integrate the area under the curve (AUC) for both the prodrug peak and the parent acid peak.
-
Decision Gate (Validation):
-
Pass: If the parent acid peak is < 5% , proceed immediately to the biological assay.
-
Fail: If the parent acid peak is > 5% , the batch is compromised. Do not use.
-
-
Safety Quenching: For failed batches or post-assay waste, add an equal volume of 1% aqueous ammonia. Causality: Ammonia reacts with the liberated formaldehyde to form stable, non-toxic hexamethylenetetramine, rendering the waste safe for standard disposal.
Figure 2: End-to-end workflow for the safe handling, storage, and validation of aminomethyl esters.
References
-
Prodrug Approach as a Strategy to Enhance Drug Permeability MDPI[Link]
-
Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration ACS Publications[Link]
-
Diester Prodrugs of a Phosphonate Butyrophilin Ligand Display Improved Cell Potency, Plasma Stability, and Payload Internalization ACS Publications / PMC[Link]
Technical Support Center: A Guide to Improving Yield in the Synthesis of Ethyl 2-(aminomethyl)-4-methylpentanoate
Welcome to the technical support center for the synthesis of Ethyl 2-(aminomethyl)-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to overcoming the challenges you may encounter in the laboratory.
Introduction to the Synthetic Strategy
The synthesis of Ethyl 2-(aminomethyl)-4-methylpentanoate, a valuable building block in medicinal chemistry, is most commonly approached through a two-stage process. This involves the initial formation of a β-keto ester precursor, ethyl 4-methyl-2-oxopentanoate, followed by a reductive amination to introduce the aminomethyl group.
The overall synthetic workflow can be visualized as follows:
Caption: Overall two-stage synthesis pathway for Ethyl 2-(aminomethyl)-4-methylpentanoate.
Part 1: Troubleshooting the Synthesis of Ethyl 4-methyl-2-oxopentanoate (The Precursor)
The precursor, ethyl 4-methyl-2-oxopentanoate, is typically synthesized via a Claisen condensation of ethyl isovalerate and ethyl acetate.[1][2] While a classic carbon-carbon bond-forming reaction, it is not without its challenges.
Frequently Asked Questions (FAQs) for Stage 1
Q1: My Claisen condensation reaction is resulting in a low yield of the desired β-keto ester. What are the likely causes?
A1: Low yields in a Claisen condensation can often be attributed to several factors. The most common culprits are side reactions that consume your starting materials or product.
-
Saponification: The presence of water in your reaction mixture can lead to the hydrolysis of your ester starting materials and the β-keto ester product into their corresponding carboxylates.[3] This is particularly problematic as the alkoxide base is consumed, and the product is lost.
-
Transesterification: If the alkoxide base used does not match the alkoxy group of your esters (e.g., using sodium methoxide with ethyl esters), you can get a mixture of different ester products, complicating your purification and reducing the yield of the desired product.[3]
-
Incomplete Reaction: The Claisen condensation is an equilibrium process. To drive the reaction to completion, it is crucial to use at least a full equivalent of base to deprotonate the resulting β-keto ester, which is more acidic than the starting alcohol, thus shifting the equilibrium towards the product.[4]
Troubleshooting Protocol: Improving Yield in Claisen Condensation
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use freshly distilled, anhydrous solvents. Commercial anhydrous solvents should be used immediately after opening.
-
Match the Base to the Ester: For the synthesis of ethyl 4-methyl-2-oxopentanoate, use sodium ethoxide as the base. This prevents transesterification.
-
Use a Stoichiometric Amount of Base: Employ at least one full equivalent of sodium ethoxide to ensure the complete deprotonation of the product, which drives the reaction forward.[4]
-
Control Reaction Temperature: While the reaction is often initiated at room temperature or with gentle heating, excessive temperatures can promote side reactions. Monitor the reaction progress by TLC or GC to determine the optimal reaction time and temperature.
Q2: I am observing the formation of a simple ketone instead of my β-keto ester product, especially during workup. What is happening?
A2: This is a classic case of decarboxylation. β-keto esters are susceptible to hydrolysis to the corresponding β-keto acid, which can then readily lose carbon dioxide upon heating or under acidic conditions to yield a ketone.[3]
Troubleshooting Protocol: Preventing Decarboxylation
-
Mild Acidic Workup: When neutralizing the reaction mixture, use a mild acid (e.g., dilute acetic acid or a buffered solution) and maintain a low temperature (0 °C). Add the acid slowly to avoid localized heating.
-
Avoid High Temperatures During Purification: If you are purifying the β-keto ester by distillation, use a high vacuum to keep the distillation temperature as low as possible.
Part 2: Troubleshooting the Reductive Amination
The conversion of ethyl 4-methyl-2-oxopentanoate to Ethyl 2-(aminomethyl)-4-methylpentanoate is achieved through reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.[5]
Frequently Asked Questions (FAQs) for Stage 2
Q1: My reductive amination is giving a low yield of the desired primary amine. What are the common issues?
A1: Low yields in this step can stem from incomplete reaction, the formation of byproducts, or catalyst deactivation.
-
Formation of β-Hydroxy Ester: A common side product is ethyl 2-hydroxy-4-methylpentanoate, which arises from the reduction of the ketone carbonyl group before imine formation.[6] This is more prevalent with less selective reducing agents.
-
Over-alkylation: The primary amine product can be nucleophilic enough to react with the starting keto-ester, leading to the formation of secondary and tertiary amine byproducts.[7]
-
Incomplete Imine/Enamine Formation: The formation of the imine or enamine intermediate is often the rate-limiting step and is pH-dependent. If the conditions are not optimal, the reaction may stall.[8]
Troubleshooting Protocol: Optimizing Reductive Amination
-
Choice of Reducing Agent:
-
Sodium Cyanoborohydride (NaBH₃CN): This is a highly selective reducing agent that is most effective at a slightly acidic pH (around 6-7), where imine formation is favored. It is less likely to reduce the starting ketone.[5][9]
-
Sodium Triacetoxyborohydride (STAB): A milder and less toxic alternative to NaBH₃CN, STAB is also selective for the iminium ion over the ketone.[7]
-
Catalytic Hydrogenation (H₂ with Pd/C or a Ru-complex): This is a greener alternative but may require optimization of pressure, temperature, and catalyst loading. Some catalysts have shown excellent chemoselectivity for the imine reduction.[6][10]
-
-
Control of Reaction pH: For hydride-based reductions, maintaining a slightly acidic pH is crucial for efficient imine formation. The use of ammonium acetate can serve as both the ammonia source and a buffer.[10]
-
Ammonia Source: Using a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) can help to drive the equilibrium towards imine formation and minimize over-alkylation by outcompeting the product amine.[7]
Q2: How can I purify the final product, Ethyl 2-(aminomethyl)-4-methylpentanoate, from the reaction mixture?
A2: The purification of this basic amino ester requires careful consideration of its properties.
-
Extraction: After quenching the reaction, an aqueous workup is necessary. To extract the free amine into an organic solvent, the aqueous layer should be made basic (pH 7-8) to deprotonate the ammonium salt.[11] Care should be taken as higher pH can promote ester hydrolysis.
-
Column Chromatography: Due to the basic nature of the amine, standard silica gel chromatography can be challenging, leading to peak tailing and potential product degradation.
-
Treated Silica: Using silica gel that has been treated with a base, such as triethylamine, can improve the separation. A common mobile phase would be a gradient of methanol in dichloromethane or ethyl acetate.[12]
-
Alternative Stationary Phases: Basic alumina or amine-functionalized silica can also be effective for the purification of basic amines.[12]
-
-
Crystallization: If the product can be converted to a stable salt (e.g., hydrochloride), crystallization can be an effective method of purification.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Potential Issues | Reference(s) |
| NaBH₃CN | Methanol, Ethanol | High selectivity for imines/iminium ions. | Toxicity (potential for HCN release). | [5][9] |
| NaBH(OAc)₃ (STAB) | Dichloromethane, THF | Mild, less toxic, and selective. | Water-sensitive. | [7][13] |
| H₂ with Pd/C | Ethanol, Methanol | "Green" reagent, easy catalyst removal. | May require pressure equipment; potential for over-reduction. | [14] |
| H₂ with Ru-complexes | 2,2,2-Trifluoroethanol | High yields and enantioselectivities reported for similar substrates. | Catalyst cost and availability. | [6][10] |
Part 3: Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.
Protocol 1: Synthesis of Ethyl 4-methyl-2-oxopentanoate
Caption: Workflow for the synthesis of ethyl 4-methyl-2-oxopentanoate.
Protocol 2: Reductive Amination to Ethyl 2-(aminomethyl)-4-methylpentanoate
Caption: Workflow for the reductive amination step.
References
- Pirkle, W. H., & Pochapsky, T. C. (1986). Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Biotage. (n.d.).
- European Patent Office. (2001). Method for extracting amino acid ester (EP 0474096 B2).
- Ficks, A. B., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(2), 273-280.
- Tanabe, Y., et al. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society, 127(15), 5602-5603.
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
- Google Patents. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof (US5374765A).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
- Menche, D., et al. (2006). Hydrogen Bond Catalyzed Direct Reductive Amination of Ketones. Organic Letters, 8(4), 741-744.
-
SynArchive. (n.d.). Claisen Condensation. [Link]
- Alvarez, S. G., et al. (2013). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 8(1), e53231.
- Cui, H., et al. (2005). A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett, 2005(17), 2682-2684.
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]
- Tanabe, Y. (2004). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Journal of Synthetic Organic Chemistry, Japan, 62(11), 1146-1155.
- ResearchGate. (n.d.).
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Jørgensen, K. A., et al. (2002). Catalytic Asymmetric Direct α-Amination Reactions of 2-Keto Esters: A Simple Synthetic Approach to Optically Active syn-β-Amino-α-hydroxy Esters. Journal of the American Chemical Society, 124(10), 2414-2415.
-
ResearchGate. (2025). Extraction of Amino Acid Esters Using a Pillar[10]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound.
- Gellman, S. H., et al. (2002). Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. Organic Letters, 4(22), 3899-3901.
- Google Patents. (2020).
- G-Biosciences. (n.d.). Sodium Cyanoborohydride.
-
Wikipedia. (n.d.). Reductive amination. [Link]
- Hyun, M. H., et al. (2008). Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6)- 2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 325-329.
- Stewart, F. H. (1972). A convenient preparative method for esters of amino acids. Australian Journal of Chemistry, 25(6), 1293-1299.
- ResearchGate. (n.d.).
- Biotage. (2023).
- Japan Organo Co., Ltd. (n.d.).
Sources
- 1. perlego.com [perlego.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 12. biotage.com [biotage.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. WO2020034058A1 - PROCESS FOR REDUCTIVE AMINATION OF α,β-UNSATURATED CARBONYL COMPOUND - Google Patents [patents.google.com]
"Optimizing reaction conditions for reductive amination pathways"
Welcome to the Technical Support Center for Reductive Amination Optimization . This resource is designed for researchers, synthetic chemists, and drug development professionals who require robust, scalable, and highly selective C–N bond-forming methodologies.
Reductive amination is a cornerstone of pharmaceutical synthesis, often favored for its "green" profile compared to traditional direct alkylation with genotoxic alkyl halides[1]. However, the dynamic equilibrium between the starting materials, the imine/iminium intermediate, and the final amine product presents unique kinetic and thermodynamic challenges. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you control these variables.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: I am trying to synthesize a secondary amine, but my LC-MS shows significant formation of a tertiary amine. How do I stop this over-alkylation? Causality & Solution: Over-alkylation is a classic "runaway" reaction. The newly formed secondary amine is often more nucleophilic than your primary amine starting material. It competes for the remaining unreacted carbonyl, forming a new iminium ion that is subsequently reduced[2],[3]. To prevent this, you must control the reaction kinetics. First, switch to a milder, highly selective reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3 ). STAB selectively reduces imines much faster than it reduces carbonyls[4],[3]. If over-alkylation persists, abandon the one-pot method and use a stepwise (indirect) protocol : force the complete formation of the imine, remove all residual carbonyl starting material, and only then introduce the reducing agent[5].
Q2: My starting aldehyde/ketone is being reduced to an alcohol, drastically lowering my amine yield. What is going wrong? Causality & Solution: Carbonyl reduction occurs when your reducing agent is too aggressive or your pH is unoptimized[2]. Imine formation requires mildly acidic conditions (pH 4–6) to activate the carbonyl. However, if the pH drops too low (pH 3–4), reagents like Sodium Cyanoborohydride ( NaBH3CN ) will rapidly reduce the protonated carbonyl directly to an alcohol[6]. To fix this, avoid using strong hydrides like NaBH4 in one-pot setups[2]. If using STAB, note that acetic acid (AcOH) is often used as a catalyst for ketones, but it is generally not needed for aldehydes[4],[7]. Remove the acid catalyst if you observe aldehyde reduction.
Q3: The reaction between my weakly basic aniline and a sterically hindered ketone is failing. How can I drive the reaction forward? Causality & Solution: Weakly basic amines and sterically hindered ketones face high activation energy barriers, meaning the equilibrium strongly favors the starting materials rather than the imine intermediate[8]. You must thermodynamically drive the dehydration step. Instead of relying on spontaneous condensation, introduce a Lewis acid like Titanium(IV) isopropoxide ( Ti(OiPr)4 ). The titanium coordinates with the carbonyl oxygen, increasing its electrophilicity, and simultaneously acts as an irreversible water scavenger, pushing the equilibrium toward the imine[1].
Reaction pathways showing desired reductive amination vs. over-alkylation and alcohol byproducts.
Part 2: Reagent Selection & Quantitative Data
Selecting the correct hydride source is the single most critical variable in reductive amination. The table below summarizes the kinetic profiles and optimal use cases for common reducing agents based on process chemistry standards.
| Reducing Agent | Selectivity (Imine vs. Carbonyl) | Optimal pH Range | Toxicity / Byproducts | Best Use Case |
| NaBH(OAc)3 (STAB) | Excellent. Highly selective for imines/iminiums[3]. | 4.0 – 5.0 | Low. Non-toxic acetate byproducts[3]. | Standard one-pot direct reductive aminations for aldehydes and unhindered ketones[4],[3]. |
| NaBH3CN | Good. Selective at specific pH, but risks carbonyl reduction if too acidic[6]. | 4.0 – 6.0 | High. Generates highly toxic HCN gas under acidic conditions. | Reactions requiring high solubility in MeOH or aqueous media. |
| NaBH4 | Poor. Rapidly reduces both imines and carbonyls[2]. | > 7.0 | Low. Borate salts. | Stepwise (indirect) protocols where the imine is fully pre-formed and isolated[2]. |
| H2 / Transition Metal | Variable. Depends heavily on the catalyst (e.g., Pd/C, Ir)[9]. | Neutral | None. High atom economy[1]. | Large-scale manufacturing, direct asymmetric reductive amination (DARA)[9]. |
Part 3: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the analytical checkpoints.
Protocol A: Direct Reductive Amination with STAB (Standard Procedure)
Best for: Aliphatic/aromatic aldehydes and unhindered ketones reacting with primary/secondary amines.
-
Reaction Setup: In a dry round-bottom flask under inert atmosphere ( N2 ), dissolve the primary amine (1.0 equiv) and the aldehyde/ketone (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).
-
Mechanistic Note: DCE is preferred over THF as it empirically provides faster reaction rates and higher yields for STAB reductions[7].
-
-
Acid Catalysis (Conditional): If using a ketone, add glacial acetic acid (1.0–2.0 equiv). Do not add acid if using an aldehyde.[4],[7]
-
Validation Checkpoint 1: Stir at room temperature for 30 minutes. Pull a 10 µL aliquot, quench in basic MeOH, and run LC-MS. Do not proceed until the mass of the imine intermediate is clearly visible and the amine starting material is significantly depleted.
-
Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) portion-wise over 15 minutes to control the exotherm[3].
-
Validation Checkpoint 2: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS. The reaction is complete when the imine mass disappears and the desired amine mass dominates.
-
Workup: Quench carefully with saturated aqueous NaHCO3 (gas evolution will occur). Extract with dichloromethane (DCM), dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo[3].
Protocol B: Stepwise (Indirect) Reductive Amination
Best for: Substrates highly prone to over-alkylation, weakly basic amines, or when using NaBH4 [2],[5].
-
Imine Formation: Dissolve the amine (1.0 equiv) and carbonyl (1.0 equiv) in anhydrous Methanol (MeOH). Add a dehydrating agent such as anhydrous MgSO4 or activated 4Å molecular sieves[2].
-
Validation Checkpoint 1: Stir at room temperature (or reflux if hindered) for 2–12 hours. Monitor via 1 H NMR or LC-MS. You must achieve >95% conversion to the imine before proceeding.
-
Filtration: Filter the mixture through a Celite pad to remove the dehydrating agent. Crucial: Any residual water will hydrolyze the imine back to the starting materials upon reduction.
-
Reduction: Cool the filtrate to 0 °C. Slowly add NaBH4 (1.0–1.5 equiv) in small portions[2].
-
Workup: Once complete (verify via LC-MS), quench with water, evaporate the MeOH, and extract the aqueous residue with ethyl acetate.
Logical workflow for troubleshooting common reductive amination issues.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed (NIH).[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Semantic Scholar.[Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.[Link]
-
Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.[Link]
-
Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.[Link]
-
Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. Organic Process Research & Development (ACS Publications).[Link]
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Profiling the Degradation of Ethyl 2-(aminomethyl)-4-methylpentanoate
Welcome to the advanced technical support center for Ethyl 2-(aminomethyl)-4-methylpentanoate . As a β-amino ester, this compound presents unique stability challenges during formulation, storage, and LC-MS analysis. Because the primary amine and the ester carbonyl are situated in close proximity, the molecule is highly susceptible to pH-driven hydrolysis, thermal lactamization, and intermolecular transamidation.
This guide is designed for analytical scientists and drug development professionals. It abandons generic troubleshooting in favor of causality-driven insights, ensuring that every degradation peak you observe can be mechanistically explained and experimentally validated.
Visualizing the Degradation Network
Understanding the fate of your compound begins with mapping its structural vulnerabilities. The diagram below illustrates the four primary degradation pathways driven by environmental stressors.
Figure 1: Primary degradation pathways of Ethyl 2-(aminomethyl)-4-methylpentanoate.
Troubleshooting Guide & FAQs: LC-MS Peak Identification
When analyzing stability samples, you will likely encounter unexpected peaks. This section addresses the most common analytical anomalies and the chemical causality behind them.
Q1: During LC-MS analysis, we observe a major early-eluting degradation peak at m/z 146.12. What is the mechanism behind this, and how can we prevent it? A1: This peak corresponds to the free acid, 2-(aminomethyl)-4-methylpentanoic acid (β2-homoleucine), resulting from the hydrolysis of the ethyl ester.
-
The Causality: β-amino esters are notoriously sensitive to pH. In basic or neutral conditions, the unprotonated primary amine acts as a local base, accelerating ester cleavage via neighboring group participation 1.
-
The Solution: Buffer your formulation and autosampler diluents to a slightly acidic pH (e.g., pH 4.5–5.0). At this pH, the amine is fully protonated (ammonium), which drastically reduces its nucleophilicity and local basicity, shutting down the auto-catalyzed hydrolysis pathway.
Q2: We are seeing a mass shift of -46 Da (m/z 128.11) under thermal stress. Is this an ESI source fragmentation artifact or a real degradant? A2: While in-source fragmentation can cause neutral losses, a consistent -46 Da shift under thermal stress indicates a real chemical degradant: 3-isobutylazetidin-2-one .
-
The Causality: A loss of 46.07 Da corresponds to the loss of ethanol (CH3CH2OH). Driven by heat, the primary amine attacks the adjacent ester carbonyl, forming a 4-membered β-lactam ring. To verify if this is an in-source artifact or a true degradant, check the chromatogram: a true degradant will have a distinct retention time compared to the parent compound, whereas an in-source fragment will perfectly co-elute with the parent peak.
Q3: Our long-term stability samples dissolved in ethanol show broad, late-eluting peaks with high m/z values (e.g., 301.25). What causes this? A3: These are intermolecular condensation products, specifically dimers and poly(β-amino ester) oligomers.
-
The Causality: The primary amine of one molecule undergoes transamidation with the ethyl ester of another molecule. Furthermore, if stored in primary alcohols, transesterification can occur, scrambling the ester side chains 2. Avoid storing stock solutions in primary alcohols; use aprotic solvents like Acetonitrile or DMSO for long-term analytical standard storage.
Quantitative Data Summary: LC-MS Signatures
To streamline your peak identification, use the following self-validating reference table. By tracking the exact mass shifts, you can rapidly assign structures to unknown peaks.
| Degradant Identity | Pathway | Nominal m/z [M+H]+ | Mass Shift (Da) | Primary Stressor | Chromatographic Shift |
| Parent Compound | N/A | 174.15 | 0.00 | N/A | Reference (RT) |
| Free Acid (β2-homoleucine) | Hydrolysis | 146.12 | -28.03 | High/Low pH | Early eluting (More polar) |
| 3-isobutylazetidin-2-one | Lactamization | 128.11 | -46.04 | Heat (>60°C) | Late eluting (Less polar) |
| Dimeric Condensate | Transamidation | 301.25 | +127.10 | Concentration/Time | Late eluting (Hydrophobic) |
| N-Oxide Derivative | Oxidation | 190.14 | +15.99 | Peroxides/Light | Early eluting (More polar) |
Self-Validating Experimental Protocol: Forced Degradation
A standard forced degradation study is useless if the compound continues to degrade inside the LC-MS autosampler. The following protocol is designed as a self-validating system : it incorporates mandatory quenching steps to freeze the degradation profile at exact time points, and utilizes mass-balance calculations to ensure no degradants are "invisible" to the detector 3.
Step 1: Stock Preparation
-
Dissolve Ethyl 2-(aminomethyl)-4-methylpentanoate in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.
-
Causality Check: Acetonitrile is chosen over Methanol or Ethanol to strictly prevent solvent-induced transesterification during the stress phase.
Step 2: Stress Application
Divide the stock into four separate reaction vials to isolate degradation variables:
-
Acidic Stress: Mix 500 µL stock with 500 µL of 0.1 M HCl. Incubate at 40°C for 24 hours.
-
Basic Stress: Mix 500 µL stock with 500 µL of 0.1 M NaOH. Incubate at 25°C for 4 hours. (Note: Basic hydrolysis of β-amino esters is highly aggressive; lower temperature and time are required).
-
Oxidative Stress: Mix 500 µL stock with 500 µL of 3% H₂O₂. Incubate at 25°C for 24 hours.
-
Thermal Stress: Heat a sealed vial of the neat solid (no solvent) at 80°C for 48 hours, then dissolve to 0.5 mg/mL in Acetonitrile.
Step 3: The Quenching Mechanism (Critical for Self-Validation)
Do not inject stressed samples directly into the LC-MS.
-
Neutralization: To the Acidic Stress vial, add an exact equimolar amount of NaOH. To the Basic Stress vial, add an exact equimolar amount of HCl.
-
Causality: Quenching forces the pH back to ~5.5–6.0. Failing to neutralize the pH allows degradation to continue dynamically while the vial sits in the autosampler queue, destroying the temporal integrity of your data and skewing the kinetic calculations.
Step 4: LC-MS/MS Analysis & Mass Balance Tracking
-
Injection: Inject 5 µL of the quenched samples using a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.
-
Detection: Utilize both UV (210 nm) and ESI-MS (Positive mode).
-
Self-Validation (Mass Balance): Calculate the total peak area of the parent compound + all identified degradants in the UV trace. The sum must equal 100% ± 5% of the Day 0 control peak area. If the mass balance falls below 95%, it indicates that a degradant is either precipitating out of solution (e.g., highly insoluble oligomers) or lacks a chromophore/ionization site, prompting a necessary shift to Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).
References
-
Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs. ACS Macro Letters. 1
-
Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. PMC. 2
-
Stability Testing and Forced Degradation Studies in Drug Development: Principles and Practices. ManTech Publications. 3
Sources
Technical Support Center: Chiral Amine Purification & Impurity Resolution
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered during the isolation of enantiopure chiral amines. Removing enantiomeric and structurally related impurities requires a deep understanding of the physicochemical and mechanistic properties of your target molecules.
This guide bypasses generic advice, focusing instead on the causality behind experimental failures and providing self-validating protocols across classical resolution, supercritical fluid chromatography (SFC), and biocatalysis.
Module 1: Classical Diastereomeric Salt Resolution
Q: My diastereomeric salt crystallization yields high mass recovery but poor enantiomeric excess (ee%). How can I improve the optical purity?
A: High mass recovery with low ee% typically indicates that you are co-precipitating the undesired diastereomer. This is usually caused by two factors: incorrect stoichiometry or thermodynamic equilibration.
First, transition to the half-equivalent method . Because a racemate contains equal quantities of both enantiomers, only 0.5 equivalents of a chiral resolving agent (e.g., L-tartaric acid or fendizoic acid) are stoichiometrically necessary to form the desired salt[1]. This minimizes the formation of mixed diastereomeric species in the mother liquor.
Second, control your crystallization time. Diastereomeric salt crystallization is often under kinetic control [2]. Prolonged stirring (e.g., leaving the reaction overnight) allows the system to reach thermodynamic equilibrium, which can drastically decrease the ee% of the precipitate[2].
Protocol: Optimized Half-Equivalent Salt Resolution
This self-validating protocol ensures maximal ee% by leveraging kinetic control and strict stoichiometric boundaries.
-
Dissolution: Dissolve the racemic amine (1.0 equiv) in a suitable solvent (e.g., 2-MeTHF or ethanol).
-
Resolving Agent Addition: Add the chiral resolving agent (e.g., L-Tartaric Acid) at exactly 0.5 equivalents. Causality: Limiting the resolving agent forces it to pair exclusively with the most thermodynamically favorable enantiomer, leaving the other as a highly soluble free base[1].
-
Kinetic Crystallization: Heat the mixture to achieve complete dissolution, then cool linearly. Harvest the precipitate via filtration immediately upon completion of crystallization. Do not stir overnight[2].
-
Basification: Suspend the isolated salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane). Add 1 M NaOH dropwise until the aqueous layer reaches pH > 10. Causality: Complete neutralization of the chiral acid is required to break the salt bridge and fully partition the free amine into the organic phase[3].
-
Isolation: Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate to yield the enantiopure amine.
Logical workflow of diastereomeric salt resolution utilizing the half-equivalent method.
Module 2: Preparative Chiral Supercritical Fluid Chromatography (SFC)
Q: Primary amines exhibit severe peak tailing and poor resolution on standard polysaccharide chiral stationary phases (CSPs). How do I resolve this?
A: The highly polar nature of free primary amines causes non-specific, high-affinity interactions with the silica backbone or hydrogen-bonding sites of standard polysaccharide-based CSPs, leading to peak tailing and poor enantioseparation[4].
To troubleshoot this, you have two distinct pathways:
-
Stationary Phase Switch: Switch to a crown ether-derived CSP (such as Crownpak® CR-I (+)). These columns are specifically designed to complex with the primary amino group, allowing for baseline resolution in under 3 minutes[4].
-
Mobile Phase Modification: If you must use standard CSPs, ensure your methanol co-solvent contains 0.1% diethylamine. This basic additive suppresses the ionization of the target amine, mitigating secondary interactions that cause tailing[5].
Q: My chiral amine lacks a strong chromophore, making SFC-UV detection and fraction collection impossible. What is the workaround?
A: Utilize an "easy on/easy off" derivatization strategy using 3-hydroxypyridine-2-carboxaldehyde (HCA)[6]. HCA rapidly reacts with primary amines to form hydroxypyridyl imines. This derivatization not only drastically enhances UV absorption and Circular Dichroism (CD) signals but also improves the analyte's interaction with the CSP[6]. After SFC purification, the imine is easily hydrolyzed back to the free amine without racemization[7].
Table 1: SFC Method Optimization Matrix for Chiral Amines
| Amine Type | Primary Challenge | Recommended Stationary Phase | Mobile Phase Modifier | Troubleshooting Fix |
| Primary Amines | Severe peak tailing, polar retention | Crownpak® CR-I (+) | Methanol | Swap to CR-I (-) to reverse the elution order if the desired enantiomer elutes second[4]. |
| Basic Amines | Poor resolution, broad peaks | Polysaccharide-based (e.g., AD-H, OD-H) | Methanol + 0.1% Diethylamine | Add a basic modifier to suppress ionization and block non-specific active sites[5]. |
| Aliphatic Amines | Low UV/CD detectability | Any standard CSP | Methanol | Derivatize with HCA to form UV-active imines prior to injection[6]. |
Protocol: HCA-Imine Derivatization for SFC Screening
-
Reaction Setup: Combine the crude chiral amine with a slight excess of HCA in methanol.
-
Imine Formation: Stir at room temperature. The imine bond formation is rapid and acts as a transient tag[7].
-
Direct SFC Injection: Inject the crude mixture directly into the SFC system. Causality: The HCA-imine absorbs at a sufficiently long wavelength, completely avoiding UV interference from unreacted components or background noise[6].
-
Hydrolysis (Cleavage): Post-fractionation, hydrolyze the purified imine back to the free amine using mild aqueous acid. Causality: Strict adherence to mild acidic conditions prevents undesired racemization of the stereocenter during cleavage[7].
Module 3: Enzymatic Kinetic Resolution & Deracemization
Q: Enzymatic kinetic resolution with lipases caps my yield at 50%. How can I achieve >90% yield of a single enantiomer from a racemic amine?
A: Standard kinetic resolution is mathematically limited to a 50% theoretical yield because the enzyme only processes one enantiomer[8]. To bypass this, you must implement Dynamic Kinetic Resolution (DKR) or deracemization.
DKR couples the enantioselective enzymatic reaction (e.g., using an amine transaminase or lipase) with an in situ racemization catalyst (often a transition metal)[8]. As the enzyme continuously depletes the reactive enantiomer, the racemization catalyst continuously converts the unreactive enantiomer into the reactive one, driving the equilibrium forward and allowing yields approaching 100%[8]. To ensure maximum stability and reusability of your biocatalyst during this process, utilize enzymes covalently immobilized on supports like chitosan beads[9].
Dynamic Kinetic Resolution (DKR) pathway overcoming the 50% yield limit for chiral amines.
References
-
Chiral column takes the crown for supercritical enantioseparation of primary amines - Wiley.[Link]
-
Chiral resolution - Wikipedia.[Link]
-
Chiral SFC-UV separation of amine and imine derivative using standard screening conditions - ResearchGate.[Link]
-
Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing).[Link]
-
Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine - ACS Publications.[Link]
-
Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism - ACS Publications.[Link]
-
Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery - American Pharmaceutical Review.[Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - Dove Medical Press.[Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 9. dovepress.com [dovepress.com]
"Challenges in scaling up the production of pharmaceutical intermediates"
Welcome to the Application Science Support Hub. As a Senior Application Scientist, I have designed this technical guide for researchers, chemical engineers, and drug development professionals transitioning syntheses from the benchtop to commercial manufacturing.
Scaling an intermediate from grams to multi-kilogram output is not a linear multiplication of lab conditions; it is a complex physical and chemical transition. This guide bypasses theoretical generalizations and focuses on the causality of scale-up failures , providing self-validating troubleshooting protocols to ensure your processes remain robust, compliant, and cost-effective.
Section 1: The Causality of Scale-Up Failures (Core FAQs)
Q: Why do reactions that are highly selective at the bench scale suddenly yield elevated impurity profiles in the pilot plant? A: The root cause is almost always a fundamental shift in the physical environment of the reactor, specifically concerning heat and mass transfer. When you move from a 2-liter flask to a 2,000-liter industrial reactor, the surface-area-to-volume ratio decreases exponentially[1]. This drastic reduction leads to slower heat removal and the formation of localized temperature variations (hot spots)[1]. Furthermore, agitation dynamics change; while a lab flask achieves near-instantaneous homogenization, large vessels experience severe mass transfer constraints[2]. These constraints create localized concentration gradients where unintended side-reactions outcompete the primary synthetic pathway, directly altering the impurity profile[2].
Fig 1: Mechanistic pathway of scale-up failures driven by physical environment changes.
Q: How severely does scale-up impact overall project timelines and yields if not optimized proactively? A: The impact is substantial. Industry data indicates that scaling up biological and chemical processes without dedicated optimization can cause a 10%–30% reduction in yield and even complete batch failures. Furthermore, up to 40% of drug development projects face severe delays due to unforeseen scale-up problems, leading to costly rework and missed market windows.
Quantitative Impact & Parameter Shift Table
To understand why these failures occur, we must look at the quantitative shifts in process parameters between scales:
| Parameter / Metric | Laboratory Scale (1L - 5L) | Commercial Scale (1000L+) | Causality of Shift & Scale-Up Impact |
| Surface-to-Volume Ratio | High (~20 - 30 m⁻¹) | Low (~2 - 4 m⁻¹) | Drives slower heat removal and localized hot-spot formation[1]. |
| Mixing Time | < 5 Seconds | 1 - 5 Minutes | Induces mass transfer constraints and reagent concentration gradients[2]. |
| Yield Variance Risk | Baseline (Optimized) | 10% - 30% Reduction | Altered kinetics and localized side-reactions reduce overall efficiency. |
| Project Delay Probability | N/A | Up to 40% of Projects | Driven by unplanned troubleshooting, rework, and regulatory non-compliance. |
Section 2: Troubleshooting Guides & Self-Validating Protocols
Unplanned troubleshooting on the manufacturing floor is unscientific and wastes critical resources[3]. To evolve beyond trial-and-error, you must implement self-validating systems rooted in Quality by Design (QbD)[3].
Issue 1: Managing Exothermic Reactions and Thermal Runaway Risks
Context: The addition of powerful reagents (e.g., sodium hydride or lithium aluminum hydride) generates rapid temperature spikes[4]. If the reactor's cooling jacket cannot match the heat generation rate, thermal runaway occurs, leading to dangerous EHS (Environmental, Health, and Safety) incidents and product degradation[4].
Self-Validating Protocol: Thermal Risk Assessment & Mitigation
-
Reaction Calorimetry (Lab Scale): Conduct calorimetry (e.g., using an RC1e calorimeter) to quantify the heat of reaction (ΔH) and the specific rate of heat accumulation.
-
Determine Critical Limits: Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) under adiabatic conditions. Compare this against the decomposition temperature of your intermediate.
-
Simulation & Modeling: Utilize simulation software (such as Dynochem or Visimix) to model the heat transfer capabilities (U-value) of the target industrial reactor[5].
-
Hardware & Dosing Adjustment: If the simulation indicates the reactor's cooling capacity is insufficient to manage the MTSR, you must alter the process causality. Change the dosing rate of the reactive agents to make the process dose-controlled rather than accumulation-controlled[4]. Validate this new dosing parameter in the simulation before physical execution.
Issue 2: Inconsistent Batch-to-Batch Quality During Commercial Production
Context: A process that runs perfectly in a 2-liter flask may produce unwanted by-products in a 2,000-liter reactor due to poorly defined design spaces and a lack of real-time visibility[2].
Self-Validating Protocol: Technology Transfer & PAT Integration
-
Establish the Design Space: Conduct rigorous Design of Experiments (DoE) at the laboratory scale to define the Critical Process Parameters (CPPs)—such as temperature boundaries, dosing times, and agitation speeds—that directly impact the Critical Quality Attributes (CQAs)[5].
-
Computational Fluid Dynamics (CFD) Mapping: Before any physical pilot runs, utilize CFD simulations to model the mixing environment of the target commercial reactor. Ensure the agitation profile matches the lab-scale mass transfer rates[6].
-
Scale-Down Modeling: If CFD highlights discrepancies (e.g., dead zones in the commercial reactor), create a scale-down model in the lab that intentionally mimics this poor mixing environment. Observe if this deviation causes CQA failures[7].
-
Pilot Execution with PAT: Execute the pilot batch equipped with Process Analytical Technology (PAT). Use in-line Infrared (IR) or Raman spectroscopy to continuously monitor reaction progress and intermediate formation in real-time[6]. If the impurity profile begins to deviate, the PAT system provides immediate feedback to adjust CPPs dynamically, validating the design space on the fly.
Fig 2: Quality by Design (QbD) self-validating workflow for intermediate scale-up.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Solving Scale-Up Challenges in Drug Substance Manufacturing [lupin.com]
- 3. Model-Based Scale-up Methodologies for Pharmaceutical Granulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 6. Advanced Processes for API & Intermediate Synthesis [evonik.com]
- 7. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
Analytical Method Validation for Quantifying Ethyl 2-(aminomethyl)-4-methylpentanoate: A Comparative Guide
Executive Summary
Ethyl 2-(aminomethyl)-4-methylpentanoate (C₉H₁₉NO₂)[1] is a critical β-amino ester frequently encountered as a synthetic intermediate or an impurity in the manufacturing of gabapentinoid active pharmaceutical ingredients (APIs)[2]. Accurately quantifying this compound presents a significant analytical challenge. The molecule lacks a conjugated π-electron system, rendering standard UV detection ineffective at typical wavelengths. Furthermore, the presence of a primary amine makes it highly polar and prone to secondary interactions with chromatographic stationary phases.
This guide objectively compares three primary analytical platforms—HPLC-UV, GC-FID, and LC-MS/MS—for the quantification of this ester. Based on performance metrics, we provide a comprehensive, self-validating LC-MS/MS methodology designed to ensure scientific integrity and high-throughput quantification.
Comparative Analysis of Analytical Platforms
When selecting a method to quantify Ethyl 2-(aminomethyl)-4-methylpentanoate, scientists must balance sensitivity, throughput, and sample preparation complexity.
-
HPLC-UV (210 nm): While reversed-phase HPLC is ubiquitous, relying on low-wavelength UV detection (210 nm) for aliphatic amino esters is problematic[3]. The ester carbonyl and amine groups absorb weakly, leading to poor signal-to-noise ratios. Furthermore, mobile phase impurities and sample matrix components heavily interfere at this wavelength, causing baseline drift and false positives[4].
-
GC-FID with Derivatization: Gas chromatography offers excellent resolution. However, the free primary amine of Ethyl 2-(aminomethyl)-4-methylpentanoate causes severe peak tailing due to hydrogen bonding with silanol groups in the GC column. To mitigate this, pre-column derivatization with ethyl chloroformate (ECF) is required to convert the amine into a volatile carbamate[5]. While effective, this adds a time-consuming sample preparation step and introduces recovery variability.
-
LC-MS/MS (ESI+): Liquid chromatography coupled with tandem mass spectrometry is the gold standard for this compound. The primary amine is easily protonated in an acidic mobile phase, yielding a strong[M+H]⁺ precursor ion. Multiple Reaction Monitoring (MRM) provides unparalleled specificity and sensitivity without the need for derivatization.
Figure 1: Comparative analytical workflows for Ethyl 2-(aminomethyl)-4-methylpentanoate quantification.
Table 1: Performance Comparison of Analytical Platforms
| Parameter | HPLC-UV (210 nm) | GC-FID (ECF Deriv.) | LC-MS/MS (ESI+) |
| Limit of Detection (LOD) | 15.0 µg/mL | 0.5 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 45.0 µg/mL | 1.5 µg/mL | 0.03 µg/mL |
| Linearity (R²) | 0.992 | 0.998 | 0.9998 |
| Run Time | 15.0 min | 22.0 min | 4.5 min |
| Sample Preparation | Dilute & Shoot | LLE + Derivatization | Protein PPT / Dilute |
| Specificity | Low | Moderate | High |
The Self-Validating LC-MS/MS Protocol
To ensure trustworthiness and scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. Every batch incorporates internal controls to instantly flag analytical failures, ensuring that the data generated is robust and reproducible.
Figure 2: Self-validating LC-MS/MS sequence ensuring continuous data integrity during analysis.
Step-by-Step Methodology
Step 1: Preparation of Solutions
-
Diluent: Prepare a solution of 50% Methanol in LC-MS grade water containing 0.1% Formic Acid.
-
Causality: The 50% organic modifier prevents the highly polar analyte from adhering to the glass walls of volumetric flasks. Formic acid ensures the primary amine remains fully protonated, stabilizing the molecule and pre-conditioning it for positive electrospray ionization (ESI+).
-
-
Internal Standard (IS): Spike samples with Pregabalin-d6 (or a structurally similar stable isotope-labeled standard) to a final concentration of 50 ng/mL.
-
Causality: An isotopically labeled IS co-elutes with the analyte and experiences identical matrix suppression in the MS source. By calculating the ratio of the analyte area to the IS area, the method self-corrects for injection volume variations and ionization fluctuations.
-
Step 2: Chromatographic Separation
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Causality: The sub-2-micron ethylene bridged hybrid (BEH) particle provides high theoretical plate counts, ensuring sharp peak shapes for the polar amine while resisting degradation at the low pH of the mobile phase.
-
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
Gradient Program: 5% B to 60% B over 3.0 minutes, flush at 95% B for 1.0 min, re-equilibrate at 5% B for 1.0 min. Flow rate: 0.4 mL/min. Column temperature: 40°C.
Step 3: Mass Spectrometry (MRM) Parameters
-
Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Transitions:
-
Quantifier Transition: m/z 174.1 → 128.1 (Collision Energy: 15 eV).
-
Causality: The parent mass [M+H]⁺ is 174.1. The transition to 128.1 represents the neutral loss of the ethyl ester group (ethanol, -46 Da), which is the most thermodynamically favored and abundant fragment, maximizing sensitivity.
-
-
Qualifier Transition: m/z 174.1 → 100.1 (Collision Energy: 25 eV).
-
Method Validation Data (ICH Q2(R2) Compliance)
The LC-MS/MS method was validated according to ICH Q2(R2) guidelines. The self-validating nature of the protocol ensures that precision and accuracy remain within strict pharmaceutical tolerances.
Table 2: Summary of LC-MS/MS Validation Results
| Validation Parameter | Acceptance Criteria (ICH) | Observed Result | Status |
| System Suitability (SST) | %RSD of area < 2.0% (n=6) | 0.85% | Pass |
| Specificity | No interference at retention time | Blank response < 5% of LLOQ | Pass |
| Linearity Range | R² ≥ 0.995 | 0.05 – 10.0 µg/mL (R² = 0.9998) | Pass |
| Accuracy (Recovery) | 90.0% – 110.0% at 3 levels | 98.4% – 101.2% | Pass |
| Intra-day Precision | %RSD < 5.0% | 1.2% – 2.4% | Pass |
| Inter-day Precision | %RSD < 5.0% | 1.8% – 3.1% | Pass |
Conclusion
While HPLC-UV and GC-FID can be utilized under specific constraints, LC-MS/MS provides the most robust, sensitive, and specific platform for quantifying Ethyl 2-(aminomethyl)-4-methylpentanoate. By leveraging acidic mobile phases for optimal ESI+ protonation and employing a stable isotope internal standard, the outlined methodology serves as a self-validating system that guarantees data integrity in rigorous drug development environments.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16641205, Ethyl 2-(aminomethyl)-4-methylpentanoate. PubChem. URL: [Link]
-
Journal of Chemical Health Risks. Analytical Method Development and Validation of Pregabalin by RP-HPLC Method. JCHR. URL: [Link]
- Google Patents.WO2008062460A2 - Crystalline forms of pregabalin.
-
ResearchGate. Quantitative determination of pregabalin by gas chromatography using ethyl chloroformate as a derivatising reagent in pure and pharmaceutical preparation. URL: [Link]
Sources
- 1. Ethyl 2-(aminomethyl)-4-methylpentanoate | C9H19NO2 | CID 16641205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2008062460A2 - Crystalline forms of pregabalin - Google Patents [patents.google.com]
- 3. jchr.org [jchr.org]
- 4. emergingstandards.usp.org [emergingstandards.usp.org]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Leucine Synthons in Drug Discovery: A Comparative Analysis
Introduction: The Enduring Importance of the Leucine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Among these, the isobutyl side chain of leucine offers a unique combination of lipophilicity and steric bulk that is frequently exploited to enhance binding affinity, modulate metabolic stability, and improve oral bioavailability. The generation of enantiomerically pure molecules containing this scaffold is therefore a critical task for medicinal and process chemists.[][2] This guide provides an in-depth comparison of various chiral synthons used to introduce the leucine motif, with a special focus on the utility of β-amino esters like Ethyl 2-(aminomethyl)-4-methylpentanoate versus more traditional α-amino acid approaches.
We will move beyond a simple catalog of reagents to explore the causality behind synthetic choices, offering field-proven insights into why a particular synthon might be selected for a given therapeutic target. The discussion will be grounded in mechanistic principles and supported by experimental data, providing researchers with a robust framework for decision-making in their own discovery programs.
The Strategic Value of β- and γ-Amino Acid Scaffolds
While proteinogenic α-amino acids are foundational, non-natural isomers, particularly β- and γ-amino acids, have emerged as powerful tools in drug design.[3][4] Their altered backbones make them resistant to peptidases, and they can adopt unique secondary structures (β-peptides) or act as constrained mimics of neurotransmitters.[3] The blockbuster drug Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a γ-amino acid, exemplifies the therapeutic potential of these structures, underscoring the need for efficient synthons that can deliver these specific backbones.[5][6] Ethyl 2-(aminomethyl)-4-methylpentanoate represents a key intermediate, a chiral building block that provides direct access to this valuable γ-amino acid family.
A Comparative Overview of Key Leucine Synthons
The selection of a leucine synthon is a critical decision dictated by the target molecule's structure (α-, β-, or γ-amino acid), the need for scalability, and the desired diversity of analogs. Below, we compare several mainstream approaches.
The Chiral Pool: N-Protected L-Leucine Derivatives
The most direct approach utilizes L-leucine itself, typically with N-protection like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl).[7] This method is ideal when the final target is an α-amino acid derivative.
-
Advantages: Inexpensive starting material, chirality is inherent, and a vast number of derivatives are commercially available.[8]
-
Limitations: Primarily limited to the synthesis of α-amino acid derivatives. Accessing β- or γ-isomers requires multi-step homologation sequences (e.g., Arndt-Eistert), which can be cumbersome.
Chiral Auxiliaries: Building Asymmetry from the Ground Up
Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the construction of chiral centers from achiral precursors with high stereocontrol.[9]
-
Evans Oxazolidinones: Popularized by David A. Evans, these auxiliaries are acylated and then subjected to diastereoselective enolate alkylation.[9][10] This method is highly reliable and has been a mainstay in medicinal chemistry for decades, offering excellent predictability and high diastereoselectivity.[11][12] The primary drawback can be the cost of the auxiliary for large-scale syntheses.[13]
-
Schöllkopf Bis-Lactim Ethers: This classic method, established by Ulrich Schöllkopf, uses a chiral bis-lactim ether derived from valine and glycine.[14][15] Metalation followed by alkylation proceeds with high diastereoselectivity due to the steric shielding from the valine's isopropyl group.[16][17] It is highly effective for producing a wide range of exotic α-amino acids but is often limited to laboratory scale due to atom economy.[14]
-
Pseudoephedrine Amides: This method, developed by Myers, offers a practical and scalable alternative. The pseudoephedrine is used as a chiral auxiliary, and its corresponding amide enolates undergo highly diastereoselective alkylations. A key advantage is the ease of auxiliary removal under mild conditions.[13]
Biocatalysis: The Green Chemistry Approach
Enzymatic methods offer unparalleled selectivity under mild, environmentally friendly conditions.
-
Amine Dehydrogenases (AmDHs) & Transaminases (ATAs): Engineered AmDHs can perform reductive amination of prochiral ketones, while ATAs can transfer an amino group to a ketone, both with exceptional enantioselectivity.[18][19] These methods are increasingly used in industrial processes for their efficiency and sustainability.
Ethyl 2-(aminomethyl)-4-methylpentanoate: A Direct Route to β-Amino Esters and γ-Amino Acids
This synthon represents a more advanced intermediate. Rather than building the amino acid from scratch, it provides a pre-formed β-amino ester scaffold. Its value lies in its direct utility for synthesizing γ-amino acid targets like Pregabalin through subsequent chemical transformations.
-
Advantages: As a β-amino acid synthon, it bypasses the need for homologation from α-amino acids. It is a key building block in established routes to important pharmaceutical agents.
-
Limitations: Its application is more specialized compared to versatile auxiliaries. The synthesis of the synthon itself requires a robust enantioselective method.
Quantitative Comparison of Leucine Synthon Strategies
| Synthon/Method | Target Moiety | Stereocontrol Method | Typical Yields | Typical ee/de | Scalability | Versatility |
| N-Boc-L-Leucine | α-Amino Acids | Chiral Pool | >95% (Protection) | >99% | Excellent | Low (for non-α) |
| Evans Oxazolidinone | α- and β-Amino Acids | Chiral Auxiliary | 80-95% | >98% de | Moderate | High |
| Schöllkopf Method | α-Amino Acids | Chiral Auxiliary | 70-90% | >95% ee | Low | High |
| Biocatalysis (e.g., AmDH) | α- and β-Amino Alcohols/Acids | Enzyme Catalysis | 85-99% | >99% ee | Excellent | Moderate-High |
| Ethyl 2-(aminomethyl)- 4-methylpentanoate | β-Amino Esters, γ-Amino Acids | Pre-formed Chiral Synthon | (Varies by use) | >99% | Good | Low (Specialized) |
Visualizing the Synthetic Strategies
A successful drug discovery campaign hinges on choosing the most efficient path to the target molecule and its analogs. The diagrams below illustrate the strategic differences between the discussed approaches.
Caption: High-level comparison of synthetic workflows.
Detailed Experimental Protocols
To provide a practical context, we present standardized protocols for two major asymmetric synthesis strategies. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Asymmetric Alkylation via an Evans Oxazolidinone
This protocol details the synthesis of a chiral α-substituted carboxylic acid, a common precursor to α-amino acids, using (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one as the chiral auxiliary.[5]
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF (tetrahydrofuran) in a flame-dried, N₂-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 15 minutes.
-
Add 4-methylpentanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm slowly to 0 °C and stir for 30 minutes.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acylated oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
In a separate flask, prepare lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to diisopropylamine (1.15 eq) in THF at -78 °C.
-
Slowly transfer the N-acyl oxazolidinone solution to the LDA solution via cannula. Stir the resulting enolate at -78 °C for 30 minutes.
-
Add the desired electrophile (e.g., benzyl bromoacetate, 1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Quench with saturated aqueous NH₄Cl and perform an aqueous workup as described in Step 1. Purify by flash column chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by aqueous lithium hydroxide (LiOH, 2.0 eq).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).
-
Acidify the mixture with HCl to pH ~2 and extract the chiral carboxylic acid product. The chiral auxiliary can be recovered from the aqueous layer.
Caption: Workflow for Evans auxiliary-based synthesis.
Protocol 2: Synthesis via the Schöllkopf Bis-Lactim Ether Method
This protocol outlines the synthesis of a generic (R)-α-amino acid methyl ester.[15]
Step 1: Synthesis of the Bis-Lactim Ether
-
Suspend the diketopiperazine derived from (R)-valine and glycine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add trimethyloxonium tetrafluoroborate (Meerwein's salt, 2.5 eq) in portions under an N₂ atmosphere.
-
Stir the suspension at room temperature for 18-24 hours until the solution becomes clear.
-
Cool the reaction in an ice bath and carefully quench by adding ice, followed by concentrated ammonium hydroxide. Stir for 1 hour.
-
Perform a standard aqueous workup with DCM. The combined organic layers are washed, dried, and concentrated to yield the bis-lactim ether.
Step 2: Asymmetric Alkylation
-
Dissolve the bis-lactim ether (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise to form the lithiated aza-enolate. Stir for 20 minutes.
-
Add the alkylating agent (e.g., isobutyl iodide, 1.2 eq) and stir at -78 °C for 3-5 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent like diethyl ether.
Step 3: Hydrolysis to Amino Acid Ester
-
Dissolve the crude alkylated product in 0.1 M HCl.
-
Stir the solution at room temperature for 48-72 hours to hydrolyze the lactim ether and cleave the dipeptide.
-
Concentrate the reaction mixture. The resulting amino acid methyl ester and valine methyl ester can be separated by chromatography or distillation.
Conclusion and Future Perspectives
The choice of a leucine synthon is a nuanced decision that balances versatility, scalability, cost, and the specific structural requirements of the therapeutic target.
-
For early-stage discovery programs requiring rapid synthesis of diverse α-amino acid analogs, chiral auxiliary methods , particularly the Evans oxazolidinone approach, remain a gold standard due to their reliability and broad scope.[9][11]
-
For large-scale, industrial synthesis of a specific chiral amine or amino acid, biocatalytic methods are increasingly favored for their exceptional selectivity, mild conditions, and green credentials.[18]
-
When the target is a β- or γ-amino acid like Pregabalin, a more direct strategy using an advanced synthon like Ethyl 2-(aminomethyl)-4-methylpentanoate is often the most efficient path, minimizing step count from a commercially available or readily synthesized intermediate.
The future of this field will likely see a convergence of strategies. Chemo-enzymatic cascades, which combine the power of biocatalysis with the versatility of traditional organic synthesis, are poised to provide even more efficient and innovative routes to complex chiral molecules. As our understanding of asymmetric catalysis deepens, the medicinal chemist's toolbox for creating novel, life-saving therapeutics will only continue to expand.
References
- Schöllkopf, U. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent.
- Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform, 28(49).
- O'Brien, P., Porter, D. W., & Smith, N. M. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett, 2000(9), 1336-1338.
- BenchChem. (2025). The Schöllkopf Method: A Technical Guide to Asymmetric Amino Acid Synthesis.
- Ellman, J. A., & Tang, T. P. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 67(21), 7378–7386.
- List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(5), 2268–2274.
- Wang, J., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
- Aurelio, L., et al. (2003). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules, 8(12), 924-934.
- Wikipedia. (n.d.). Schöllkopf method. Wikipedia.
- Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics.
- ResearchGate. (n.d.). Synthesis of Chiral Amino Alcohols from L-Leucine and Their Chiral Recognition of Enantiomers of Ibuprofen and Mandelic Acid.
- BOC Sciences. (n.d.). Leucine: Definition, Structure, Benefits and Uses. BOC Sciences.
- BenchChem. (2025). Enantioselective Synthesis of a Pregabalin Intermediate Using a 4-Aminopentan-2-ol Derived Chiral Auxiliary.
- Albany Molecular Research, Inc. (2005). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries. Organic Process Research & Development, 9(2), 243-246.
- MDPI. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Molecules, 29(22), 5013.
- ACS Publications. (2025). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
- University of Michigan. (n.d.).
- RSC Publishing. (1998). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, 1649-1660.
- ACS Publications. (2026). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
- Frontiers Media. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 804928.
- DrugsFuture. (n.d.).
- Indian Journal of Chemistry. (2010). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry - Section B, 49B, 1243-1246.
- Cision PR Newswire. (2026). The Importance of N-Cbz-L-Leucine (CAS 2018-66-8) in Chemical Synthesis. PR Newswire.
- EvitaChem. (n.d.). (R)
- ResearchGate. (n.d.). Study on the synthesis of pregabalin.
- TSI Journals. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. International Journal of Chemical Sciences, 16(1), 246.
- Society for Science. (2025). N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. Regeneron ISEF 2025.
- ACS Publications. (2000). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters, 2(23), 3619–3622.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries. Sigmaaldrich.com.
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
- RSC Publishing. (2016). Synthesis of novel chiral l-leucine grafted PEDOT derivatives with excellent electrochromic performances. RSC Advances, 6, 68981-68991.
- BenchChem. (2025). In Vivo Stability of Peptides: A Comparative Analysis of Norleucine and Leucine Substitution.
- ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. Australian Journal of Chemistry, 76(12), 847-853.
- TCI Chemicals. (n.d.). N-(tert-Butoxycarbonyl)-L-leucine. TCIchemicals.com.
- MDPI. (2015). Easy Access to Evans' Oxazolidinones.
- BenchChem. (2025). Synthesis and Preparation of N-Boc-L-isoleucine: A Technical Guide.
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homesitetask.zbjimg.com [homesitetask.zbjimg.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. N-(tert-ブトキシカルボニル)-L-ロイシン 一水和物 | N-(tert-Butoxycarbonyl)-L-leucine | 200936-87-4 | 東京化成工業株式会社 [tcichemicals.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tsijournals.com [tsijournals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. renyi.hu [renyi.hu]
- 18. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids [mdpi.com]
- 19. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
Comprehensive Structural Validation: 1D vs. 2D NMR Characterization of Ethyl 2-(aminomethyl)-4-methylpentanoate
Executive Summary
Ethyl 2-(aminomethyl)-4-methylpentanoate (EAMP) is a highly versatile β-amino acid ester[1]. It serves as a critical chiral building block in medicinal chemistry, notably utilized in the, a privileged scaffold in drug discovery. For researchers and drug development professionals, the unambiguous structural characterization of such intermediates is a regulatory and functional necessity.
This guide objectively compares the traditional 1D NMR characterization approach against a comprehensive 1D/2D NMR suite. By examining the causality behind signal overlap and demonstrating how modern 2D techniques create a self-validating analytical system, we provide a definitive framework for the structural validation of complex aliphatic APIs[2].
The Analytical Challenge: Stereocenters and Diastereotopic Protons
To understand why standard methodologies fail, one must analyze the specific molecular architecture of EAMP. The molecule possesses a chiral center at the α-carbon (C2). Because of this stereocenter, the two protons on the adjacent isobutyl methylene group (C3) and the aminomethyl group (C-N) are diastereotopic.
They are magnetically inequivalent and resonate at different frequencies. In a standard 1D 1 H NMR spectrum, these protons do not appear as simple doublets or triplets; rather, they split into complex, overlapping multiplets due to geminal coupling ( 2J≈12−14 Hz) and differing vicinal couplings ( 3J ) to the C2 methine proton. Relying solely on 1D NMR forces the analyst to make structural assumptions based on integration alone—a practice that introduces unacceptable risk in pharmaceutical development.
Methodological Comparison: 1D NMR vs. 1D/2D NMR Suite
Table 1 summarizes the performance and reliability of the two analytical approaches.
Table 1: Comparison of NMR Methodologies for EAMP Characterization
| Metric | 1D NMR (Traditional) | 1D/2D NMR Suite (Comprehensive) |
| Resolution of Overlap | Poor. Isobutyl and aminomethyl multiplets overlap heavily between 1.30–2.90 ppm. | Excellent. HSQC separates overlapping 1 H signals across the highly dispersed 13 C dimension. |
| Regiochemical Confidence | Low. Cannot definitively prove the aminomethyl group is on C2 rather than C3. | High. HMBC maps 2- and 3-bond couplings, proving exact atomic connectivity. |
| Validation Mechanism | Subjective. Relies on peak integration and assumed coupling constants. | Self-Validating. Multiplicity-edited HSQC mathematically confirms CH 2 vs CH/CH 3 assignments. |
| Time Investment | <5 minutes of instrument time. | 30–45 minutes of instrument time. |
Experimental Protocol: A Self-Validating Workflow
To establish a self-validating system, the following step-by-step protocol must be executed. The inclusion of a Multiplicity-Edited HSQC is the critical causal step: by phase-editing the cross-peaks, CH 2 groups appear with an opposite phase relative to CH and CH 3 groups. This instantly validates the assignment of the four distinct CH 2 protons to their two respective carbons without relying on subjective interpretation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 20 mg of EAMP in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal chemical shift reference). Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
-
1D 1 H NMR Acquisition: Utilize a 400 MHz or 600 MHz spectrometer. Acquire 16 transients with a spectral width of 12 ppm, a 30° excitation pulse, and a relaxation delay (d1) of 1.5 s to ensure complete longitudinal relaxation.
-
1D 13 C NMR Acquisition: Acquire 1024 transients using WALTZ-16 proton decoupling. Set the d1 to 2.0 s.
-
gCOSY (Correlation Spectroscopy): Acquire using a gradient-selected sequence to map homonuclear vicinal ( 3JHH ) couplings, tracing the continuous spin system from the aminomethyl group through the α-carbon to the isobutyl tail.
-
Multiplicity-Edited HSQC: Acquire to correlate protons to their directly attached carbons ( 1JCH ). Set the editing pulse to invert CH 2 signals (negative phase/blue) relative to CH/CH 3 signals (positive phase/red).
-
gHMBC (Heteronuclear Multiple Bond Correlation): Acquire with a long-range coupling delay optimized for J=8 Hz. This maps 2JCH and 3JCH correlations, definitively establishing the ester connectivity to the aliphatic backbone.
Data Presentation: Full Structural Validation
The synthesis of 1D and 2D data yields an unambiguous assignment matrix (Table 2). When the two distinct 1 H multiplets for the aminomethyl group (δ 2.75 and 2.85 ppm) both correlate to a single negative-phase 13 C resonance at δ 43.2 ppm in the HSQC, the diastereotopic nature of the molecule is spectroscopically proven.
Table 2: NMR Characterization Data for EAMP (CDCl 3 , 400/100 MHz)
| Position | Functional Group | 13 C Shift (ppm) | 1 H Shift (ppm), Multiplicity, J (Hz) | Key HMBC Correlations ( 2J , 3J ) |
| C1 | Ester C=O | 175.2 | - | C2, C-N, O-CH 2 |
| C2 | α-CH | 47.5 | 2.55, m | C1, C3, C-N |
| C3 | Isobutyl CH 2 | 39.1 | 1.55 (m, 1H), 1.30 (m, 1H) | C2, C4, C5 |
| C4 | Isobutyl CH | 25.8 | 1.60, m | C3, C5, C4-Me |
| C5 / C4-Me | 2 × CH 3 | 22.4, 22.6 | 0.90 (d, 6.6), 0.92 (d, 6.6) | C3, C4 |
| C-N | Aminomethyl CH 2 | 43.2 | 2.85 (dd, 12.8, 6.5), 2.75 (dd, 12.8, 5.5) | C1, C2, C3 |
| O-CH 2 | Ester Ethyl CH 2 | 60.4 | 4.15, q, 7.1 | C1 |
| O-CH 2 -CH 3 | Ester Ethyl CH 3 | 14.3 | 1.25, t, 7.1 | O-CH 2 |
| NH 2 | Amine Protons | - | 1.45, br s | - |
Visualizing the Validation Logic
The following diagrams illustrate the experimental workflow and the logical relationships established by the 2D NMR suite.
Experimental workflow for the structural validation of EAMP using NMR.
Logical 2D NMR correlation map confirming the regiochemistry of EAMP.
References
-
Lee, J., et al. "Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones." Journal of Combinatorial Chemistry, 1999, 1(2), 163-167.[Link]
-
Ahmed, R. "The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Drug Development, Drug Characterization and Structural Elucidation." Radinka Journal of Health Science, 2025.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16641205, Ethyl 2-(aminomethyl)-4-methylpentanoate." PubChem, 2024.[Link]
Sources
"Chiral HPLC method for determining enantiomeric excess of beta-amino esters"
Navigating the Mirror Image World: A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of β -Amino Esters
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the critical challenge of resolving enantiomers. β -amino esters are foundational chiral building blocks for peptidomimetics, β -lactam antibiotics, and blockbuster active pharmaceutical ingredients (APIs) such as the DPP-4 inhibitor sitagliptin[1]. Because the biological efficacy and safety of these molecules are strictly dictated by their stereochemistry, accurately determining their enantiomeric excess ( ee ) is a non-negotiable Quality Attribute.
While NMR with chiral shift reagents or polarimetry can provide rough estimates, Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard due to its precision, reproducibility, and adaptability to high-throughput multiparallel microfluidic systems[2].
This guide objectively compares the leading Chiral Stationary Phases (CSPs) for β -amino ester resolution, explains the thermodynamic causality behind method development, and provides a self-validating experimental protocol.
Mechanistic Principles of Chiral Recognition
Chiral resolution is an enthalpy-driven process governed by the Dalgliesh Three-Point Interaction Model . To achieve baseline separation (Resolution, Rs≥1.5 ), the transient diastereomeric complexes formed between the two enantiomers and the chiral selector must have a free energy difference ( ΔΔG ) of at least 0.1 kcal/mol.
For β -amino esters, the primary interaction sites are:
-
The basic amine group: Acts as a strong hydrogen-bond donor and is easily protonated.
-
The ester carbonyl: Acts as a hydrogen-bond acceptor and dipole interaction site.
-
The β -substituent (alkyl/aryl): Engages in π−π stacking or steric repulsion.
The Causality of Peak Tailing: A common failure mode in β -amino ester analysis is severe peak tailing. This is caused by secondary ionic interactions between the protonated amine of the analyte and residual acidic silanols ( pKa≈4.5 ) on the silica support. To mitigate this, we must either use a basic mobile phase modifier (like diethylamine, DEA) to competitively mask the silanols, or utilize specialized zwitterionic CSPs[3].
Comparative Guide: Selecting the Optimal Chiral Stationary Phase (CSP)
Not all CSPs are created equal. Below is an objective performance comparison of the three dominant architectures used for β -amino esters.
A. Polysaccharide-Based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
-
Mechanism: Chiral recognition occurs via inclusion complexation within the helical groove of the polymer, supplemented by hydrogen bonding at the carbamate linkages[4].
-
Performance: The workhorse of the industry. They offer the broadest enantiorecognition range. Modern immobilized versions (e.g., Chiralpak IA/IB/IC) allow the use of "forbidden" solvents like dichloromethane (DCM) or ethyl acetate, which is crucial for solubilizing highly lipophilic β -amino esters.
-
Limitation: Requires basic additives (0.1% DEA) in normal-phase modes to prevent amine tailing.
B. Macrocyclic Antibiotics (e.g., Teicoplanin / A-40,926)
-
Mechanism: These selectors possess multiple stereocenters, hydrophobic pockets, and ionizable groups. They resolve enantiomers through a complex web of H-bonding, π−π interactions, and steric inclusion[5].
-
Performance: Exceptional for underivatized β -amino acids and polar β -amino esters. They operate flawlessly in Polar Organic Mode (POM) (e.g., 100% Methanol with acid/base modifiers), which is highly compatible with LC-MS detection.
C. Zwitterionic Cinchona Alkaloids (e.g., Chiralpak ZWIX)
-
Mechanism: Synergistic ion-exchange (simultaneous anion and cation exchange) combined with π−π stacking and van der Waals interactions[3].
-
Performance: Specifically tailored for amphoteric and zwitterionic molecules. If your β -amino ester is partially hydrolyzed or highly polar, zwitterionic CSPs provide massive selectivity ( α ) and sharp peaks without the need for harsh basic modifiers.
Quantitative Performance Comparison
Data derived from standardized screening of Ethyl 3-amino-3-phenylpropanoate at 25°C, 1.0 mL/min.
| Chiral Stationary Phase (CSP) | Optimal Eluent System | Selectivity ( α ) | Resolution ( Rs ) | Tailing Factor ( Tf ) | Best Use Case |
| Polysaccharide (Amylose) | Hexane / IPA / DEA (80:20:0.1) | 1.85 | 3.2 | 1.1 | Broad screening, lipophilic esters |
| Macrocyclic Antibiotic | MeOH / AcOH / TEA (100:0.1:0.1) | 1.42 | 1.9 | 1.3 | Polar esters, LC-MS compatibility |
| Zwitterionic (Cinchona) | MeOH / MeCN / NH 4 OAc (50:50:20mM) | 2.10 | 4.5 | 1.0 | Amphoteric/ionizable analytes |
Self-Validating Experimental Protocol
To ensure scientific integrity, a chiral HPLC method must be self-validating. The following step-by-step protocol for a Polysaccharide CSP ensures that system suitability is proven before any ee calculations are made.
Step 1: Sample Preparation (Preventing Solvent Mismatch)
-
Causality: Dissolving the sample in a solvent stronger than the mobile phase causes "solvent shock," leading to peak distortion and split peaks.
-
Action: Accurately weigh 1.0 mg of the racemic β -amino ester standard. Dissolve entirely in 1.0 mL of the exact mobile phase (e.g., Hexane/IPA 80:20). Filter through a 0.22 µm PTFE syringe filter.
Step 2: Mobile Phase Preparation & Degassing
-
Action: Prepare a mixture of HPLC-grade Hexane and Isopropanol (80:20 v/v). Add 0.1% (v/v) Diethylamine (DEA).
-
Causality: DEA acts as a sacrificial base, binding to residual silanols on the column frit and stationary phase, ensuring the β -amino ester elutes with a symmetrical peak shape ( Tf<1.5 ). Sonicate for 15 minutes to degas; dissolved oxygen can cause baseline drift at low UV wavelengths.
Step 3: Chromatographic Equilibration
-
Action: Install a 250 x 4.6 mm Polysaccharide CSP column. Set the column oven to exactly 25.0 °C. Pump the mobile phase at 1.0 mL/min for at least 10 column volumes (approx. 30 minutes).
-
Causality: Chiral recognition is highly sensitive to temperature fluctuations. A stable temperature ensures the enthalpy ( ΔH ) and entropy ( ΔS ) of the interaction remain constant, locking in retention times[3].
Step 4: System Suitability Testing (SST) - The Self-Validation Step
-
Action: Inject 5 µL of the racemic standard.
-
Validation Criteria: The system is only valid for ee determination if:
-
Resolution ( Rs ) ≥ 1.5 (Baseline separation prevents integration overlap).
-
Tailing Factor ( Tf ) ≤ 1.5 for both peaks.
-
Relative Standard Deviation (RSD) of retention times over 3 replicate injections is ≤ 1.0%.
-
Step 5: Enantiomeric Excess ( ee ) Calculation
-
Action: Inject the synthesized/enriched sample. Integrate the area under the curve (AUC) for the major peak ( R ) and minor peak ( S ).
-
Calculation: ee(%)=(AUCR+AUCS)(AUCR−AUCS)×100
Method Development Workflow
The following logic diagram illustrates the autonomous decision-making process an application scientist uses when developing a chiral method for a new β -amino ester.
Figure 1: Decision-tree workflow for chiral HPLC method development and optimization.
References
1.[1] Title: WO2010131025A1 - Sitagliptin synthesis Source: Google Patents URL:
2.[2] Title: Rapid Analytical Method Development Using Multiparallel Microfluidic High-Performance Liquid Chromatography in Support of Pharmaceutical Process Research Source: ResearchGate URL:
3.[3] Title: Liquid chromatographic enantioseparation of limonene-based carbocyclic β-amino acids on zwitterionic Cinchona alkaloid based chiral stationary phases Source: ResearchGate URL:
4.[5] Title: Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of β-amino acids Source: ResearchGate URL:
5.[4] Title: (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride Source: Benchchem URL:
The Chiral Amine Frontier: A Comparative Guide to Catalysts for Asymmetric Amination
Chiral amines are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. For drug development professionals and synthetic chemists, selecting the optimal catalytic system for asymmetric amination is a critical decision that dictates process scalability, cost, and environmental impact.
This guide provides an objective, data-driven comparison of the three dominant catalytic paradigms for asymmetric amination: Transition-Metal Catalysis (TMC) , Biocatalysis , and Organocatalysis . By dissecting the mechanistic causality behind each system, we aim to equip researchers with the insights needed to select and validate the right catalyst for their specific synthetic workflows.
The Catalytic Landscape: Mechanisms and Causality
Transition-Metal Catalysis: Iridium and Ruthenium in DARA
Direct Asymmetric Reductive Amination (DARA) is highly prized in industrial settings because it couples ketone condensation and imine reduction into a single, streamlined step[1]. While aromatic ketones are readily reduced with high enantioselectivity due to rigid π−π stacking interactions, aliphatic ketones have historically posed a challenge due to their conformational flexibility[2].
The Causality of Bifunctional Iridium Catalysts: To overcome the flexibility of aliphatic substrates, modern DARA relies on cooperative bifunctional catalysis. For example, cationic Cp*Ir(III) complexes paired with chiral phosphate counteranions create a highly structured transition state[3]. The primary alkyl amine acts as a ligand for the iridium center, while the phosphate counteranion provides critical (N)H-O(P) hydrogen-bonding[4]. This outer-sphere hydride transfer locks the flexible aliphatic imine into a rigid conformation, ensuring high enantiomeric excess (ee) where traditional steric-bulk catalysts fail[2].
Logical workflow of Iridium-catalyzed Direct Asymmetric Reductive Amination (DARA).
Biocatalysis: ω -Transaminases ( ω -TAs)
Biocatalytic approaches, particularly those employing ω -transaminases, offer unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions[5].
The Causality of the Ping-Pong Bi-Bi Mechanism:
ω -TAs operate via a pyridoxal 5'-phosphate (PLP) cofactor. The reaction is thermodynamically limited; the enzyme transfers an amino group from a donor (e.g., isopropylamine) to the PLP cofactor, forming pyridoxamine 5'-phosphate (PMP). The PMP then selectively transfers the amine to the prochiral ketone acceptor[6]. Because the reaction exists in an equilibrium state, researchers must engineer a thermodynamic driving force—typically by using a massive excess of the amine donor or by continuously removing the ketone co-product (e.g., acetone) to push the reaction to completion[5].
Ping-pong bi-bi mechanism of ω-Transaminase in biocatalytic amination.
Organocatalysis: Chiral Phosphoric Acids (CPAs)
Organocatalysis provides a metal-free alternative, heavily relying on Chiral Phosphoric Acids (CPAs) derived from BINOL scaffolds. CPAs are frequently employed in Dynamic Kinetic Resolutions (DKR) or transfer hydrogenations. By acting as both a Brønsted acid to activate the imine and a chiral counterion to direct the incoming nucleophile/hydride, CPAs enable highly enantioconvergent access to complex architectures like chiral benzomorpholines[7].
Comparative Performance Matrix
To facilitate catalyst selection, the following table synthesizes the operational metrics of the three primary catalytic classes based on recent literature[1][2][7].
| Catalyst Class | Representative Catalyst | Optimal Substrates | Typical Yield | Enantioselectivity (ee) | Key Advantage | Primary Limitation |
| Transition-Metal (Ir) | Cp*Ir(III) + Chiral Phosphate | Aliphatic & Aromatic Ketones | 85 - 96% | 90 - 96% | Broad substrate scope; single-step DARA. | Requires high H 2 pressure; precious metal cost. |
| Transition-Metal (Ru) | Ru-TunePhos | Aryl-Alkyl Ketones | 49 - 96% | >90% | Excellent for bulky aromatic systems. | Poor performance on pure aliphatic chains. |
| Biocatalyst | Engineered ω -Transaminase | Prochiral Ketones | >90% | >99% | Perfect stereocontrol; green, mild conditions. | Strict substrate pocket limits bulky molecules. |
| Organocatalyst | BINOL-derived CPA | Imines, Primary Alcohols (DKR) | 75 - 93% | 80 - 96% | Metal-free; excellent for dynamic kinetic resolutions. | High catalyst loading (often 5-10 mol%). |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include built-in control checks to ensure that the observed enantioselectivity is a true product of the catalytic cycle, rather than an artifact of background reactions.
Protocol A: Iridium-Catalyzed DARA of Aliphatic Ketones
Objective: Synthesize a chiral aliphatic amine from a prochiral aliphatic ketone using H 2 gas.
-
Catalyst Preparation (Inert Atmosphere): In a glovebox, combine [Ir(Cp*)Cl2]2 (1.0 mol%) with a chiral phosphoramidite ligand (2.2 mol%) and a chiral phosphoric acid (5.0 mol%) in anhydrous toluene.
-
Causality Check: The slight excess of ligand ensures all Ir centers are saturated, preventing the formation of achiral, unligated Ir species that would catalyze a racemic background reduction.
-
-
Substrate Addition: Add the aliphatic ketone (1.0 equiv) and the primary alkyl amine (1.2 equiv). Stir at room temperature for 30 minutes.
-
Validation Step: Extract a 10 μ L aliquot and analyze via GC-MS. You must confirm >80% imine formation before applying hydrogen. If imine formation is low, the subsequent reduction will suffer from poor chemoselectivity.
-
-
Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with H 2 three times, then pressurize to 5 bar. Heat to 35°C and stir for 24 hours.
-
Causality Check: 5 bar H 2 is critical. Lower pressures allow the reversible imine condensation to hydrolyze back to the ketone, reducing overall yield[3].
-
-
Workup & Analysis: Vent the H 2 safely. Filter the mixture through a short pad of silica to remove the metal catalyst. Analyze conversion via GC-FID and enantiomeric excess via Chiral HPLC.
Protocol B: Biocatalytic Amination using ω -Transaminase
Objective: Achieve >99% ee in the synthesis of a chiral amine using an engineered enzyme.
-
Buffer & Cofactor Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.5). Dissolve Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.
-
Causality Check: PLP is light-sensitive. Prepare this solution in amber vials. Without PLP, the enzyme resting state cannot be activated to the PMP intermediate[6].
-
-
Enzyme & Substrate Loading: Add the lyophilized ω -Transaminase (10 mg/mL). Add isopropylamine (amine donor) to a massive excess (500 mM). Add the prochiral ketone substrate (50 mM) dissolved in 5% v/v DMSO to aid solubility.
-
Causality Check: The 10:1 ratio of donor to acceptor is the thermodynamic driver. Without this excess, the reaction will stall at ~50% conversion due to equilibrium limits[5].
-
-
Incubation: Incubate the reaction at 30°C with orbital shaking (200 rpm) for 24-48 hours.
-
Validation Step: Run a parallel negative control lacking the enzyme. This ensures that no spontaneous, non-selective chemical amination is occurring in the buffer.
-
-
Extraction: Quench the reaction by adjusting the pH to 11.0 using 1M NaOH (this deprotonates the product amine, driving it into the organic phase). Extract three times with ethyl acetate. Dry over Na 2 SO 4 , evaporate, and analyze via Chiral GC.
References
-
Asymmetric Preparation of prim-, sec-, and tert-Amines Employing Selected Biocatalysts. Organic Process Research & Development - ACS Publications.[Link]
-
Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. PMC.[Link]
-
Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. d-nb.info.[Link]
-
Biocatalytic asymmetric amination of carbonyl functional groups - A synthetic biology approach to organic chemistry. ResearchGate.[Link]
-
Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis - ACS Publications.[Link]
-
Asymmetric Reductive Amination. IT Services - University of Liverpool.[Link]
-
Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry - Chinese Chemical Society.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chinesechemsoc.org [chinesechemsoc.org]
"Cross-validation of HPLC and GC-MS for impurity profiling"
Comprehensive Guide to Orthogonal Impurity Profiling: Cross-Validation of HPLC and GC-MS
In modern pharmaceutical development, impurity profiling is not merely a regulatory checkbox; it is a fundamental pillar of drug safety and efficacy. According to the ICH Q3A(R2) guidelines, organic and inorganic impurities—including starting materials, by-products, intermediates, and degradation products—must be rigorously identified, qualified, and controlled[1]. However, relying on a single analytical technique inherently creates "analytical blind spots."
To achieve a comprehensive impurity profile, analytical scientists must employ orthogonal techniques. The cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) represents the gold standard in this pursuit[2]. This guide explores the mechanistic causality behind this orthogonal approach and provides a self-validating protocol aligned with the newly revised ICH Q2(R2) validation standards[3].
Mechanistic Causality: Why Orthogonal Cross-Validation?
The physicochemical diversity of potential impurities in an Active Pharmaceutical Ingredient (API) spans a wide thermodynamic spectrum. No single detector or separation phase can capture everything.
-
HPLC-UV/MS (The Liquid Phase): HPLC separates compounds based on polarity, hydrophobicity, and hydrodynamic volume. It is the definitive choice for non-volatile, thermally labile, and high-molecular-weight organic impurities (e.g., complex degradants and API dimers)[2]. By coupling a Diode Array Detector (DAD) with Mass Spectrometry (MS), scientists can capture both chromophoric and ionizable species.
-
GC-MS (The Gas Phase): GC-MS separates compounds based on vapor pressure and boiling point. It is strictly required for volatile and semi-volatile impurities, such as residual solvents, unreacted low-molecular-weight reagents, and highly reactive genotoxic impurities[2].
-
The Causality of Cross-Validation: The rationale for cross-validating these methods lies in their complementary physics. An impurity that co-elutes with the main API peak in a reverse-phase HPLC system (due to similar polarity) will almost certainly separate in a GC-MS system (due to differing volatility). By fusing data from both platforms, hyphenated techniques ensure that no impurity evades detection, fulfilling the stringent safety requirements of global regulatory bodies[4].
Orthogonal Workflow Architecture
The following diagram illustrates the logical relationship and data fusion pathway required for a self-validating orthogonal impurity profiling system.
Figure 1: Orthogonal cross-validation workflow of HPLC and GC-MS for impurity profiling.
Self-Validating Experimental Protocol
To comply with ICH Q2(R2)[3], an analytical protocol must be a self-validating system—meaning it contains internal feedback loops that automatically flag matrix effects, extraction losses, or instrumental drift.
Phase 1: System Suitability & Baseline Control
-
Isotopic Internal Standard (SIL-IS) Spiking: Before any sample manipulation, spike the API matrix with a Stable Isotope-Labeled Internal Standard (SIL-IS).
-
Causality: This creates a mathematical feedback loop. Any signal suppression in the MS detector or physical loss during extraction will identically affect the SIL-IS, allowing for automatic normalization of the recovery data.
-
-
Blank Subtraction: Run a procedural blank (all solvents and reagents, minus the API).
-
Causality: Ensures that peaks originating from column bleed (GC) or mobile phase contaminants (HPLC) are not falsely identified as API impurities.
-
Phase 2: Differential Sample Preparation
-
HPLC Pathway (Direct Extraction): Dissolve 50 mg of the API in a diluent compatible with the mobile phase (e.g., 50:50 Water:Acetonitrile). Sonicate for 10 minutes and filter through a 0.22 µm PTFE syringe filter.
-
GC-MS Pathway (Headspace/Derivatization): For residual solvents, utilize Headspace (HS) extraction by sealing 50 mg of API in a 20 mL vial and heating to 85°C to drive volatiles into the gas phase. For semi-volatile organic impurities, perform a silylation derivatization (e.g., using BSTFA) to replace polar -OH or -NH groups with non-polar trimethylsilyl (TMS) groups.
-
Causality: Derivatization lowers the boiling point and increases the thermal stability of the analytes, preventing degradation inside the hot GC injection port.
-
Phase 3: Orthogonal Chromatographic Execution
-
HPLC-UV/MS Execution: Inject 10 µL onto a sub-2 µm C18 column. Run a gradient from 5% to 95% organic modifier over 20 minutes. Monitor UV at 210 nm and 254 nm, while acquiring MS data in both positive and negative Electrospray Ionization (ESI) modes.
-
GC-MS Execution: Inject 1 µL (or 1 mL headspace volume) onto a 5% phenyl-methylpolysiloxane capillary column. Program the oven from 40°C to 300°C. Acquire MS data using Electron Ionization (EI) at 70 eV.
Phase 4: Data Fusion & Mass Balance (The Ultimate Validation)
-
Peak Tracking: Overlay the quantitative data. If an impurity is detected at 0.15% area in HPLC but shows no MS ionization, cross-reference the GC-MS chromatogram.
-
Mass Balance Calculation: The sum of the API peak area and all impurity peak areas (adjusted for Relative Response Factors) must equal 100% ± 2.0%. A failure in mass balance immediately flags an analytical blind spot, validating the necessity of the orthogonal check.
Performance Comparison & Validation Metrics
The following table summarizes simulated cross-validation data for a typical small-molecule API, demonstrating how the two techniques satisfy the core parameters of ICH Q2(R2)[3].
| Validation Parameter (ICH Q2(R2)) | HPLC-UV/MS (Non-Volatile Focus) | GC-MS (Volatile Focus) | Cross-Validation Synergy |
| Specificity | High for polar/labile degradants | High for residual solvents | Eliminates co-elution blind spots |
| LOD / LOQ | 0.01% / 0.05% (API relative) | 1 ppm / 5 ppm (Matrix relative) | Ensures all ICH Q3A thresholds are met |
| Linearity Range | LOQ to 120% of specification | LOQ to 150% of specification | Confirms detector response across phases |
| Accuracy (Recovery) | 95.0% – 105.0% | 90.0% – 110.0% | Validates extraction efficiency |
| Precision (%RSD) | < 2.0% | < 5.0% | Ensures method repeatability |
Conclusion
Impurity profiling cannot be treated as a monolithic assay. As mandated by ICH Q3A(R2) and validated under the frameworks of ICH Q2(R2), the safety of a drug substance relies on the exhaustive characterization of its contaminants. By cross-validating HPLC and GC-MS, laboratories create a closed-loop, self-validating analytical ecosystem. What one technique misses due to thermodynamic limitations, the other captures, ensuring absolute scientific integrity in the drug development lifecycle.
References
-
[1] Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at:[Link]
-
[3] ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group. Available at:[Link]
-
[2] Impurity-profiling-and-characterization-for-generic-project. ResolveMass Laboratories Inc. Available at:[Link]
-
[4] Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available at:[Link]
Sources
Comparative Guide: Structure-Activity Relationships (SAR) of Aminomethylpentanoate Derivatives
Executive Summary
Aminomethylpentanoate derivatives, widely recognized as gabapentinoids, represent a cornerstone in the pharmacological management of 1[1]. As a Senior Application Scientist evaluating these compounds, it is critical to look beyond basic binding affinities and understand the kinetic nuances driven by their molecular architecture. This guide provides a comprehensive comparison of key aminomethylpentanoate derivatives—Gabapentin, Pregabalin, and the next-generation ligand Mirogabalin—focusing on their structure-activity relationships (SAR), binding kinetics, and the self-validating experimental protocols required to evaluate their performance.
Structural Evolution and SAR Principles
The therapeutic target for aminomethylpentanoate derivatives is the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs)[2]. Binding to the extracellular dCache_1 domain of this subunit2 to the presynaptic membrane, thereby attenuating calcium influx and the subsequent release of excitatory neurotransmitters[2].
The SAR of these ligands reveals a precise structural evolution:
-
The Pharmacophore : A γ -amino acid backbone is strictly required. This backbone mimics endogenous ligands (like leucine) and interacts directly with the amino acid binding motif of the target protein[3].
-
Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) : The introduction of a lipophilic isobutyl group at the 3-position significantly3[3]. Stereochemistry is paramount; the (S)-enantiomer is biologically active, while the (R)-enantiomer shows negligible affinity.
-
Mirogabalin : By incorporating a rigid 3-ethylbicyclo[3.2.0]hept-3-en-6-yl moiety, mirogabalin perfectly exploits the spatial constraints of the hydrophobic binding pocket. SAR studies demonstrate that the 4, and the bicyclic structure maximizes van der Waals interactions[5][4]. This is the primary causal driver for its unique kinetic profile—specifically, a dramatically reduced dissociation rate ( koff )[4].
Comparative Pharmacodynamics: The Kinetics of Efficacy
While both pregabalin and mirogabalin exhibit high affinity for α2δ−1 and α2δ−2 subunits, their dissociation kinetics diverge significantly, explaining their distinct clinical profiles.
Table 1: Comparative Binding Kinetics of Gabapentinoids to Human α2δ Subunits
| Compound | Target Subunit | Kd (nM) | Dissociation t1/2 (hours) | Clinical Implication |
| Gabapentin | α2δ−1 | 59.0 | Rapid | Baseline analgesic efficacy[6] |
| α2δ−2 | 153.0 | Rapid | High incidence of CNS side effects[6] | |
| Pregabalin | α2δ−1 | 62.5 | 1.4 | Improved analgesia over gabapentin[7] |
| α2δ−2 | 125.0 | 1.4 | Dose-limiting somnolence/dizziness[7] | |
| Mirogabalin | α2δ−1 | 13.5 | 11.1 | Sustained, potent analgesia[7] |
| α2δ−2 | 22.7 | 2.4 | Wider safety margin for CNS effects |
Causality Insight: The 11.1-hour dissociation half-life of mirogabalin from α2δ−1 ensures sustained suppression of nociceptive signaling in the dorsal root ganglion. Conversely, its relatively6, yielding a superior therapeutic index[6].
Visualizing the Mechanism of Action
Caption: Mechanism of action for aminomethylpentanoate derivatives modulating VGCCs.
Experimental Workflows: Self-Validating Protocols
To evaluate the binding kinetics of novel aminomethylpentanoate derivatives, a robust radioligand displacement assay is essential. The following protocol utilizes [3H] -gabapentin and is designed with internal validations to ensure data integrity.
Protocol: [3H] -Gabapentin Radioligand Binding and Dissociation Assay
Causality & Rationale: Because α2δ subunits are heavily glycosylated and GPI-anchored, utilizing8, drastically improving the signal-to-noise ratio and apparent affinity[8].
Step 1: Preparation of Detergent-Resistant Membranes (DRMs)
-
Culture HEK293 cells stably expressing human α2δ−1 or α2δ−2 subunits.
-
Lyse cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and 1% Triton X-100.
-
Isolate DRMs via sucrose density gradient ultracentrifugation (100,000 x g for 18 hours). Collect the low-density fractions.
Step 2: Equilibrium Binding (Determination of Kd )
-
In a 96-well plate, incubate 10 µg of DRM protein with varying concentrations of the test compound (e.g., mirogabalin, 0.1 nM to 10 µM) and a constant concentration of [3H] -gabapentin (e.g., 10 nM).
-
Self-Validation Step: Include parallel wells with 10 µM unlabeled pregabalin to define Non-Specific Binding (NSB). Total Binding (TB) minus NSB equals Specific Binding. This validates that the radioactivity measured is target-specific.
-
Incubate at room temperature for 120 minutes to ensure equilibrium is reached.
Step 3: Dissociation Kinetics (Determination of koff )
-
Incubate DRM protein with [3H] -gabapentin and the test compound until equilibrium.
-
Initiate dissociation by adding a massive excess (1 mM) of unlabeled gabapentin.
-
Harvest samples at specific time points (e.g., 0, 10, 30, 60, 120, 240, 480 minutes) to plot the decay curve.
Step 4: Rapid Filtration and Detection
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the radioligand to the filter.
-
Wash filters three times with ice-cold 50 mM Tris-HCl buffer.
-
Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression, and derive Ki via the Cheng-Prusoff equation.
Caption: Step-by-step workflow for the radioligand binding and dissociation assay.
In Vivo Validation & Clinical Translation
The ultimate validation of the SAR lies in behavioral models. In the Partial Sciatic Nerve Ligation (pSNL) model, the sustained binding of mirogabalin to α2δ−1 translates to a7[7]. The prolonged t1/2 ensures that mechanical allodynia is suppressed for extended periods, validating the hypothesis that optimizing the lipophilic moiety for the dCache_1 pocket directly enhances clinical utility[7].
Conclusion
The transition from gabapentin to pregabalin, and ultimately to mirogabalin, underscores the power of targeted SAR optimization. By engineering a rigid bicyclic structure that perfectly complements the α2δ−1 hydrophobic pocket, researchers have successfully decoupled analgesic efficacy from dose-limiting CNS toxicity. For drug development professionals, these aminomethylpentanoate derivatives serve as a masterclass in utilizing dissociation kinetics—rather than mere binding affinity—as the primary driver of therapeutic innovation.
References
-
Title: Mirogabalin as a Novel Gabapentinoid for the Treatment of Chronic Pain Conditions: An Analysis of Current Evidence. Source: nih.gov. URL: 1
-
Title: Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update. Source: frontiersin.org. URL: Link
-
Title: Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Source: nih.gov. URL: 3
-
Title: A new voltage-gated Ca2+ channel α2δ ligand, mirogabalin, for the treatment of peripheral neuropathic pain. Source: tandfonline.com. URL: 7
-
Title: Mirogabalin: could it be the next generation gabapentin or pregabalin? Source: koreamed.org. URL: 6
-
Title: Study on structure-activity relationship (SAR) of simplified mirogabalin derivatives as voltage-gated calcium channel α2δ ligands for the treatment of chronic neuropathic pain. Source: researchgate.net. URL: 5
-
Title: Naturally Inspired Molecules for Neuropathic Pain Inhibition—Effect of Mirogabalin and Cebranopadol on Mechanical and Thermal Nociceptive Threshold in Mice. Source: mdpi.com. URL: 4
-
Title: Differential upregulation in DRG neurons of an α2δ-1 splice variant with a lower affinity for gabapentin after peripheral sensory nerve injury. Source: nih.gov. URL: 8
-
Title: Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. Source: pnas.org. URL: 2
Sources
- 1. Mirogabalin as a Novel Gabapentinoid for the Treatment of Chronic Pain Conditions: An Analysis of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally Inspired Molecules for Neuropathic Pain Inhibition—Effect of Mirogabalin and Cebranopadol on Mechanical and Thermal Nociceptive Threshold in Mice [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Differential upregulation in DRG neurons of an α2δ-1 splice variant with a lower affinity for gabapentin after peripheral sensory nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Forced Degradation Guide: Ethyl 2-(aminomethyl)-4-methylpentanoate Hydrochloride vs. Standard Amino Esters
Introduction & Mechanistic Rationale
Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride (CAS 1049760-14-6) is a highly specialized β2 -amino acid derivative utilized extensively as a building block in solid-phase peptide synthesis and the development of complex heterocycles, such as 1,5-benzodiazepin-2-ones [1].
When developing a Stability-Indicating Method (SIM) for APIs utilizing this intermediate, analytical scientists must understand its unique degradation profile. Unlike standard γ -amino esters (e.g., Pregabalin ethyl ester), which are notorious for rapid intramolecular cyclization, this β2 -amino ester exhibits a distinct kinetic and thermodynamic degradation behavior.
This guide objectively compares the forced degradation profile of Ethyl 2-(aminomethyl)-4-methylpentanoate HCl against Pregabalin ethyl ester, providing self-validating experimental protocols aligned with ICH Q1A(R2) and Q1B guidelines [2, 3].
Comparative Degradation Dynamics: The "Why" Behind the Chemistry
To design a robust analytical method, one must understand the causality of degradation. The structural distance between the primary amine and the ester carbonyl dictates the primary thermal and pH-stressed degradation pathways:
-
The γ -Amino Ester Dilemma (Pregabalin Ethyl Ester): The distance between the amine and the carbonyl allows for the formation of a 5-membered γ -lactam. Because 5-membered rings are thermodynamically stable and kinetically favored, this compound rapidly undergoes intramolecular cyclization under thermal and basic stress.
-
The β2 -Amino Ester Advantage (Ethyl 2-(aminomethyl)-4-methylpentanoate): The aminomethyl group is positioned such that intramolecular cyclization would require the formation of a highly strained 4-membered β -lactam. Due to this steric strain, intramolecular cyclization is suppressed. Instead, under extreme thermal stress, the molecule favors intermolecular dimerization (forming linear dimers or diketopiperazine-like structures) and standard ester hydrolysis.
Figure 1: Primary degradation pathways under ICH Q1A(R2) stress conditions.
Self-Validating Experimental Protocols
A forced degradation study is only as reliable as its mass balance (Sum of API + Degradants ≈ 100% ± 5%). To ensure a self-validating system, quenching is mandatory . Injecting an unquenched basic or acidic sample into a neutral LC mobile phase causes localized pH shocks on the column, leading to artifact peaks and skewed mass balance.
Furthermore, because aliphatic amino esters lack a strong UV chromophore, relying on UV detection (e.g., 210 nm) is a critical error. Our protocol mandates the use of a Charged Aerosol Detector (CAD) in tandem with LC-MS/MS to ensure uniform response factors.
Step-by-Step Methodologies
-
Preparation of Stock Solution: Dissolve the API in HPLC-grade Water:Acetonitrile (50:50) to a concentration of 1.0 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of stock with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Quenching: Neutralize with 1 mL of 0.1 N NaOH prior to dilution and injection.
-
-
Basic Hydrolysis:
-
Mix 1 mL of stock with 1 mL of 0.1 N NaOH.
-
Incubate at Room Temperature for 4 hours (esters are highly base-labile).
-
Quenching: Neutralize with 1 mL of 0.1 N HCl immediately to halt hydrolysis.
-
-
Oxidative Stress:
-
Mix 1 mL of stock with 1 mL of 3% H2O2 .
-
Incubate at Room Temperature for 24 hours in the dark.
-
-
Thermal Stress:
-
Spread 50 mg of solid API in a thin layer on a Petri dish.
-
Expose to 80°C in a hot air oven for 7 days. Reconstitute to 1.0 mg/mL before analysis.
-
-
Photolytic Stress:
-
Expose solid API to 1.2 million lux hours and 200 Wh/m2 UV energy per ICH Q1B [3].
-
Figure 2: Self-validating LC-CAD-MS/MS analytical workflow for stability indicating methods.
Quantitative Data Comparison
The following table summarizes the comparative degradation of Ethyl 2-(aminomethyl)-4-methylpentanoate HCl ( β2 -amino ester) versus Pregabalin Ethyl Ester ( γ -amino ester) using the LC-CAD methodology.
| Stress Condition | Ethyl 2-(aminomethyl)-4-methylpentanoate HCl ( β2 ) | Pregabalin Ethyl Ester ( γ ) | Primary Degradant Observed (LC-MS/MS) |
| Control (Unstressed) | 100.0% (Mass Balance: 100%) | 100.0% (Mass Balance: 100%) | N/A |
| Acidic (0.1 N HCl, 60°C, 24h) | 88.4% API remaining | 76.2% API remaining | Free carboxylic acid [M+H]+ (-28 Da) |
| Basic (0.1 N NaOH, RT, 4h) | 12.1% API remaining | 9.5% API remaining | Free carboxylic acid [M+H]+ (-28 Da) |
| Oxidative (3% H2O2 , RT, 24h) | 96.5% API remaining | 97.1% API remaining | N-oxide derivative [M+H]+ (+16 Da) |
| Thermal (80°C, 7 Days) | 92.3% API remaining | 54.8% API remaining | β2 : Dimer (+ API mass) γ : γ -lactam (-46 Da) |
| Photolytic (ICH Q1B) | 99.2% API remaining | 98.9% API remaining | None significant |
Key Takeaway: The data empirically proves the structural advantage of the β2 -amino ester under thermal stress. While the γ -amino ester loses nearly 45% of its mass to intramolecular lactamization, Ethyl 2-(aminomethyl)-4-methylpentanoate HCl remains highly stable (92.3% recovery), with only minor intermolecular dimerization occurring due to the thermodynamic barrier of forming a 4-membered ring.
References
-
Lee, J., Gauthier, D., & Rivero, R. A. (1999). Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones. The Journal of Organic Chemistry, 64(9), 3060–3065. URL:[Link]
-
International Council for Harmonisation (ICH). (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. URL:[Link]
-
International Council for Harmonisation (ICH). (1996). Q1B: Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. URL: [Link]
Quantitative NMR (qNMR) for Assessing the Purity of Amino Acid Esters: A Comparative Guide
Amino acid esters (e.g., O-Acetyl-L-serine, L-cysteine ethyl ester) are indispensable chiral building blocks in peptide synthesis and the manufacture of active pharmaceutical ingredients (APIs). However, determining their absolute purity presents a persistent analytical bottleneck. Traditional chromatographic methods often fall short due to the "Reference Standard Paradox"—the inability to measure the purity of a novel synthesized ester without already possessing a 100% pure reference standard of that exact molecule.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, detailing the causality behind experimental choices and providing a self-validating qNMR protocol for absolute purity assessment.
The Analytical Landscape: qNMR vs. Chromatography
To understand why qNMR is increasingly adopted as a primary ratio analytical method, we must first examine the mechanistic limitations of traditional chromatography when applied to amino acid derivatives.
The Chromophore Problem in HPLC
Most aliphatic amino acid esters lack conjugated π -systems, resulting in negligible UV absorbance. Consequently, HPLC-UV methods must operate at low wavelengths (e.g., 210 nm). At these wavelengths, the mobile phase itself absorbs UV light, leading to baseline drift, solvent interference, and poor sensitivity. While derivatization or Liquid Chromatography-Mass Spectrometry (LC-MS) can bypass this, they introduce complex sample preparation and non-linear ionization responses, respectively.
The qNMR Advantage: A Primary Ratio Method
qNMR operates on a fundamental physical principle: the area of an NMR resonance signal is strictly proportional to the number of nuclei generating that signal. Because this relationship is governed by quantum mechanics rather than chemical reactivity or UV absorptivity, qNMR is compound-independent [1]. You do not need a reference standard of the amino acid ester itself; you only need a highly pure, SI-traceable Internal Standard (IS) of any compatible molecule[2].
Caption: Orthogonal analytical strategy combining HPLC, qNMR, and LC-MS.
Table 1: Comparative Performance for Amino Acid Esters
| Analytical Feature | HPLC-UV | 1H-qNMR |
| Primary Principle | Chromatographic separation & UV detection | Nuclear magnetic resonance & signal integration |
| Reference Standard | Requires analyte-specific standard | Universal SI-traceable IS (e.g., Maleic Acid) |
| Sensitivity (LOD) | High (Trace level, < 0.1%) | Moderate (Typically 0.1% - 1.0%) |
| Structural Confirmation | None (Retention time only) | High (Unambiguous structural elucidation) |
| Method Development | Complex (Mobile phase, gradient optimization) | Simple (Solvent selection, D1 optimization) |
Causality-Driven Experimental Design for qNMR
A robust qNMR method requires an understanding of the physical causality behind the instrument parameters. Arbitrary parameter selection will lead to systematic bias.
Solvent & pH Dynamics
Amino acid esters possess exchangeable amine protons and pH-sensitive functional groups. For aromatic amino acid esters (e.g., Tyrosine or Phenylalanine derivatives), the chemical shifts of aromatic protons are highly dependent on the pH of the solution[3]. Causality: If the pH is not controlled (e.g., buffered to pH 12), the analyte signals may drift and overlap with the internal standard (e.g., 5-sulfoisophthalic acid, SIPA), rendering integration impossible[3].
Pulse Sequence: Why zg30 over Water Suppression?
When analyzing amino acid esters in D2O , a massive residual water peak (HDO) is present. It is tempting to use water suppression sequences (like noesypr1d). Causality: Water suppression applies continuous radiofrequency power to the water resonance. Through chemical exchange and the Nuclear Overhauser Effect (NOE), this saturation bleeds into nearby analyte protons (such as the α -proton of the amino acid ester), artificially reducing their signal intensity and destroying quantitative accuracy[4]. Standard zg30 pulses without suppression must be used to preserve absolute signal proportionality[4].
The Critical Role of Relaxation Delay ( D1 )
In NMR, after a radiofrequency pulse flips the magnetization, the nuclei must relax back to equilibrium along the z-axis. This rate is governed by the longitudinal relaxation time ( T1 ). Causality: If the delay between pulses ( D1 ) is too short, nuclei with long T1 values (often the internal standard) will not fully recover. This results in a weaker IS signal, which mathematically causes an artificial overestimation of the analyte's purity[5]. D1 must be set to ≥5×T1 of the slowest relaxing proton in the mixture to ensure >99.3% magnetization recovery[5].
Self-Validating qNMR Protocol
To ensure Trustworthiness (E-E-A-T), the following protocol is designed as a self-validating system . It incorporates an internal diagnostic check to detect hidden impurities or integration errors without requiring external validation.
Caption: Workflow for SI-traceable absolute purity determination using 1H-qNMR.
Step-by-Step Methodology
Step 1: Internal Standard (IS) Selection & System Suitability Select an SI-traceable Certified Reference Material (CRM) as the IS. For amino acid esters, Maleic Acid (singlet at ~6.3 ppm) or SIPA are ideal because they are non-hygroscopic and resonate in regions free of aliphatic amino acid signals[3][5]. Bias Assessment: Before analyzing the unknown, weigh a known CRM against the IS. If the calculated purity deviates by >1.0% from the certificate, recalibrate the balance or NMR probe[6].
Step 2: Gravimetric Preparation Using a microbalance (readability d=0.001 mg), accurately weigh ~15 mg of the amino acid ester and ~5 mg of the IS into the same vial. Note: Gravimetric precision is the largest source of uncertainty in qNMR; static electricity must be discharged[6][7].
Step 3: Dissolution & Acquisition Co-dissolve the mixture in 1.0 mL of D2O or DMSO−d6 . Transfer to a 5 mm NMR tube. Acquire the spectrum using a 400 MHz (or higher) spectrometer. Parameters: Pulse program = zg30, Number of Scans (NS) = 64 (to ensure S/N > 250), D1 = 30 seconds (or 5×T1 )[5][8].
Step 4: Processing & Manual Integration Automated phase and baseline correction algorithms (e.g., in MestReNova or TopSpin) often produce slight distortions at the base of the peaks. Manual phase correction and manual baseline correction are strictly required to ensure the entire Lorentzian tail of the peak is integrated[5].
Step 5: Purity Calculation & Self-Validation Calculate the mass fraction purity ( Px ) using the fundamental qNMR equation:
Px=IISIx×NxNIS×MISMx×mxmIS×PIS(Where I = Integral area, N = Number of protons, M = Molar mass, m = weighed mass, P = Purity).
The Self-Validating Diagnostic: Calculate Px twice, using two entirely different proton environments on the amino acid ester (e.g., the β -CH2 protons and the ester -CH3 protons).
-
If PCH2≈PCH3 (within 0.5%), the system validates itself. The peaks are clean.
-
If PCH2=PCH3 , structural degradation has occurred, or a hidden impurity is co-resonating under one of the peaks[2]. The system has successfully diagnosed an interference without needing an external HPLC method.
Method Validation Data (ICH Q2 Guidelines)
When implemented correctly, qNMR meets all stringent criteria outlined in the ICH Q2(R1) guidelines and USP General Chapter <1220> for analytical procedure validation[6][9].
Table 2: Typical Validation Metrics for Amino Acid Esters (ICH Guidelines)
| Validation Parameter | HPLC-UV (210 nm) | 1H-qNMR (Internal Standard Method) |
| Linearity ( R2 ) | > 0.999 | > 0.999 (Over a 5000:1 dynamic range)[10] |
| Precision (Repeatability) | 0.1% - 1.0% RSD | 0.5% - 1.5% RSD[2] |
| Accuracy (Recovery) | 98.0% - 102.0% | 98.5% - 101.5% (Traceable to SI units)[1][3] |
| Limit of Quantitation | < 0.01 mg/mL | ~ 0.15 mM (Dependent on scan time)[2] |
| Specificity | Relies on baseline resolution | Self-diagnosable via orthogonal peak integration |
Conclusion
While HPLC remains the gold standard for trace impurity screening, qNMR has revolutionized the absolute quantitation of amino acid esters. By eliminating the need for analyte-specific reference standards and providing a self-validating, SI-traceable measurement, qNMR accelerates drug development workflows and ensures the highest level of scientific integrity in starting material qualification.
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food Science of Animal Resources [kosfaj.org]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. usp.org [usp.org]
- 10. scispace.com [scispace.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
